molecular formula C7H9NS B1590230 2-Amino-3-methylbenzenethiol CAS No. 76462-17-4

2-Amino-3-methylbenzenethiol

Cat. No.: B1590230
CAS No.: 76462-17-4
M. Wt: 139.22 g/mol
InChI Key: XSGUGVHXYPBPCA-UHFFFAOYSA-N
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Description

2-Amino-3-methylbenzenethiol is a useful research compound. Its molecular formula is C7H9NS and its molecular weight is 139.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NS/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGUGVHXYPBPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506602
Record name 2-Amino-3-methylbenzene-1-thiol
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Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76462-17-4
Record name 2-Amino-3-methylbenzene-1-thiol
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Record name 2-amino-3-methylbenzene-1-thiol
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino-3-methylbenzenethiol from p-Toluidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a detailed and scientifically grounded protocol for the synthesis of 2-Amino-3-methylbenzenethiol, a pivotal intermediate in the development of pharmaceuticals and advanced materials. Commencing with the readily available and cost-effective starting material, p-toluidine, this document elucidates a robust two-step synthetic pathway. The guide is structured to provide not only a step-by-step experimental procedure but also a thorough understanding of the underlying chemical principles, reaction mechanisms, and critical process parameters. By integrating field-proven insights with authoritative references, this guide is designed to empower researchers, chemists, and professionals in drug development with the expertise to confidently and safely execute this synthesis, ensuring high yield and purity of the final product.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable bifunctional aromatic compound, featuring amino and thiol groups in a specific ortho-relationship, with a methyl substituent providing further structural definition. This unique arrangement of functional groups makes it a crucial building block in the synthesis of a variety of heterocyclic compounds, particularly benzothiazoles, which are prominent scaffolds in many pharmaceutical agents. The applications of this compound extend to the synthesis of agrochemicals and specialty polymers, where its distinct chemical reactivity is leveraged to create complex molecular architectures.

The synthesis of this compound, however, presents challenges in achieving the correct regiochemistry and in handling the air-sensitive thiol functionality. A successful synthetic strategy must therefore address these issues through a controlled and well-understood reaction sequence. This guide details a reliable and scalable approach that begins with the common industrial chemical, p-toluidine.

Synthetic Strategy: A Two-Step Approach

The conversion of p-toluidine to this compound is efficiently accomplished through a two-step process:

  • Regioselective Thiocyanation: The introduction of a thiocyanate (-SCN) group onto the aromatic ring of p-toluidine.

  • Reduction of the Thiocyanate: The conversion of the thiocyanate intermediate to the target thiol (-SH).

This strategy is advantageous due to the predictable regioselectivity of the initial electrophilic substitution and the availability of reliable methods for the reduction of the thiocyanate group.

Synthesis_Pathway p_toluidine p-Toluidine thiocyanate_intermediate 2-Amino-3-methylphenyl thiocyanate p_toluidine->thiocyanate_intermediate Thiocyanation (NaSCN, Br2, CH3COOH) final_product This compound thiocyanate_intermediate->final_product Reduction (Na2S·9H2O)

Figure 1: Overall synthetic route from p-toluidine to this compound.

In-Depth Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of 2-Amino-3-methylphenyl thiocyanate

The first step involves the electrophilic thiocyanation of p-toluidine. The amino group is a strong activating group and an ortho-, para-director. Since the para-position is occupied by the methyl group, the thiocyanation occurs regioselectively at the ortho-position. A well-established method for this transformation is the in-situ generation of thiocyanogen ((SCN)₂) from sodium thiocyanate and bromine in a suitable solvent like glacial acetic acid.[1]

Mechanism: The reaction proceeds through an electrophilic aromatic substitution. Bromine reacts with sodium thiocyanate to form the electrophile, thiocyanogen. The electron-rich aromatic ring of p-toluidine then attacks the thiocyanogen, leading to the substitution of a hydrogen atom with the thiocyanate group.

Protocol:

Parameter Value Rationale and In-depth Consideration
Starting Material p-ToluidineA readily available and cost-effective precursor.
Reagents Sodium Thiocyanate, BromineA classic and reliable combination for generating the electrophilic thiocyanating agent.[1]
Solvent Glacial Acetic AcidProvides a polar medium to dissolve the reagents and facilitates the electrophilic substitution.
Temperature 10-20 °CMaintaining a low temperature is crucial to control the reaction rate, minimize side reactions, and ensure safety.
Reaction Time ~1 hourSufficient for the completion of the reaction. Progress can be monitored by TLC.

Detailed Step-by-Step Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-toluidine and sodium thiocyanate in glacial acetic acid.

  • Cool the stirred solution to 10-20 °C in an ice-water bath.

  • Prepare a solution of bromine in glacial acetic acid and place it in the dropping funnel.

  • Add the bromine solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 20 °C.

  • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 10 minutes.

  • Pour the reaction mixture into a large volume of water to precipitate the product.

  • Collect the solid product by suction filtration and wash it thoroughly with water.

  • The crude 2-Amino-3-methylphenyl thiocyanate can be purified by recrystallization from ethanol.

Step 2: Reduction to this compound

The final step is the reduction of the thiocyanate group to a thiol. A convenient and effective method for this transformation is the use of sodium sulfide nonahydrate in an aqueous or alcoholic medium.

Mechanism: The sulfide ion acts as a nucleophile, attacking the carbon of the thiocyanate group. This is followed by hydrolysis to yield the thiolate anion, which is then protonated upon acidification to give the final thiol product.

Protocol:

| Parameter | Value | Rationale and In-depth Consideration | | :--- | :--- | Starting Material | 2-Amino-3-methylphenyl thiocyanate | The product from the previous step. | | Reducing Agent | Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | An effective and readily available reducing agent for this transformation. | | Solvent | Water or Ethanol | Provides a suitable medium for the reaction. | | Temperature | Reflux | Elevated temperature is required to drive the reaction to completion in a reasonable timeframe. | | Reaction Time | 2-4 hours | The reaction progress should be monitored by TLC. |

Detailed Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-3-methylphenyl thiocyanate in water or ethanol.

  • Add sodium sulfide nonahydrate to the suspension.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under reduced pressure.

  • For higher purity, the product can be purified by vacuum distillation or recrystallization.

Experimental_Workflow cluster_step1 Step 1: Thiocyanation of p-Toluidine cluster_step2 Step 2: Reduction to Thiol dissolve_reagents Dissolve p-toluidine and NaSCN in glacial acetic acid cool_mixture Cool to 10-20 °C dissolve_reagents->cool_mixture add_bromine Dropwise addition of Br2 in glacial acetic acid cool_mixture->add_bromine stir_rt Stir at room temperature add_bromine->stir_rt precipitate_product1 Pour into water to precipitate stir_rt->precipitate_product1 filter_purify1 Filter and recrystallize precipitate_product1->filter_purify1 intermediate 2-Amino-3-methylphenyl thiocyanate filter_purify1->intermediate suspend_intermediate Suspend intermediate in water/ethanol intermediate->suspend_intermediate add_reducer Add Na2S·9H2O suspend_intermediate->add_reducer reflux_mixture Reflux for 2-4 hours add_reducer->reflux_mixture acidify_mixture Cool and acidify reflux_mixture->acidify_mixture filter_purify2 Filter and purify (distillation/recrystallization) acidify_mixture->filter_purify2 final_product This compound filter_purify2->final_product

Figure 2: Detailed workflow for the synthesis of this compound.

Safety and Handling

This synthesis involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • p-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Bromine: Highly corrosive and toxic. Handle with extreme caution.

  • Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids.

  • This compound: Thiols have a strong, unpleasant odor and can be toxic. Handle with care and in a well-ventilated area.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

  • Melting Point: Compare with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents.

  • Infrared (IR) Spectroscopy: To identify the characteristic absorption bands for the N-H and S-H stretching vibrations.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Conclusion

The two-step synthesis of this compound from p-toluidine presented in this technical guide offers a reliable and efficient route to this important chemical intermediate. By carefully controlling the reaction conditions and adhering to the safety protocols, researchers can obtain the desired product in good yield and high purity. The detailed experimental procedures and mechanistic insights provided herein are intended to facilitate the successful implementation of this synthesis in a laboratory setting, thereby enabling further research and development in the fields of medicinal chemistry and materials science.

References

  • Brewster, R. Q.; Schroeder, W. p-Thiocyanodimethylaniline. Org. Synth.1937 , 17, 84. DOI: 10.15227/orgsyn.017.0084. URL: [Link]

  • Kaufmann, H. P. The thiocyanation of organic compounds. Angew. Chem.1927 , 40, 805-814. URL: [Link]

  • Söderbäck, E. Über die Thiocyanierung von aromatischen Aminen und Phenolen. Justus Liebigs Ann. Chem.1919 , 419, 217-322. URL: [Link]

  • Campaigne, E.; Tsurugi, J.; Meyer, W. W. The Reduction of Organic Disulfides with Sodium Borohydride. J. Org. Chem.1961 , 26 (7), 2486–2491. URL: [Link]

  • Organic Syntheses. Org. Synth. Coll. Vol. 2, p.574 (1943); Vol. 17, p.84 (1937). URL: [Link]

  • Fuson, R. C.; Cleveland, E. A. A Study of the Thiocyanation of Certain Anilines. J. Am. Chem. Soc.1938 , 60 (11), 2653–2655. URL: [Link]

Sources

physicochemical properties of 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-3-methylbenzenethiol

Introduction

This compound, a substituted aromatic aminothiol, is a molecule of significant interest in synthetic and medicinal chemistry. Its unique structural arrangement, featuring adjacent amino, thiol, and methyl groups on a benzene ring, imparts a distinct set of physicochemical properties that make it a valuable precursor for the synthesis of heterocyclic compounds, particularly benzothiazoles.[1] These resulting structures are often explored for their bioactive potential in drug discovery programs.[1]

This technical guide provides a comprehensive analysis of the core . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal relationships between the molecule's structure and its observable properties, offers insights into its spectroscopic signature, and provides validated experimental protocols for its characterization.

Section 1: Molecular Structure and Identification

The foundation of this compound's properties lies in its molecular architecture. The presence of a nucleophilic amine, an acidic thiol, and an electron-donating methyl group in close proximity on an aromatic scaffold creates a rich chemical landscape. This specific ortho- and meta-substitution pattern governs its reactivity, solubility, and spectral characteristics.

Identifier Value
IUPAC Name This compound[2]
CAS Number 76462-17-4[2]
Molecular Formula C₇H₉NS[2]
Molecular Weight 139.22 g/mol [2]
Canonical SMILES CC1=C(C(=CC=C1)S)N[2]
InChI Key XSGUGVHXYPBPCA-UHFFFAOYSA-N[2]

Section 2: Core Physicochemical Properties

The interplay between the hydrophobic aromatic ring and the polar, ionizable functional groups dictates the physical behavior of this compound. While experimental data for this specific isomer is sparse, we can infer its properties with high confidence through analysis of its functional groups and comparison with closely related analogs.

Property Value / Expected Behavior Justification / Comparative Data
Physical State Colorless to light-yellow liquid or low-melting solid with a strong, unpleasant odor.Thiols are notoriously pungent.[3][4] The parent 2-aminothiophenol is a low-melting solid (26 °C).[1]
Boiling Point Data not available.Expected to be around 200-240 °C. (Comparison: 3-methylbenzenethiol at 196 °C[4][5]; 2-aminobenzenethiol at 234 °C[1]).
Solubility Low solubility in neutral water; soluble in organic solvents (e.g., ethanol, ether) and aqueous basic solutions.[1]The nonpolar benzene ring and methyl group limit water solubility. The amino and thiol groups allow for dissolution in polar organic solvents. Solubility in base is due to the deprotonation of the acidic thiol to form a soluble thiolate salt.
pKa (Thiol Group) Predicted ~6.5 - 7.5The pKa of the thiol in 3-thiocresol is 6.66.[4] The electron-donating methyl group adjacent to the thiol is expected to slightly increase its pKa (decrease acidity) compared to the parent aminothiophenol.
pKa (Amino Group) Predicted ~3.5 - 4.5The basicity of the amino group is reduced by electron withdrawal from the aromatic ring. The adjacent electron-donating methyl group should slightly increase its basicity (increase pKa) relative to aniline.
Causality Behind Properties:
  • Dual Acidity/Basicity: The molecule is amphoteric. The thiol group (-SH) is a weak acid, capable of donating a proton, especially in the presence of a base.[3] Concurrently, the lone pair of electrons on the amino group (-NH₂) nitrogen atom makes it a weak base, capable of accepting a proton in acidic conditions.[3] This dual nature is central to its reactivity and solubility profile.

  • Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, while the thiol group is a weak hydrogen bond donor.[3] This contributes to its boiling point and solubility in protic solvents.

  • Odor: The characteristic strong stench of thiols is a key identifying feature and a critical consideration for safe handling.[3]

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral signatures based on its functional groups.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the aromatic ring will exhibit a complex multiplet splitting pattern due to their coupling with each other.

    • Amino Protons (δ 3.5-4.5 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift can vary with solvent and concentration.

    • Thiol Proton (δ 3.0-4.0 ppm): A singlet for the -SH proton. This peak is often broad and its integration can be variable.

    • Methyl Protons (δ 2.0-2.5 ppm): A sharp singlet integrating to three protons for the -CH₃ group.

  • ¹³C NMR (Carbon NMR):

    • Seven distinct signals are expected.

    • Aromatic Carbons (δ 110-150 ppm): Six signals corresponding to the benzene ring carbons. The carbons directly attached to nitrogen, sulfur, and the methyl group will have distinct chemical shifts.

    • Methyl Carbon (δ 15-25 ppm): One signal for the methyl carbon.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch (3300-3500 cm⁻¹): A pair of medium-intensity peaks characteristic of a primary amine.

    • C-H Stretch (Aromatic) (~3000-3100 cm⁻¹): Sharp, medium-to-weak absorptions.

    • C-H Stretch (Aliphatic) (~2850-2960 cm⁻¹): Absorptions from the methyl group.

    • S-H Stretch (2550-2600 cm⁻¹): A characteristically weak and often broad peak, which can be easily missed. Its absence does not rule out the presence of a thiol.

    • C=C Stretch (Aromatic) (1450-1600 cm⁻¹): Several medium-to-strong bands.

Section 4: Reactivity and Chemical Behavior

The utility of this compound stems from the orchestrated reactivity of its functional groups.

Key Reactions
  • Oxidation of the Thiol: Like most thiols, the -SH group is susceptible to oxidation, most commonly forming a disulfide bridge with another molecule. This is a critical consideration for storage, as exposure to air can lead to the formation of the corresponding disulfide impurity.

  • Cyclization to Benzothiazoles: This is arguably the most important reaction of aminothiophenols. Condensation with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives, leads to the formation of the fused benzothiazole ring system.[1][6] This reaction is a cornerstone of heterocyclic synthesis.

G cluster_reactants Reactants cluster_product Product Aminothiophenol This compound Process Condensation (Acid or Oxidative Catalyst) Aminothiophenol->Process Aldehyde Aldehyde (R-CHO) Aldehyde->Process Benzothiazole Substituted Benzothiazole Process->Benzothiazole Ring Formation

Caption: Benzothiazole synthesis workflow.

Section 5: Safety and Handling

Proper handling of this compound is imperative due to its hazardous nature.

  • GHS Hazard Classification: According to notifications to the ECHA C&L Inventory, this compound is classified as:

    • H302: Harmful if swallowed.[2]

    • H314: Causes severe skin burns and eye damage.[2]

    • H335: May cause respiratory irritation.[2]

  • Recommended Handling Procedures:

    • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.

    • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.

    • Storage: Store in a cool, dry, well-ventilated area, away from oxidizing agents, in a tightly sealed container.

    • Odor Management: The potent stench is a practical safety indicator of containment failure.

Section 6: Experimental Protocols

The following protocol provides a reliable method for determining the acidity of the thiol group, a key physicochemical parameter.

Protocol: Determination of Thiol pKa by UV-Vis Spectrophotometry

This method is self-validating, as the quality of the resulting sigmoidal curve provides a direct measure of the data's reliability.

Principle: The electronic structure of this compound changes upon deprotonation of the thiol group to the thiolate anion (-S⁻). This change results in a shift in the wavelength of maximum absorbance (λ_max) in its UV-Vis spectrum. By measuring the absorbance at a fixed wavelength across a range of pH values, one can plot an absorbance vs. pH curve and determine the pKa, which is the pH at which the protonated and deprotonated species are in equal concentration.

G A Prepare Buffer Series (e.g., pH 5.0 to 9.0) C Create Samples: Add aliquot of stock to each buffer A->C B Prepare Stock Solution of Aminothiophenol in Methanol B->C D Acquire UV-Vis Spectrum for each sample C->D E Identify Isosbestic Point & Analytical Wavelength (λ_max shift) D->E F Plot Absorbance at λ_max vs. pH E->F G Fit data to Sigmoidal Curve (Henderson-Hasselbalch) F->G H Determine pKa (pH at half-max absorbance) G->H

Caption: Workflow for pKa determination via UV-Vis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a series of 0.1 M buffer solutions with pH values spanning the expected pKa (e.g., from pH 5.0 to 9.0 in 0.5 pH unit increments).

    • Prepare a 1 mg/mL stock solution of this compound in spectroscopic grade methanol.

  • Sample Preparation:

    • For each pH value, pipette 3 mL of the buffer solution into a quartz cuvette.

    • Add a small, precise aliquot (e.g., 30 µL) of the stock solution to each cuvette. Mix thoroughly by inverting the sealed cuvette.

    • Causality: This creates a series of solutions where the concentration of the analyte is constant, but the degree of its protonation is controlled by the buffer.

  • Spectroscopic Measurement:

    • Using a dual-beam UV-Vis spectrophotometer, record the spectrum for each sample from 200 to 400 nm. Use the corresponding buffer as the blank reference.

    • Identify a wavelength where the difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms is maximal.

  • Data Analysis:

    • Extract the absorbance value at the chosen analytical wavelength for each pH sample.

    • Plot absorbance (Y-axis) versus pH (X-axis).

    • The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve (i.e., the midpoint of the vertical portion).

    • For higher accuracy, fit the data to the Henderson-Hasselbalch equation. The R² value of the fit should be >0.98 for the result to be considered trustworthy.

Conclusion

This compound is a structurally distinct chemical entity whose physicochemical properties are a direct consequence of the electronic and steric interplay of its amino, thiol, and methyl functional groups. Its amphoteric nature, characteristic spectral signature, and propensity for cyclization make it a highly versatile building block in organic synthesis. A thorough understanding of its properties, reactivity, and safety profile—as detailed in this guide—is essential for its effective and safe utilization in research and development settings.

References

  • Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylbenzene-1-thiol. Retrieved from [Link]

  • CBSE. (n.d.). CBSE EXAMINATION PAPER-2025. Retrieved from [Link]

  • PubChem. (n.d.). 3-Thiocresol. Retrieved from [Link]

  • Chemsrc. (2025). 2-Amino-3-chlorobenzenethiol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol.
  • IJCRT.org. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Retrieved from [Link]

  • National Institutes of Health. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Retrieved from [Link]

  • ResearchGate. (n.d.). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2-Aminobenzothiazole and 2-Amino-3-Hydroxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation of 2-((Alkylthio)(aryl)methylene)malononitrile with 1,2-Aminothiol as a Novel Bioorthogonal Reaction for Site-Specific Protein Modification and Peptide Cyclization. Retrieved from [Link]

  • ChemRxiv. (n.d.). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Retrieved from [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Analysis and Characterization of 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of 2-Amino-3-methylbenzenethiol (C₇H₉NS), a pivotal intermediate in synthetic chemistry. This document is designed for researchers, scientists, and drug development professionals, offering a narrative built on the principles of chemical causality and validated methodologies. We will explore the molecule's fundamental physicochemical properties, outline a robust synthetic pathway, and delve into a multi-technique analytical approach for its complete structural elucidation and purity assessment. This guide emphasizes the "why" behind experimental choices, ensuring a deep and practical understanding of the characterization process.

Introduction and Significance

This compound, also known as 2-amino-3-methylthiophenol, is an aromatic organosulfur compound featuring both an amine (-NH₂) and a thiol (-SH) functional group. This unique bifunctionality makes it a highly valuable precursor for the synthesis of complex heterocyclic systems, most notably benzothiazoles.[1] Benzothiazole scaffolds are prominent in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to antimicrobial.[1]

The precise arrangement of the amino, methyl, and thiol groups on the benzene ring dictates the molecule's reactivity and its suitability for downstream applications. Therefore, unambiguous structural confirmation and rigorous purity assessment are not merely procedural formalities but are critical checkpoints for ensuring the integrity and success of a synthetic campaign. This guide provides the necessary protocols and theoretical underpinnings to achieve this with confidence.

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its basic properties. This compound is a substituted aromatic compound whose identity is defined by the parameters outlined below.

Core Data Summary
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 76462-17-4[2]
Molecular Formula C₇H₉NS[2]
Molecular Weight 139.22 g/mol [2]
Monoisotopic Mass 139.04557046 Da[2]
SMILES CC1=C(C(=CC=C1)S)N[2]
InChIKey XSGUGVHXYPBPCA-UHFFFAOYSA-N[2]
Molecular Structure

The spatial arrangement of atoms and functional groups is directly linked to the molecule's chemical behavior.

Synthesis_Workflow cluster_0 Step 1: Thiocyanation & Cyclization cluster_1 Step 2: Hydrolytic Cleavage A o-Toluidine + NaSCN, HCl B N-(o-tolyl)thiourea A->B C Bromination (Br₂) B->C D 2-Amino-4-methylbenzothiazole C->D E Hydrolysis (NaOH solution) D->E F Neutralization (HCl) E->F G Extraction & Purification F->G H This compound (Final Product) G->H start start->A

Figure 2: Synthesis workflow for this compound
Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for synthesizing aminothiophenols.

Part A: Synthesis of 2-Amino-4-methylbenzothiazole Intermediate

  • Reaction Setup: To a round-bottom flask, add o-toluidine and sodium thiocyanate in equimolar amounts. Add water followed by concentrated hydrochloric acid.

    • Causality: The acidic medium facilitates the formation of thiocyanic acid (HSCN), which reacts with the primary amine of o-toluidine to form an N-arylthiourea intermediate.

  • Thiourea Formation: Reflux the mixture for several hours. Upon cooling, the N-(o-tolyl)thiourea intermediate will precipitate.

  • Purification: Isolate the solid by filtration and recrystallize from ethanol to achieve high purity.

  • Cyclization: Dissolve the purified N-(o-tolyl)thiourea in a suitable solvent like dichloromethane. Cool the solution to below 0°C using an ice-salt bath.

  • Bromination: Add a solution of bromine (Br₂) dropwise while maintaining the low temperature.

    • Causality: Bromine acts as an oxidizing agent, facilitating an electrophilic cyclization reaction. The sulfur atom attacks the ortho-carbon of the toluidine ring, leading to the formation of the benzothiazole ring system.

  • Workup: After the reaction is complete, add water and neutralize the solution to a slightly basic pH (e.g., pH 8) with an ammonia solution.

  • Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The resulting solid is 2-amino-4-methylbenzothiazole.

Part B: Hydrolysis to this compound

  • Cleavage Reaction: Place the 2-amino-4-methylbenzothiazole intermediate in a flask with a concentrated aqueous solution of sodium hydroxide (e.g., 25%).

  • Reflux: Heat the mixture to reflux for an extended period.

    • Causality: The strong basic conditions promote the hydrolytic cleavage of the stable thiazole ring, opening it to form the sodium salt of this compound.

  • Neutralization & Extraction: Cool the reaction mixture and carefully neutralize it with hydrochloric acid to a weakly alkaline or neutral pH. This protonates the thiolate to form the free thiol.

  • Final Purification: Extract the product into an organic solvent like ethyl acetate. Dry the organic layer and evaporate the solvent to yield the final product, this compound. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system.

Comprehensive Structural Characterization

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Analysis

  • Principle: ¹H NMR detects the chemical environment of protons. The chemical shift (δ) indicates the degree of shielding, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

  • Expected Spectrum:

    • Aromatic Protons (δ 6.5-7.5 ppm): The three protons on the benzene ring will appear in this region. Due to their positions relative to the activating -NH₂ group and the deactivating -SH group, they will likely appear as a complex multiplet or as distinct doublets and triplets.

    • Amine Protons (δ 3.5-5.0 ppm): The two -NH₂ protons typically appear as a broad singlet. The exact shift is variable and depends on solvent, concentration, and temperature due to hydrogen bonding.

    • Thiol Proton (δ 3.0-4.0 ppm): The -SH proton usually appears as a singlet. Its chemical shift can also vary with conditions.

    • Methyl Protons (δ 2.1-2.4 ppm): The three protons of the -CH₃ group will appear as a sharp singlet in the upfield region.

¹³C NMR (Carbon NMR) Analysis

  • Principle: ¹³C NMR provides information about the different carbon environments in the molecule.

  • Expected Spectrum:

    • Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbons directly attached to the heteroatoms (C-NH₂ and C-SH) will have characteristic shifts influenced by the electronegativity of N and S.

    • Methyl Carbon (δ 15-25 ppm): A single signal in the high-field (upfield) region corresponds to the methyl carbon.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H spectrum on a 300 MHz or higher field NMR spectrometer. Following this, acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and to gain structural insights from the molecule's fragmentation pattern.

  • Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

  • Expected Data:

    • Molecular Ion (M⁺): A prominent peak at m/z = 139 , corresponding to the molecular weight of C₇H₉NS. [2]Due to the presence of a single nitrogen atom, this follows the Nitrogen Rule , resulting in an odd nominal mass for the molecular ion.

    • Isotope Peak (M+2): A small peak at m/z = 141 will be present due to the natural abundance of the ³⁴S isotope (~4.2%).

    • Key Fragments: Fragmentation often occurs at the weakest bonds or leads to the formation of stable ions. Expected fragmentation patterns for aminothiols include:

      • Loss of a hydrogen radical (-H) from the thiol or amine group.

      • Loss of the thiol group as an •SH radical.

      • Cleavage of the methyl group (-CH₃).

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS).

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the analyte.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV, which is standard for generating reproducible fragmentation patterns.

  • Mass Analysis: Scan a mass range (e.g., m/z 40-200) to detect the molecular ion and all relevant fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups.

  • Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

  • Expected Characteristic Absorption Bands:

    • N-H Stretch (3300-3500 cm⁻¹): The -NH₂ group will show two distinct sharp peaks in this region, corresponding to the symmetric and asymmetric stretching vibrations.

    • Aromatic C-H Stretch (>3000 cm⁻¹): A series of weaker absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene ring.

    • Aliphatic C-H Stretch (<3000 cm⁻¹): Absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the methyl group.

    • S-H Stretch (2550-2600 cm⁻¹): A weak, but characteristically sharp, absorption in this region confirms the presence of the thiol group. This peak is often one of the most diagnostic features.

    • C=C Aromatic Stretch (1450-1600 cm⁻¹): Several sharp bands in this region are indicative of the benzene ring.

Protocol: KBr Pellet Method

  • Sample Preparation: Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder.

  • Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Chromatographic Purity Analysis

Assessing the purity of a synthesized compound is crucial. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

  • Methodology: Reversed-Phase HPLC (RP-HPLC) is typically the method of choice for molecules of this polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

Protocol: RP-HPLC Purity Assessment

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of two solvents is often optimal.

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Causality: The acid improves peak shape and suppresses the ionization of the amine group.

  • Gradient Program: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compound. A typical gradient might run from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly, typically around 254 nm or 280 nm.

  • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in the mobile phase (initial conditions). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties.

GHS Hazard Identification

The compound is classified with several hazards that necessitate careful handling procedures. [2]

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral GHS07 (Exclamation Mark) Danger H302: Harmful if swallowed
Skin Corrosion/Irritation GHS05 (Corrosion) Danger H314: Causes severe skin burns and eye damage

| STOT, Single Exposure | GHS07 (Exclamation Mark) | Danger | H335: May cause respiratory irritation |

Recommended Safety Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid all direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications in Drug Discovery and Materials Science

The primary value of this compound lies in its role as a versatile building block. The adjacent amino and thiol groups provide a reactive handle for constructing fused heterocyclic rings.

  • Synthesis of Benzothiazoles: This is the most prominent application. Condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives leads to the formation of 2-substituted benzothiazoles. [1]These structures are of high interest in drug discovery due to their wide range of biological activities, including anti-proliferative and antimicrobial effects. [1]* Ligand Design: The soft sulfur atom and the nitrogen atom can act as a bidentate ligand, capable of coordinating with various transition metals. This makes it a useful precursor for developing novel catalysts or metal-organic frameworks (MOFs).

  • Diversity-Oriented Synthesis: In modern drug discovery, starting materials like this compound are valuable in diversity-oriented synthesis (DOS) campaigns, which aim to rapidly generate libraries of structurally diverse small molecules for high-throughput screening. [3]

Conclusion

The structural characterization of this compound is a critical, multi-faceted process that underpins its successful application in research and development. This guide has provided a comprehensive, logic-driven approach, moving from fundamental properties and synthesis to detailed analysis by NMR, MS, and FT-IR, and finally to purity verification by HPLC. By adhering to these validated protocols and understanding the chemical principles behind them, researchers can ensure the quality and identity of this important synthetic intermediate, paving the way for innovation in medicinal chemistry and materials science.

References

  • PubChem. (n.d.). 2-Aminothiophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR chart of poly(2-aminothiophenol). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylbenzene-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methylbenzene fragmentation pattern. Retrieved from [Link]

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Profile of 2-Amino-3-methylbenzenethiol (CAS: 76462-17-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Amino-3-methylbenzenethiol (CAS Number: 76462-17-4). This compound, a substituted aminothiophenol, holds potential as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized heterocyclic compounds. Its structure combines the functionalities of an aromatic amine, a thiol, and a methyl group, offering multiple reaction sites for molecular elaboration.

Chemical Structure and Properties:

  • IUPAC Name: this compound[2]

  • Synonyms: 2-Amino-3-methyl-benzenethiol, 2-Thio-6-methylaniline[2]

  • Molecular Formula: C₇H₉NS[2]

  • Molecular Weight: 139.22 g/mol [2]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Due to the absence of experimental spectra, this section provides predicted ¹H and ¹³C NMR data. These predictions are based on computational models and should be used as a guideline for spectral interpretation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group, the amine group, and the thiol group. The substitution pattern will lead to a specific splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ 6.9 - 7.1TripletAromatic H (C5-H)
~ 6.6 - 6.8DoubletAromatic H (C4-H)
~ 6.5 - 6.7DoubletAromatic H (C6-H)
~ 3.5 - 5.0 (broad)Singlet-NH₂
~ 3.0 - 4.0 (broad)Singlet-SH
~ 2.1 - 2.3Singlet-CH₃

Interpretation:

  • Aromatic Protons: The three aromatic protons are expected to appear in the range of 6.5-7.1 ppm. The proton at C5, being flanked by two other protons, should appear as a triplet. The protons at C4 and C6 will likely be doublets.

  • Amine and Thiol Protons: The amine (-NH₂) and thiol (-SH) protons are expected to be broad singlets, and their chemical shifts can vary significantly with solvent and concentration due to hydrogen bonding.

  • Methyl Protons: The methyl (-CH₃) group protons will appear as a singlet in the upfield region, typically around 2.1-2.3 ppm.

Comparative Analysis with 2-Amino-5-methylbenzenethiol:

For the isomer, 2-Amino-5-methylbenzenethiol, experimental data is available and provides a useful comparison. In this isomer, the aromatic protons show a different splitting pattern due to their relative positions. The presence of the methyl group para to the thiol and meta to the amine group will influence the electronic environment and thus the chemical shifts of the aromatic protons differently compared to the 3-methyl isomer.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Predicted Chemical Shift (δ, ppm)Assignment
~ 145 - 148C-NH₂
~ 135 - 138C-CH₃
~ 128 - 131C-SH
~ 125 - 128Aromatic CH
~ 118 - 121Aromatic CH
~ 115 - 118Aromatic CH
~ 15 - 18-CH₃

Interpretation:

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the nitrogen, sulfur, and methyl groups will be the most deshielded in the aromatic region.

  • Aliphatic Carbon: The methyl carbon will appear at a much lower chemical shift, characteristic of sp³ hybridized carbons.

Caption: Carbon and proton environments in this compound for NMR correlation.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (asymmetric & symmetric)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch (-CH₃)
2600 - 2550WeakS-H stretch
1620 - 1580StrongN-H bend
1600 - 1450StrongAromatic C=C stretch
850 - 750StrongC-H out-of-plane bend

Interpretation:

  • N-H and S-H Stretching: The presence of two bands in the 3450-3300 cm⁻¹ region is characteristic of a primary amine. A weak absorption around 2550 cm⁻¹ is indicative of the thiol S-H stretch.

  • C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are expected in their respective regions.

  • Aromatic Ring: Strong absorptions in the 1600-1450 cm⁻¹ range are due to the C=C stretching vibrations of the benzene ring. The pattern of the C-H out-of-plane bending bands in the fingerprint region can be diagnostic of the 1,2,3-trisubstitution pattern.

Mass Spectrometry (MS) (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 139, corresponding to the molecular weight of the compound. Aromatic compounds typically show a prominent molecular ion peak[3].

Table 4: Predicted Major Fragment Ions

m/zPredicted Fragment Structure/Loss
139[M]⁺• (Molecular Ion)
124[M - CH₃]⁺
106[M - SH]⁺
91[C₇H₇]⁺ (Tropylium ion)

Interpretation:

The fragmentation is likely to be initiated by the loss of a methyl radical to form a stable ion at m/z 124. Loss of the thiol radical would lead to a fragment at m/z 106. The formation of the highly stable tropylium ion at m/z 91 is a common feature in the mass spectra of alkylbenzenes.

Fragmentation_Pathway M [C₇H₉NS]⁺• m/z = 139 F1 [C₆H₆NS]⁺ m/z = 124 M->F1 - •CH₃ F2 [C₇H₈N]⁺ m/z = 106 M->F2 - •SH F3 [C₇H₇]⁺ m/z = 91 F1->F3 - HCN, -S

Caption: Predicted electron ionization fragmentation pathway for this compound.

Synthesis and Characterization Challenges

The synthesis of this compound has been reported in a Chinese patent[4]. The described method involves the reaction of o-toluidine with sodium thiocyanate, followed by bromination and subsequent cyclization to form a benzothiazole intermediate. The final step is the hydrolysis of this intermediate to yield the target compound.

However, other literature suggests that the synthesis of this specific isomer can be challenging. For instance, some established methods for preparing aminobenzenethiols are not successful when the starting aniline derivative has an unsubstituted para-position, which is the case for o-toluidine[1]. These synthetic difficulties likely contribute to the scarcity of this compound and its corresponding experimental data in the scientific literature.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down the exchange of labile protons (NH₂ and SH), allowing for their observation.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Reference the chemical shifts to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-160 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Sample: If the compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid Sample: If the compound is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is ideal. For less volatile compounds, a direct insertion probe can be used.

  • Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

References

  • PubChem. (n.d.). 2-Amino-5-methylbenzene-1-thiol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylbenzene-1-thiol. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 5.6: 13C-NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol.
  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]

  • PubMed Central. (n.d.). 13C Direct Detected NMR for Challenging Systems. Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • IJCRT.org. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Retrieved from [Link]

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reactivity of the thiol group in 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Thiol Group in 2-Amino-3-methylbenzenethiol

Abstract: this compound is a substituted aromatic thiol featuring a nuanced reactivity profile governed by the interplay of its amino, methyl, and thiol functional groups. This guide provides a comprehensive analysis of the thiol group's reactivity, focusing on the electronic and steric influences of the ortho-amino and meta-methyl substituents. We will explore its acidity, nucleophilicity, and oxidation behavior, contextualizing these properties with quantitative data and comparative analysis. Furthermore, this whitepaper details key synthetic applications, particularly in the construction of heterocyclic scaffolds like phenothiazines and benzothiazoles, which are of significant interest in medicinal chemistry and materials science. Detailed experimental protocols and mechanistic visualizations are provided to offer researchers, scientists, and drug development professionals a thorough and practical understanding of this versatile reagent.

Introduction: Structural and Electronic Landscape

This compound, also known as 3-methyl-2-aminothiophenol, possesses a unique substitution pattern on the benzene ring that profoundly influences the chemical behavior of the thiol (-SH) group.[1] To understand its reactivity, one must first consider the electronic contributions of the adjacent amino (-NH₂) group and the methyl (-CH₃) group.

  • Amino Group (-NH₂): Positioned ortho to the thiol, the amino group is a potent electron-donating group (EDG) through resonance (+R effect) and a weaker electron-withdrawing group through induction (-I effect). The resonance effect, which involves the delocalization of the nitrogen's lone pair into the aromatic π-system, is dominant. This increases the electron density of the entire ring, including the sulfur atom.

  • Methyl Group (-CH₃): Located meta to the thiol, the methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. Its effect is less pronounced than that of the amino group but generally reinforces the electron-donating environment.

This electronic enrichment has direct consequences on the thiol's properties, enhancing its nucleophilicity while decreasing its acidity compared to unsubstituted thiophenol.

G cluster_molecule This compound cluster_effects Electronic Influences on Thiol Group mol Structure NH2 Ortho-Amino Group (+R > -I) Reactivity Thiol (-SH) Reactivity NH2->Reactivity Strongly Increases Electron Density CH3 Meta-Methyl Group (+I) CH3->Reactivity Weakly Increases Electron Density

Figure 1: Dominant electronic effects influencing the thiol group in this compound.

Core Reactivity Pillars

The utility of this compound in synthesis stems from three primary facets of its thiol group's reactivity: acidity, nucleophilicity, and oxidation.

Acidity (pKa)

The acidity of a thiol is defined by its ability to donate the sulfhydryl proton, forming a thiophenolate anion. Generally, thiophenols are more acidic than phenols due to the weaker S-H bond compared to the O-H bond and the greater stability of the larger thiophenolate anion.[2] However, the acidity is highly sensitive to substituents on the aromatic ring.

Electron-donating groups, like the amino and methyl groups in our target molecule, decrease acidity by increasing the electron density on the sulfur atom. This destabilizes the resulting negative charge of the thiophenolate conjugate base, making proton donation less favorable. Consequently, this compound is a weaker acid (higher pKa) than unsubstituted thiophenol (pKa ≈ 6.6).

CompoundSubstituentsDominant Electronic EffectExpected pKa Trend
4-Nitrothiophenol-NO₂ (para)Strong Electron-WithdrawingLowest pKa (Most Acidic)
ThiophenolNoneReference~6.6
3-Methylbenzenethiol-CH₃ (meta)Weak Electron-DonatingSlightly > 6.6
This compound -NH₂ (ortho), -CH₃ (meta)Strong Electron-DonatingHighest pKa (Least Acidic)

Table 1: Comparative trend in acidity of substituted thiophenols. The presence of strong electron-donating groups in this compound significantly reduces its acidity.

Nucleophilicity

Nucleophilicity refers to the ability of the thiol (or more accurately, the thiophenolate) to attack an electrophilic center. The same electronic factors that decrease acidity increase nucleophilicity. The electron-donating amino and methyl groups enrich the electron density on the sulfur atom, making it a more potent nucleophile.[3][4]

This enhanced nucleophilicity is central to many of its synthetic applications. Thiols are generally excellent nucleophiles, capable of participating in a wide range of reactions, including S-alkylation, S-acylation, and Michael additions.[5][6] The reactivity of this compound is further amplified, allowing reactions to proceed under mild conditions.

Oxidation to Disulfides

Like all thiols, the sulfhydryl group in this compound is susceptible to oxidation. The most common oxidation product is the corresponding disulfide, formed by the coupling of two thiol molecules. This reaction can be promoted by a variety of mild oxidizing agents, including iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by metal ions.

2 R-SH → R-S-S-R + 2 H⁺ + 2 e⁻

The presence of electron-donating groups can make the thiol more easily oxidized.[4] This is a critical consideration in its handling and storage, as exposure to air can lead to gradual dimerization. In a synthetic context, this reactivity can be either a desired transformation or a problematic side reaction that must be mitigated by performing reactions under an inert atmosphere (e.g., nitrogen or argon).

Key Synthetic Applications in Heterocyclic Chemistry

The dual functionality of an ortho-amino group and a thiol group makes this compound an exceptionally valuable precursor for the synthesis of sulfur- and nitrogen-containing heterocycles. These scaffolds are prevalent in pharmaceuticals and functional materials.[7][8]

Synthesis of Phenothiazines

Phenothiazines are a class of heterocyclic compounds with a tricyclic structure that forms the core of many antipsychotic and antihistaminic drugs.[7] A powerful method for their synthesis involves the condensation of a 2-aminobenzenethiol with a cyclohexanone derivative.[9][10] The reaction proceeds through a cascade of steps including condensation, tautomerization, and subsequent oxidation/aromatization.

G start This compound + Cyclohexanone step1 Condensation & Dehydration start->step1 step2 Intermediate Formation (Spiro-dihydrobenzothiazole) step1->step2 step3 Rearrangement/ Ring Expansion step2->step3 step4 Oxidation & Aromatization step3->step4 end Substituted Phenothiazine step4->end

Figure 2: General workflow for the synthesis of phenothiazines from 2-aminobenzenethiols.

Experimental Protocol: Synthesis of a Substituted Phenothiazine [10]

This protocol describes a general, transition-metal-free synthesis of phenothiazines from 2-aminobenzenethiols and cyclohexanones.

  • Objective: To synthesize a 1-methyl-1,2,3,4-tetrahydrophenothiazine derivative.

  • Materials:

    • This compound (1.0 mmol)

    • Cyclohexanone (1.2 mmol)

    • Potassium iodide (KI, 0.1 mmol)

    • (Benzylsulfonyl)benzene (optional catalyst, 0.1 mmol)

    • Chlorobenzene (4.0 mL)

    • 10 mL sealed reaction tube

    • Oxygen balloon

  • Procedure:

    • To a 10 mL oven-dried sealed reaction tube, add potassium iodide (16.6 mg, 0.1 mmol) and (benzylsulfonyl)benzene (23.2 mg, 0.1 mmol).

    • Seal the tube with a septum and purge with oxygen gas for 2-3 minutes.

    • Using a syringe, add chlorobenzene (4.0 mL), this compound (139 mg, 1.0 mmol), and cyclohexanone (118 mg, 1.2 mmol).

    • Replace the septum with a screw cap and place the reaction tube in a preheated oil bath at 140 °C.

    • Stir the reaction mixture for 24 hours.

    • After cooling to room temperature, remove the volatile solvent under reduced pressure.

    • Purify the residue by column chromatography on neutral aluminum oxide using a petroleum ether/ethyl acetate gradient to afford the desired phenothiazine product.

Synthesis of Benzothiazoles

Benzothiazoles are another privileged heterocyclic motif found in numerous bioactive compounds and materials.[11][12] A common and straightforward synthesis involves the condensation of a 2-aminobenzenethiol with an aldehyde, carboxylic acid, or other carbonyl-containing compound.[11] The reaction with an aldehyde, for instance, typically proceeds via the formation of a benzothiazoline intermediate, which is then oxidized to the aromatic benzothiazole.

Protocol: Synthesis of 2-Substituted Benzothiazoles via Aldehyde Condensation [11]

  • Objective: To synthesize a 2,4-dimethylbenzothiazole derivative.

  • Materials:

    • This compound (1.0 mmol)

    • Acetaldehyde (or a suitable aldehyde, 1.1 mmol)

    • An oxidizing agent (e.g., air, DDQ, MnO₂)

    • Solvent (e.g., Ethanol, Toluene, or solvent-free)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (139 mg, 1.0 mmol) in ethanol (10 mL).

    • Add the aldehyde (e.g., acetaldehyde, 48 mg, 1.1 mmol) to the solution.

    • Stir the mixture at room temperature. The reaction can often be monitored by TLC for the disappearance of the starting materials and the formation of the intermediate benzothiazoline.

    • Upon completion of the initial condensation, introduce an oxidizing agent. For an environmentally friendly approach, the mixture can be stirred vigorously under an open-to-air setup, allowing atmospheric oxygen to serve as the oxidant, sometimes requiring elevated temperatures or a catalyst.

    • Once the oxidation is complete (as monitored by TLC), remove the solvent in vacuo.

    • Purify the crude product via column chromatography or recrystallization to yield the final 2,4-dimethylbenzothiazole.

Role in Metal-Catalyzed Cross-Coupling Reactions

The thiol group of this compound can participate in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to form C-S bonds.[13][14] In these reactions, the thiol can be coupled with aryl halides or pseudohalides. The presence of the amino group can influence the reaction by coordinating to the metal center, potentially acting as a ligand and modulating the catalyst's activity and selectivity.[15]

Implications for Drug Discovery and Development

The reactivity profile of this compound makes it a valuable building block in drug discovery.

  • Scaffold Synthesis: As detailed above, it is a key starting material for phenothiazine and benzothiazole cores. These heterocycles are considered "privileged structures" as they are capable of binding to a wide range of biological targets.[8]

  • "Magic Methyl" Effect: The methyl group, while seemingly simple, can play a crucial role in drug-target interactions. It can enhance binding affinity through hydrophobic interactions, block metabolic degradation at that position, or favorably alter the molecule's conformation.[16] Synthesizing analogs with and without the methyl group allows for the exploration of this "magic methyl" effect.

  • Thiol as a Linker/Anchor: The nucleophilic thiol group can be used to conjugate molecules to proteins or other carriers, a common strategy in the development of bioconjugates and targeted drug delivery systems.[6]

Conclusion

The is a finely tuned system dictated by the electronic synergy of its ortho-amino and meta-methyl substituents. These groups collectively enhance the thiol's nucleophilicity and decrease its acidity, making it a potent and versatile reagent for organic synthesis. Its primary utility lies in its role as a precursor for constructing complex heterocyclic systems like phenothiazines and benzothiazoles, which are of high value in pharmaceutical and materials science. A thorough understanding of its reactivity—from fundamental principles of acidity and nucleophilicity to its behavior in complex, multi-step syntheses—is essential for any researcher aiming to leverage this powerful chemical tool.

References

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  • Murty, V. A., Penning, T. M. kinetics of thiol addition to PAH ortho-quinones and structures of thioether adducts of naphthalene-1,2-dione. Chemico-Biological Interactions, 1992, 84(2), 169-188. [Link]

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  • Wang, C., et al. Thiol Reactive Probes and Chemosensors. Current Organic Chemistry, 2014, 18(1), 29-49. [Link]

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A Comprehensive Guide to the Safe Handling of 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Dual Hazards of an Essential Building Block

2-Amino-3-methylbenzenethiol is a bifunctional molecule featuring both an aromatic amine and a thiol group. This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. However, the very reactivity that makes it useful also presents a significant and multifaceted hazard profile. The presence of the thiol group imparts a powerful, pervasive stench and specific reactivity, while the aromatic amine moiety introduces distinct toxicological concerns.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. As a self-validating system for laboratory safety, it is designed to provide drug development professionals and researchers with the causal reasoning behind essential safety protocols. By understanding why a procedure is necessary, scientists can cultivate a proactive safety culture, anticipate risks, and handle this compound with the respect and caution it demands.

Chapter 1: Compound Profile & Physicochemical Characteristics

A foundational understanding of a chemical's identity and physical properties is the first step in a robust risk assessment. These characteristics dictate its behavior in the laboratory environment, from storage and handling to potential exposure routes.

Table 1.1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 76462-17-4[1]
Molecular Formula C₇H₉NS[1]
Molecular Weight 139.22 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-Amino-3-methylbenzene-1-thiol, 3-methyl-2-aminothiophenol[1]

Table 1.2: Physicochemical Properties

PropertyValue / ObservationScientific Rationale & Safety Implication
Appearance Data not specified; related thiols are colorless to pale yellow liquids.Visual inspection can indicate purity or degradation. A change in color may suggest oxidation.
Odor Extremely strong, offensive stench.[2][3][4]The thiol (-SH) group is responsible for the powerful odor, detectable at very low concentrations.[4] This property necessitates stringent engineering controls to prevent odor release, which can cause alarm and discomfort to building occupants.[4]
Boiling Point Data not specified; related thiocresols boil around 195°C.[3]The relatively high boiling point suggests low volatility at room temperature, but vapors can still be released, especially upon heating.
Solubility Data not specified; related thiols are generally insoluble in water but soluble in alcohol and ether.[3]In case of a spill, water may not be an effective solvent for cleanup. This informs the choice of decontamination and spill absorption materials.

Chapter 2: Comprehensive Hazard Assessment

This compound is classified as hazardous under the Globally Harmonized System (GHS). A detailed analysis of its toxicological properties is crucial for preventing exposure and understanding the potential consequences.

GHS Classification and Hazard Statements

According to data submitted to the European Chemicals Agency (ECHA), this compound presents multiple significant hazards.[1]

Table 2.1: GHS Hazard Summary

GHS ClassificationHazard CodeHazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]Danger [1][2]
Skin Corrosion (Category 1B)H314Causes severe skin burns and eye damage.[1]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3)H335May cause respiratory irritation.[1]
Toxicological Insights: The "Why" Behind the Warnings
  • Severe Corrosivity (H314): The classification of "Causes severe skin burns and eye damage" is the most acute risk during handling.[1] This is a combined effect of the amine and thiol groups. Amines are alkaline and can disrupt the lipid bilayer of cell membranes, leading to rapid tissue damage. Thiols can also contribute to skin irritation. This corrosive nature means that even brief contact can cause irreversible damage, particularly to the eyes.[5]

  • Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.[1] This is a common property of reactive organic molecules and underscores the absolute necessity of working within a chemical fume hood.

  • Systemic Effects - The Potential for Methemoglobinemia: While not listed in the GHS classification for this specific molecule, a critical insight comes from related compounds. 2-Aminothiophenol is known to cause methemoglobinemia.[6] This is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. Aromatic amines are a well-known class of compounds that can induce this effect. Therefore, it is a crucial expert assessment that systemic absorption of this compound could potentially lead to methemoglobinemia. Symptoms can include cyanosis (bluish skin), headache, fatigue, and dizziness. This potential for a severe systemic effect elevates the importance of preventing skin contact and inhalation beyond just preventing local corrosion.

Chapter 3: The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management relies on the "Hierarchy of Controls," a framework that prioritizes the most effective measures for risk reduction. This approach moves from engineering solutions that isolate the hazard to procedural and personal measures that protect the worker.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not feasible; compound is required) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (Chemical Fume Hood, Bleach Trap) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Emergency_Response cluster_exposure Personal Exposure Protocol cluster_spill Spill Response Protocol Start Exposure Event Occurs Remove Remove victim from source Remove all contaminated clothing Start->Remove Skin/Eye Contact Alert Alert others in the area Evacuate if necessary Start->Alert Spill Wash Flush affected area Skin: 15 min in safety shower Eyes: 15 min at eyewash station Remove->Wash Medical Seek IMMEDIATE medical attention Provide SDS to medical personnel Wash->Medical Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) Alert->Contain Neutralize For small spills, cautiously add bleach (10%) to neutralize thiol Contain->Neutralize Collect Collect absorbed material into hazardous waste container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate

Caption: A flowchart for responding to exposure or spill incidents.

Personal Exposure and First Aid

The immediate priority is decontamination. Do not delay.

Table 5.1: First Aid Measures by Exposure Route

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7][8]Remove contact lenses if present and easy to do. [7]Seek immediate medical attention. [2][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. [7][9]Seek immediate medical attention. [5]Wash clothing before reuse. [2][7]
Inhalation Move the person to fresh air and keep them comfortable for breathing. [2][7]If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [5][7]Rinse mouth thoroughly with water. [7]Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [7]
Spill Management
  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and notify emergency services.

  • Contain: For small spills inside a fume hood, contain the liquid with an inert absorbent material like vermiculite, sand, or a spill pad. [10][11]3. Neutralize: Cautiously add a 10% bleach solution to the absorbent material to oxidize and neutralize the thiol odor.

  • Collect & Dispose: Carefully scoop the contained material into a designated hazardous waste container. [10][12]5. Decontaminate: Wipe the spill area with a cloth soaked in bleach solution, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.

Conclusion

This compound is a potent chemical that demands a multi-layered safety approach. Its profile as a corrosive, toxic, and malodorous compound requires the stringent and consistent application of engineering controls, administrative procedures, and personal protective equipment. By understanding the scientific rationale behind these precautions—from the risk of chemical burns to the potential for systemic toxicity—researchers can create a self-validating system of safety that protects themselves, their colleagues, and their work. Vigilance, preparation, and a deep respect for the chemistry involved are the cornerstones of handling this valuable but hazardous compound safely.

References

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  • Fisher Scientific. (2015, February 5). SAFETY DATA SHEET: 2-Amino-2-methyl-1,3-propanediol.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: 4-Aminobenzenethiol.
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  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET: Benzenemethanamine, 2-amino-.
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2-Amino-3-methylbenzenethiol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-3-methylbenzenethiol (C₇H₉NS)

Compound Identification and Core Properties

This compound, also known as 2-amino-3-methylthiophenol, is an organosulfur compound featuring an aniline core substituted with methyl and thiol groups. Its unique structure makes it a valuable intermediate in various chemical syntheses, particularly for heterocyclic compounds.

Nomenclature and Chemical Identifiers

Proper identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 76462-17-4[1]
Molecular Formula C₇H₉NS[1]
SMILES CC1=C(C(=CC=C1)S)N[1]
InChIKey XSGUGVHXYPBPCA-UHFFFAOYSA-N[1]
Physicochemical Properties

The physical and chemical properties dictate the compound's handling, storage, and reactivity.

PropertyValueSource
Molecular Weight 139.22 g/mol [1]
Appearance Yellowish solid or oil with a characteristic stench.[2]-
Melting Point 37 - 42 °C (literature value for similar aminothiophenol)
Boiling Point 140 - 145 °C at 21 hPa (literature value for similar aminothiophenol)
Solubility Soluble in polar organic solvents.[2]-

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve satisfactory yields and purity. The most common and industrially relevant approach begins with o-toluidine. An alternative method involves the hydrolysis of a benzothiazole precursor.

Primary Synthesis Route: From o-Toluidine

This method leverages readily available starting materials, o-toluidine and sodium thiocyanate, to construct the target molecule through key intermediates like N-o-tolyl thiocarbamide and 2-amino-4-methylbenzothiazole.[3] The choice of this pathway is often dictated by the cost-effectiveness of the initial reactants and the robustness of the reaction sequence.

  • Step 1: Synthesis of N-o-tolyl thiocarbamide.

    • In a reaction vessel, combine o-toluidine (10g), sodium thiocyanate (10.2g), water (200mL), and concentrated hydrochloric acid (9g).

    • Heat the mixture to reflux and maintain for 12 hours. The acidic condition facilitates the formation of the thiourea derivative.

    • Cool the reaction mixture to room temperature, allowing a solid to precipitate.

    • Collect the solid and recrystallize from ethanol to yield pure N-o-tolyl thiocarbamide.

  • Step 2: Cyclization to 2-amino-4-methylbenzothiazole.

    • Dissolve the N-o-tolyl thiocarbamide (7g) in dichloromethane (70mL).

    • Cool the solution to -5°C using a cryobath. This low temperature is crucial to control the exothermic nature of the subsequent bromination and prevent side-product formation.

    • Slowly add liquid bromine (2.6g) dropwise to the cooled solution.

    • After the addition is complete, allow the reaction to proceed to completion, then heat to reflux.

    • Add water (50mL) to the reaction mixture.

    • Adjust the pH to 8 using ammonia liquor. This neutralization is necessary to prepare for the extraction.

    • Separate the organic layer and remove the solvent via rotary evaporation.

    • Recrystallize the resulting solid from ethanol to obtain 2-amino-4-methylbenzothiazole.

  • Step 3: Hydrolysis to this compound.

    • Combine the 2-amino-4-methylbenzothiazole (6.5g) with a 25% sodium hydroxide solution (70mL).

    • Heat the mixture to induce hydrolytic cleavage of the thiazole ring.

    • After the reaction, carefully adjust the solution to a weakly alkaline pH with hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers and remove the solvent under reduced pressure to yield the final product, this compound.

reactant reactant intermediate intermediate product product condition condition A o-Toluidine + Sodium Thiocyanate B N-o-tolyl thiocarbamide A->B HCl, H₂O Reflux C 2-amino-4-methylbenzothiazole B->C 1. Br₂, CH₂Cl₂ 2. NH₄OH D This compound C->D 1. 25% NaOH 2. HCl (adjust pH) 3. Extraction

Caption: Workflow for the synthesis of this compound.

Applications in Heterocyclic Synthesis

This compound is a potent nucleophile and a versatile building block, primarily used in the synthesis of benzothiazoles. These heterocyclic structures are core components in many pharmaceuticals and functional materials.

Application Example: Hydrosilane-Promoted Benzothiazole Synthesis

A notable application is the cyclization reaction with carbon dioxide (CO₂), promoted by a hydrosilane, to form benzothiazole derivatives.[4] This reaction represents a modern, greener approach by utilizing CO₂ as a C1 source. The choice of a catalyst and a hydrosilane is critical for reaction efficiency.

  • Reactor Setup: In a Teflon-lined stainless steel autoclave equipped with a magnetic stirrer, successively add this compound (2 mmol), a catalyst such as DBN (1,5-diazabicyclo[4.3.0]non-5-ene) (1 equiv), a hydrosilane like Et₂SiH₂ (1.5 equiv), and a solvent like NMP (2 mL).

  • Pressurization: Charge the sealed reactor with carbon dioxide to the desired pressure (e.g., 5 MPa) at room temperature.

  • Reaction: Place the autoclave in a preheated oil bath (e.g., 150°C) and begin stirring. Allow the reaction to proceed for a set time (e.g., 24 hours).

  • Workup: Cool the reactor in an ice bath and slowly vent the CO₂.

  • Purification: The crude product can be analyzed and then purified using column chromatography to isolate the desired benzothiazole derivative. The selection of an appropriate eluent system (e.g., ethyl acetate/hexane) is determined empirically using Thin Layer Chromatography (TLC).[5]

reactant reactant reagent reagent product product condition condition sub This compound center_node sub->center_node co2 Carbon Dioxide (CO₂) co2->center_node silane Hydrosilane (e.g., Et₂SiH₂) silane->center_node prod Substituted Benzothiazole center_node->prod DBN, NMP 150°C, 24h

Caption: Cyclization of this compound with CO₂.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance requiring strict handling protocols to protect researchers and ensure experimental validity.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1]

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed.
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage.
Specific Target Organ Toxicity H335May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)

All manipulations must be performed in a well-ventilated chemical fume hood.[6] The following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat must be worn.[6] Avoid all skin contact.[7]

Storage and Disposal

Proper storage is essential for maintaining chemical stability and ensuring safety.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] Recommended storage temperature is 2-8°C.[8] The substance should be stored locked up.

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][7]

  • Disposal: Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste.

Conclusion

This compound is a cornerstone intermediate for chemical synthesis, particularly in the realm of medicinal and materials chemistry. Its synthesis, while requiring precise control, is well-documented, and its reactivity is well-suited for constructing complex heterocyclic systems like benzothiazoles. A comprehensive understanding of its properties, synthesis, and, most critically, its handling requirements is paramount for its effective and safe utilization in research and development.

References

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An In-depth Technical Guide to 2-Amino-3-methylbenzenethiol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-3-methylbenzenethiol, a substituted aminothiophenol, is a pivotal chemical intermediate in the synthesis of various high-value organic compounds, particularly in the pharmaceutical and chemical industries. Its unique trifunctional aromatic structure, featuring amino, methyl, and thiol groups, imparts a distinct reactivity profile that is leveraged in the construction of complex heterocyclic systems such as benzothiazoles. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, detailed synthetic protocols, reactivity, applications, and critical safety and handling procedures. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this versatile building block.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and identifiers.

IUPAC Name

The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is This compound .[1] This name systematically describes the arrangement of functional groups on the benzene ring: a thiol group (-SH) is at position 1, an amino group (-NH₂) at position 2, and a methyl group (-CH₃) at position 3.

Synonyms and Common Names

In literature and commercial catalogs, this compound may be referred to by several other names, including:

  • 2-Amino-3-methylbenzene-1-thiol[1]

  • 2-Amino-3-methylthiophenol

  • 3-Methyl-2-aminothiophenol

  • Benzenethiol, 2-amino-3-methyl-[1]

Key Chemical Identifiers

For unambiguous identification and database searches, the following identifiers are crucial:

IdentifierValueSource
CAS Number 76462-17-4PubChem[1]
Molecular Formula C₇H₉NSPubChem[1]
Molecular Weight 139.22 g/mol PubChem[1]
InChI InChI=1S/C7H9NS/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,8H2,1H3PubChem[1]
SMILES CC1=C(C(=CC=C1)S)NPubChem[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its purification, characterization, and reaction monitoring.

Physical Properties

This compound is typically a solid at room temperature. Thiols are known for their strong, often unpleasant odors, a property that should be noted for handling purposes.[2]

PropertyValueNotes
Appearance White solid (can appear as a yellowish semisolid upon extraction)Purity can affect color.[3][4]
Solubility Soluble in organic solvents like ethyl acetate and ethanol; soluble in basic water.[3][5]The amino and thiol groups allow for solubility in both acidic and basic aqueous solutions.
Storage Recommended to be sealed in a dry environment at 2-8°C.Prone to oxidation, especially of the thiol group.[6]
Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of the molecule. While a specific spectrum for this exact isomer is not publicly available, a profile can be predicted based on established principles of spectroscopy and data from similar structures like 3-methylbenzenethiol.[7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (Ar-H): Three protons on the benzene ring would appear in the range of δ 6.5-7.5 ppm. Their specific shifts and coupling patterns (doublets, triplets) would depend on their position relative to the three different substituents.

    • Amine Protons (-NH₂): A broad singlet typically appearing between δ 3.0-5.0 ppm, the chemical shift of which is highly dependent on solvent and concentration.

    • Thiol Proton (-SH): A singlet, often broad, appearing in the range of δ 3.0-4.0 ppm. Its position can also vary with solvent and hydrogen bonding.

    • Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.1-2.4 ppm, characteristic of a methyl group attached to an aromatic ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons: Six distinct signals would be expected in the δ 110-150 ppm region. The carbons directly attached to the heteroatoms (C-S and C-N) would be the most deshielded.

    • Methyl Carbon: A single signal in the aliphatic region, typically around δ 15-25 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H Stretching: Two characteristic sharp peaks for the primary amine group (-NH₂) in the 3300-3500 cm⁻¹ region.

    • S-H Stretching: A weak, sharp peak around 2550-2600 cm⁻¹, characteristic of the thiol group.

    • C-H Stretching (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

    • C-H Stretching (Aliphatic): Peaks for the methyl group appear just below 3000 cm⁻¹.

    • C=C Stretching (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The primary technique for determining molecular weight.[8] In Electron-Impact (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 139, corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

This compound is not a naturally occurring compound and must be synthesized. It is considered an important medical intermediate, and various synthetic routes have been developed to optimize its production.[3]

Retrosynthetic Analysis & Strategy

The synthesis often involves the construction of the aminothiophenol core from a more readily available starting material. A common and effective strategy involves a multi-step process starting from o-toluidine (2-methylaniline), proceeding through a benzothiazole intermediate, which is then hydrolyzed to yield the target compound. This approach is advantageous as it builds the necessary substitution pattern and introduces the sulfur atom in a controlled manner.

Detailed Synthetic Protocol via Benzothiazole Intermediate

This protocol is adapted from a patented method, which demonstrates a robust pathway to the target molecule.[3] The causality behind each step is explained to provide insight into the experimental design.

Overall Reaction Scheme: o-Toluidine → N-(o-tolyl)thiourea → 2-Amino-4-methylbenzothiazole → This compound

  • Reaction: o-Toluidine is reacted with sodium thiocyanate in an acidic aqueous medium.

  • Protocol:

    • Combine o-toluidine (10g) and sodium thiocyanate (10.2g) in a round-bottom flask.

    • Add 200mL of water and 9g of concentrated hydrochloric acid.

    • Reflux the mixture for 12 hours.

    • Cool the reaction to room temperature, allowing a solid to precipitate.

    • Collect the solid by filtration and recrystallize from ethanol to yield pure N-(o-tolyl)thiourea.

  • Rationale: The acidic conditions facilitate the reaction between the amine of o-toluidine and the thiocyanate salt to form the thiourea derivative. The reflux provides the necessary activation energy for the reaction to proceed to completion.

  • Reaction: The N-(o-tolyl)thiourea undergoes an oxidative cyclization using bromine. This is a variation of the Hugershoff reaction.

  • Protocol:

    • Dissolve the N-(o-tolyl)thiourea (7g) from Step 1 in 70mL of dichloromethane.

    • Cool the solution to -5°C using an ice-salt bath.

    • Slowly add liquid bromine (2.6g) dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

    • Add 50mL of water to the reaction mixture.

    • Adjust the pH to 8 with an ammonia solution to neutralize the hydrobromic acid byproduct and deprotonate the product.

    • Separate the organic layer.

    • Remove the dichloromethane via rotary evaporation.

    • Recrystallize the resulting solid from ethanol to obtain 2-amino-4-methylbenzothiazole.

  • Rationale: Bromine acts as an electrophile, attacking the sulfur of the thiourea. This initiates an intramolecular electrophilic substitution on the aromatic ring, leading to cyclization and the formation of the stable benzothiazole ring system. The low temperature during bromine addition is critical to control the reaction rate and prevent unwanted side reactions.

  • Reaction: The stable benzothiazole ring is opened via vigorous basic hydrolysis.

  • Protocol:

    • Combine the 2-amino-4-methylbenzothiazole (6.5g) from Step 2 with 70mL of 25% aqueous sodium hydroxide solution.

    • Heat the mixture under reflux. The progress can be monitored by the cessation of ammonia evolution.[4]

    • After the reaction is complete, cool the mixture.

    • Carefully adjust the pH to weakly alkaline or neutral (pH ~7-8) with hydrochloric acid. This protonates the thiolate anion to form the thiol without protonating the amino group significantly.

    • Extract the product into ethyl acetate.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure at low temperature to yield the final product, this compound.

  • Rationale: The strong basic conditions and high temperature are required to cleave the very stable thiazole ring. The hydroxide ion attacks the carbon atom between the sulfur and nitrogen, leading to ring-opening. Careful pH adjustment during workup is essential to isolate the neutral aminothiol product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Hydrolytic Cleavage A o-Toluidine + NaSCN B Acidic Reflux (HCl, H₂O, 12h) C N-(o-tolyl)thiourea D N-(o-tolyl)thiourea E Bromination & Reflux (Br₂, DCM, -5°C to reflux) F 2-Amino-4-methylbenzothiazole G 2-Amino-4-methylbenzothiazole H Basic Hydrolysis (25% NaOH, Reflux) I This compound

Sources

commercial suppliers of 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-3-methylbenzenethiol for Researchers and Drug Development Professionals

Introduction

This compound, a substituted aminothiophenol, is a crucial building block in synthetic organic chemistry. Its unique bifunctional nature, possessing both a nucleophilic thiol group and an amino group on a benzene ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds.[1][2] Notably, it serves as a key starting material for the creation of benzothiazole derivatives, a class of compounds with significant pharmacological activities, including antimicrobial, anticonvulsant, and antioxidant properties.[2]

This guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals. It covers its physicochemical properties, a survey of commercial suppliers, critical aspects of quality control, safe handling procedures, and its application in synthesis, supported by detailed protocols and workflows.

Physicochemical Properties and Identification

Understanding the fundamental properties of this compound is paramount for its effective use in research and development. These properties dictate storage conditions, solvent selection, and reaction parameters.

Table 1: Key Physicochemical Properties of this compound [3]

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 76462-17-4PubChem[3]
Molecular Formula C₇H₉NSPubChem[3]
Molecular Weight 139.22 g/mol PubChem[3]
Canonical SMILES CC1=C(C(=CC=C1)S)NPubChem[3]
InChI Key XSGUGVHXYPBPCA-UHFFFAOYSA-NPubChem[3]

Commercial Suppliers and Procurement

The quality and purity of starting materials are critical for the success and reproducibility of any synthetic protocol. Several chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is essential to consider factors such as purity, available analytical data (e.g., Certificate of Analysis), and packaging options.

Table 2: Selected Commercial Suppliers of this compound

SupplierProduct Number (Example)Purity/SpecificationNotes
BLD Pharm BD10985595%Research use only. Requires sealed, dry storage at 2-8°C.[4]
Fluorochem F641223Not specified-
Chemrio 61465Not specified-
AK Scientific, Inc. --Sells related compounds like 4-Amino-3-methylbenzene-1-thiol.
Vulcanchem VC20189416-Sells related compounds like 2-Amino-3-(tert-butyl)benzenethiol.[5]

Note: Availability and product specifications are subject to change and should be verified directly with the supplier.

Workflow for Supplier Qualification

A systematic approach to qualifying a supplier is crucial for ensuring the integrity of your research. This involves more than just comparing prices; it requires a thorough evaluation of the supplier's documentation and the quality of the material itself upon receipt.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quality Verification cluster_2 Phase 3: Final Decision start Identify Potential Suppliers query_specs Request Specifications & CoA Samples start->query_specs compare_data Compare Purity, Price, and Lead Times query_specs->compare_data order_sample Order Small-Scale Sample compare_data->order_sample in_house_qc Perform In-House QC Analysis (NMR, LC-MS) order_sample->in_house_qc compare_results Compare Results with Supplier CoA in_house_qc->compare_results decision Approve or Reject Supplier compare_results->decision approve Add to Approved Vendor List decision->approve Pass reject Document Reasons for Rejection decision->reject Fail

Caption: Workflow for qualifying a commercial supplier of this compound.

Quality Control and Analytical Methods

Independent verification of the identity and purity of this compound is a cornerstone of good laboratory practice. Due to the susceptibility of the thiol group to oxidation, proper sample preparation is critical for accurate analysis.[6]

Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity. Due to the presence of an amino group, derivatization may be employed to enhance UV detection or allow for fluorescence detection.[7] Reversed-phase chromatography is a common separation method.

  • Gas Chromatography-Mass Spectrometry (GC/MS): Suitable for assessing purity and identifying volatile impurities. The compound may require derivatization to improve its thermal stability and chromatographic behavior.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. The spectra should be consistent with the expected chemical shifts and coupling constants for the this compound structure.

General Protocol for Sample Preparation for HPLC Analysis
  • Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Inert Atmosphere: To minimize oxidation of the thiol group, it is advisable to prepare the solution in a vial that has been purged with an inert gas like nitrogen or argon.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

  • Analysis: Analyze immediately after preparation to prevent degradation. The mobile phase and column selection will depend on the specific method being used (e.g., reversed-phase C18 column with a water/acetonitrile gradient).

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[3][9]

Hazard Identification: [3]

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Handling Precautions:[10]
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge.[10]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10]

Storage Recommendations:[4]
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Many suppliers recommend refrigeration at 2-8°C.[4]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Security: Store in a locked-up area.[9][10]

Applications in Synthesis: The Gateway to Benzothiazoles

A primary application of 2-amino-substituted thiophenols is the synthesis of benzothiazoles.[1][2] This is typically achieved through a condensation reaction with various electrophilic partners, such as aldehydes, carboxylic acids, or their derivatives.

Representative Synthetic Pathway

The reaction of this compound with an aldehyde is a common method to produce 2-substituted benzothiazole derivatives. The reaction proceeds via the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.

G reactant1 This compound plus + reactant1->plus reactant2 Aldehyde (R-CHO) intermediate Benzothiazoline Intermediate reactant2->intermediate Condensation plus->reactant2 product 2-Substituted-4-methylbenzothiazole intermediate->product Oxidation

Caption: Synthesis of 2-substituted benzothiazoles from this compound.

Protocol: Synthesis of a Benzothiazole Derivative

This protocol is a generalized procedure based on common synthetic methods for the cyclization of 2-aminothiophenols.[11]

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP).[11]

  • Reagent Addition: Add the desired aldehyde or carboxylic acid (1-1.2 equivalents) to the solution. If starting with a carboxylic acid, a coupling agent or conversion to an acid chloride may be necessary.

  • Catalyst (Optional): Depending on the specific reaction, a catalytic amount of an acid or base (e.g., DBN, DBU) may be added.[11]

  • Reaction: Heat the mixture to reflux (e.g., 80-150°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[11]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure benzothiazole derivative.[11]

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Chemrio. This compound.
  • Vulcanchem. 2-Amino-3-(tert-butyl)benzenethiol.
  • Unknown Source. III Analytical Methods.
  • PubChem. 2-Amino-3-methylbenzene-1-thiol | C7H9NS | CID 12678668.
  • The Royal Society of Chemistry. Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles.
  • Google Patents. CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.
  • Pharmaffiliates. CAS No : 40925-72-2 | Product Name : 2-Amino-3-chlorobenzenethiol.
  • MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • Fluorochem. 2-Amino-3-methylbenzene-1-thiol.
  • Chemsrc. 2-Amino-3-chlorobenzenethiol | CAS#:40925-72-2.
  • Semantic Scholar. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • PubChem. 2-Amino-5-methylbenzene-1-thiol | C7H9NS | CID 323260.
  • Wikipedia. 2-Aminothiophenol.
  • MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Shimadzu Benelux. Analytical Methods for Amino Acids.
  • PubChem. 2-Amino-3-butylbenzenethiol | C10H15NS | CID 154113957.
  • Arkat USA. Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[3][8]thieno[2,3-d]pyrimidin-4-ones as analg. Retrieved from

  • Bachem. Handling and Storage Guidelines for Peptides.
  • PubChem. 2-Amino-3-(oxiran-2-ylmethyl)benzenethiol | C9H11NOS | CID 152657201.
  • BLD Pharm. 76462-17-4|this compound.
  • AK Scientific, Inc. 4-Amino-3-methylbenzene-1-thiol.
  • BLD Pharm. 802254-02-0|3-Amino-3-methylbutane-1-thiol.
  • Sigma-Aldrich. 3-Methylbenzenethiol 95 108-40-7.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylbenzothiazoles using 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry and materials science.[1][2][3] Its unique bicyclic system, comprising a benzene ring fused to a thiazole ring, imparts a rigid and planar molecular geometry that is conducive to interacting with a wide array of biological targets. Consequently, benzothiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3][4] The strategic substitution on the benzothiazole scaffold allows for the fine-tuning of physicochemical properties and biological activity, making it a cornerstone for the development of novel therapeutic agents.[2][3]

This guide focuses on the synthetic utility of a key starting material, 2-Amino-3-methylbenzenethiol , in the construction of a specific subclass of these important molecules: 4-methyl-substituted benzothiazoles . The presence of the methyl group at the 4-position of the benzothiazole ring can significantly influence the molecule's steric and electronic properties, potentially leading to enhanced biological efficacy or selectivity.[5]

Core Synthetic Strategy: Condensation Reactions

The most direct and widely employed method for the synthesis of 2-substituted benzothiazoles is the condensation reaction of a 2-aminothiophenol with a suitable electrophile.[6][7][8] This approach is highly versatile, allowing for the introduction of a wide variety of substituents at the 2-position of the benzothiazole ring. This section will detail the application of this compound in condensation reactions with aldehydes and carboxylic acids.

Mechanism of Benzothiazole Formation from 2-Aminothiophenol and Aldehydes

The reaction between a 2-aminothiophenol and an aldehyde proceeds through a well-established cascade of reactions. The initial step involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (an imine). The subsequent intramolecular cyclization occurs via the nucleophilic attack of the thiol group onto the imine carbon. Finally, an oxidation step, often facilitated by an oxidizing agent or atmospheric oxygen, leads to the aromatic benzothiazole ring system.

Benzothiazole Formation Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization and Oxidation This compound This compound Hemiaminal Hemiaminal Intermediate This compound->Hemiaminal Nucleophilic attack Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Schiff_Base Schiff Base Hemiaminal->Schiff_Base - H2O Benzothiazoline Benzothiazoline Intermediate Schiff_Base->Benzothiazoline Intramolecular nucleophilic attack Benzothiazole 4-Methyl-2-substituted-benzothiazole Benzothiazoline->Benzothiazole Oxidation (- 2H)

Caption: General mechanism of benzothiazole synthesis.

Protocol 1: Synthesis of 2-Aryl-4-methylbenzothiazoles via Condensation with Aromatic Aldehydes

This protocol describes a general method for the synthesis of 2-aryl-4-methylbenzothiazoles from this compound and various aromatic aldehydes. The use of a catalyst can significantly enhance the reaction rate and yield. A variety of catalysts have been reported for this transformation, including metal-based catalysts and green catalysts.[8][9]

Catalyst Selection and Rationale

For this protocol, we will highlight the use of a mild and efficient catalytic system, such as hydrogen peroxide with a catalytic amount of hydrochloric acid in ethanol. This system is advantageous due to its low cost, ready availability of reagents, and environmentally benign nature, with water being the primary byproduct.[9] The acidic conditions protonate the aldehyde, increasing its electrophilicity, while hydrogen peroxide acts as the oxidant for the final aromatization step.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Substituted Aromatic AldehydeReagent GradeAcros Organics
Ethanol (EtOH)AnhydrousFisher Scientific
Hydrogen Peroxide (H₂O₂)30% aqueous solutionVWR Chemicals
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMacron Fine Chemicals
Ethyl Acetate (EtOAc)HPLC GradeHoneywell
HexanesHPLC GradeAvantor
Silica Gel60 Å, 230-400 meshSorbent Technologies
Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol, 1.0 eq.) and the desired aromatic aldehyde (1.0 mmol, 1.0 eq.) in ethanol (10 mL).

  • Catalyst Addition: To the stirred solution, add concentrated hydrochloric acid (0.1 mmol, 0.1 eq.) followed by the dropwise addition of 30% hydrogen peroxide (3.0 mmol, 3.0 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-aryl-4-methylbenzothiazole.

Expected Results and Characterization

The yields of 2-aryl-4-methylbenzothiazoles are generally good to excellent, ranging from 75-95%, depending on the electronic nature of the substituent on the aromatic aldehyde. The structure of the synthesized compounds can be confirmed by standard spectroscopic techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the benzothiazole and the 2-aryl substituent, as well as a singlet for the methyl group around δ 2.5-2.7 ppm.

  • ¹³C NMR: The spectrum should show the expected number of aromatic carbons, with the C2 carbon of the benzothiazole appearing downfield.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • Infrared (IR) Spectroscopy: Look for characteristic C=N stretching vibrations around 1600-1650 cm⁻¹.

Protocol 2: Synthesis of 2-Alkyl/Aryl-4-methylbenzothiazoles via Condensation with Carboxylic Acids

Rationale for Method Selection

A variety of reagents can be used to promote this condensation, including polyphosphoric acid (PPA) and Eaton's reagent. However, for a more user-friendly and milder approach, a heterogeneous mixture of methanesulfonic acid and silica gel can be employed.[6] This system acts as an efficient medium for the condensation reaction and allows for easy work-up and potential reuse of the silica support.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Aliphatic or Aromatic Carboxylic AcidReagent GradeAlfa Aesar
Methanesulfonic Acid (MsOH)≥99%TCI America
Silica Gel60 Å, 70-230 meshMerck
TolueneAnhydrousAcros Organics
Saturated Sodium Bicarbonate SolutionLaboratory Grade-
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR Chemicals
Dichloromethane (DCM)HPLC GradeFisher Scientific
Experimental Procedure
  • Catalyst Preparation: Prepare the acidic silica gel by adding methanesulfonic acid (1.0 g) to a slurry of silica gel (10 g) in dichloromethane (50 mL). Stir the mixture for 15 minutes and then remove the solvent under reduced pressure.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the carboxylic acid (1.1 mmol, 1.1 eq.), and the prepared acidic silica gel (0.5 g) in toluene (15 mL).

  • Reaction Execution: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the silica gel. Wash the silica gel with ethyl acetate.

  • Purification: Combine the filtrate and washings, and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Applications in Drug Discovery and Agrochemicals

4-Methylbenzothiazole derivatives are of significant interest in various fields. For instance, 2-amino-4-methylbenzothiazole is a key intermediate in the synthesis of Tricyclazole, a widely used fungicide for controlling rice blast disease. The structural motif of 4-methylbenzothiazole is also being explored for its potential in developing new insecticidal and bactericidal agents.[5] In drug discovery, the introduction of a methyl group at the 4-position can modulate the lipophilicity and metabolic stability of a lead compound, potentially improving its pharmacokinetic profile.

Troubleshooting and Key Considerations

  • Purity of this compound: The starting material is prone to oxidation to the corresponding disulfide. It is crucial to use a high-purity starting material or to purify it before use. Storing it under an inert atmosphere can minimize oxidation.

  • Reaction with Aliphatic Aldehydes: The reaction of 2-aminothiophenols with aliphatic aldehydes can sometimes lead to the formation of the dihydrobenzothiazole intermediate as the major product. In such cases, a separate oxidation step might be necessary to obtain the desired benzothiazole.

  • Steric Hindrance: The 3-methyl group in this compound may introduce some steric hindrance, potentially affecting the reaction rates with bulky aldehydes or carboxylic acids. In such cases, extending the reaction time or using a more active catalyst may be required.

  • Scale-up: When scaling up these reactions, careful control of the reaction temperature is important, especially for exothermic steps like the addition of hydrogen peroxide.

Visualization of the Synthetic Workflow

Synthetic Workflow cluster_protocol1 Protocol 1: Condensation with Aldehydes cluster_protocol2 Protocol 2: Condensation with Carboxylic Acids P1_Start This compound + Aromatic Aldehyde P1_React Reaction in EtOH (HCl, H₂O₂) P1_Start->P1_React P1_Workup Aqueous Work-up & Extraction P1_React->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product 2-Aryl-4-methylbenzothiazole P1_Purify->P1_Product P2_Start This compound + Carboxylic Acid P2_React Reaction in Toluene (Acidic Silica Gel, Reflux) P2_Start->P2_React P2_Workup Filtration & Aqueous Work-up P2_React->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product 2-Substituted-4-methylbenzothiazole P2_Purify->P2_Product

Sources

Application Notes and Protocols: Condensation Reaction of 2-Amino-3-methylbenzenethiol with Aldehydes for the Synthesis of 7-Methyl-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 7-Methyl-1,3-benzothiazoles

Benzothiazoles are a prominent class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] Their derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][3] The condensation of 2-aminothiophenols with aldehydes represents one of the most direct and versatile methods for the synthesis of 2-substituted benzothiazoles.[4][5]

This guide focuses on the specific condensation reaction between 2-Amino-3-methylbenzenethiol and various aldehydes to yield 7-methyl-2-substituted-1,3-benzothiazoles. The introduction of a methyl group at the 7-position of the benzothiazole ring can significantly influence the molecule's lipophilicity, metabolic stability, and biological activity, making this a key scaffold for medicinal chemistry and drug development. These application notes provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and insights into optimizing this important transformation.

Reaction Mechanism and Scientific Rationale

The condensation of this compound with an aldehyde to form a 7-methyl-1,3-benzothiazole derivative proceeds through a well-established multi-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.

The overall reaction pathway can be summarized in three key stages:

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amino group of this compound on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate.[4]

  • Intramolecular Cyclization: The thiol group of the imine intermediate then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered thiazolidine ring.

  • Aromatization: The final step involves the oxidation of the thiazolidine intermediate to the stable, aromatic 7-methyl-1,3-benzothiazole. This oxidation can be facilitated by various oxidants or can occur in the presence of air.[6]

The presence of the methyl group at the 3-position of the 2-aminothiophenol ring is not expected to significantly hinder the reaction sterically. Electronically, the methyl group is weakly electron-donating, which may slightly modulate the nucleophilicity of the amino and thiol groups. However, the general principles of the reaction remain consistent with those for unsubstituted 2-aminothiophenol.

Experimental Protocols and Methodologies

A variety of methods have been developed for the synthesis of benzothiazoles, ranging from conventional heating to microwave-assisted and solvent-free conditions. The choice of protocol often depends on the desired scale, reaction time, and environmental considerations.

Protocol 1: Conventional Synthesis of 7-Methyl-2-aryl-1,3-benzothiazoles

This protocol describes a general method for the synthesis of 7-methyl-2-aryl-1,3-benzothiazoles using conventional heating.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol or Dimethylformamide (DMF)

  • Catalyst (optional, e.g., a few drops of acetic acid, FeCl₃)[7]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol or DMF).

  • Add the aromatic aldehyde (1.1 mmol) to the solution.

  • If a catalyst is used, add it to the reaction mixture at this stage.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 7-Methyl-2-aryl-1,3-benzothiazoles

Microwave irradiation can significantly reduce reaction times and improve yields.[8][9][10]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Glycerol (as a green solvent) or a solid support (e.g., zeolite)[8][9]

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Add a small amount of glycerol (e.g., 2 mL) or a solid support like NaY zeolite (e.g., 1 g).[8][9]

  • Place the vessel in the microwave reactor and irradiate at a suitable power and temperature (e.g., 100-150 °C) for a short period (e.g., 5-15 minutes).[8][10]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction vessel.

  • If glycerol was used, add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If a solid support was used, extract the product with a suitable solvent (e.g., ethanol or acetone), filter off the support, and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions reported for the synthesis of 2-substituted benzothiazoles, which can be adapted for this compound.

EntryAldehydeCatalyst/SolventConditionsTimeYield (%)Reference
1BenzaldehydeFeCl₃ / Nitromethane80 °C-89[7]
2Various Aromatic AldehydesNa₂S₂O₅ / DMFReflux--[11]
3Various Aromatic AldehydesL-proline / Solvent-freeMicrowave5-10 min85-95[12]
4Various Aromatic AldehydesSnP₂O₇ / Solvent-free80 °C8-35 min87-95[13]
5Various Aromatic AldehydesAir / DMSO120 °C2-4 h70-95[6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 7-methyl-2-substituted-1,3-benzothiazoles.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Combine this compound & Aldehyde reaction Reaction (Conventional or Microwave) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete precipitation Precipitation / Extraction monitoring->precipitation Complete filtration Filtration precipitation->filtration purification Purification (Recrystallization or Chromatography) filtration->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure 7-Methyl-1,3-benzothiazole characterization->final_product

Caption: Generalized workflow for the synthesis of 7-methyl-1,3-benzothiazoles.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on established and widely published methodologies for benzothiazole synthesis. The reliability of these procedures is ensured by the following principles:

  • Reaction Monitoring: The consistent use of Thin-Layer Chromatography (TLC) allows for real-time monitoring of the reaction's progress, ensuring that the reaction is stopped at the optimal time to maximize yield and minimize byproduct formation.

  • Product Characterization: The identity and purity of the final product should always be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This analytical data provides definitive validation of the successful synthesis.

  • Reproducibility: The provided protocols, when followed with pure starting materials and appropriate laboratory techniques, are designed to be highly reproducible.

References

  • -benzothiazole-derivatives-as-MAO-B-Wang-Chen/152918889154a86f9f4a1f6a100529d38c6441b4)

Sources

Application Notes & Protocols: The Strategic Role of 2-Amino-3-methylbenzenethiol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3-methylbenzenethiol, a bifunctional aromatic compound, serves as a highly valuable and versatile starting material in the synthesis of heterocyclic scaffolds crucial to the pharmaceutical industry. Its unique structure, featuring vicinal amine (-NH₂) and thiol (-SH) groups on a toluene backbone, allows for elegant and efficient construction of complex molecules. The presence of the methyl group at the 3-position provides steric and electronic influence that can be strategically exploited to direct reaction pathways and modify the physicochemical properties of the final products. This guide provides an in-depth exploration of its application in synthesizing key pharmaceutical intermediates, focusing on benzothiazole and phenothiazine cores, which are prevalent in a wide range of therapeutic agents.

The inherent reactivity of the amino and thiol groups makes this compound a cornerstone for building fused heterocyclic systems through cyclocondensation reactions. These reactions are often characterized by high atom economy and lead to the formation of privileged structures in medicinal chemistry. This document outlines the core synthetic strategies, provides detailed, field-proven protocols, and explains the causality behind the experimental choices to empower researchers in drug discovery and development.

Part 1: Core Synthetic Applications & Mechanistic Insights

The primary utility of this compound lies in its role as a synthon for building sulfur- and nitrogen-containing heterocycles. Two of the most significant classes of intermediates derived from this precursor are substituted benzothiazoles and phenothiazines.

Synthesis of 4-Methylbenzothiazole Derivatives

Benzothiazoles are a class of bicyclic heterocyclic compounds that exhibit a vast array of biological activities, including anticancer, antimicrobial, anticonvulsant, and neuroprotective properties.[1][2] The condensation of 2-aminothiophenols with various carbonyl-containing compounds is the most direct and widely employed method for their synthesis.[2]

Causality of the Reaction: The synthesis hinges on the nucleophilic character of both the amino and thiol groups. The reaction typically proceeds in two main steps:

  • Imine/Hemithioacetal Formation: The more nucleophilic amino group initially attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of a Schiff base (imine) intermediate.

  • Intramolecular Cyclization & Aromatization: The thiol group then performs an intramolecular nucleophilic attack on the imine carbon. Subsequent dehydration and oxidation (often aerobic) result in the stable, aromatic benzothiazole ring system.[1]

The methyl group on the this compound precursor becomes the 4-methyl substituent on the resulting benzothiazole ring, which can be crucial for modulating biological activity and metabolic stability.

G cluster_start Reactants cluster_intermediate Mechanism cluster_end Product A This compound C Imine Intermediate (Schiff Base) A->C Condensation (-H₂O) B Aldehyde (R-CHO) B->C D Cyclized Intermediate (Benzothiazoline) C->D Intramolecular Cyclization E 2-Substituted-4-methylbenzothiazole D->E Oxidation (-2H)

Caption: General workflow for benzothiazole synthesis.

Synthesis of Methyl-Substituted Phenothiazines

Phenothiazines form the backbone of numerous antipsychotic drugs and have applications as dyes and antioxidants. Their synthesis often involves the formation of a tricyclic system where two benzene rings are linked by sulfur and nitrogen atoms. A modern and efficient method for synthesizing phenothiazines involves the reaction of 2-aminobenzenethiols with cyclohexanones under transition-metal-free conditions, using molecular oxygen as the ultimate oxidant.[3]

Causality of the Reaction: This domino reaction is a powerful strategy that forms multiple bonds in a single operation.

  • Condensation: The initial step is the condensation of this compound with a cyclohexanone derivative to form an enamine intermediate.

  • Intramolecular C-S Coupling: This is followed by an intramolecular cyclization involving the formation of a C-S bond.

  • Aromatization: The final step is an oxidative aromatization of the newly formed ring system to yield the stable phenothiazine core.[3][4]

This approach is highly valued for its operational simplicity and alignment with green chemistry principles by avoiding heavy metal catalysts.[3]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 This compound P1 Domino Reaction (Condensation, Cyclization) R1->P1 R2 Substituted Cyclohexanone R2->P1 P2 Oxidative Aromatization (O₂ as oxidant) P1->P2 Intermediate Formation F1 Substituted Methyl-Phenothiazine P2->F1

Caption: Workflow for transition-metal-free phenothiazine synthesis.

Part 2: Experimental Protocols

Safety Precaution: this compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[5] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Protocol 1: Synthesis of 2-Aryl-4-methylbenzothiazole

This protocol describes the condensation of this compound with an aromatic aldehyde. This method is adapted from established procedures for benzothiazole synthesis.[2]

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound139.22139 mg1.0
4-Chlorobenzaldehyde140.57141 mg1.0
Ethanol (EtOH)46.075 mL-
p-Toluenesulfonic acid (p-TsOH)172.20~17 mg0.1 (cat.)

Experimental Procedure

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (139 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Add ethanol (5 mL) to dissolve the starting material. To this solution, add 4-chlorobenzaldehyde (141 mg, 1.0 mmol) followed by a catalytic amount of p-toluenesulfonic acid (~17 mg, 0.1 mmol). The acid catalyzes the dehydration step, accelerating the formation of the imine intermediate.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Pour the cooled mixture into 20 mL of cold water. Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL) to remove any residual acid and other water-soluble impurities.

  • Recrystallization: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 2-(4-chlorophenyl)-4-methylbenzothiazole as a solid. Dry the final product under vacuum.

Protocol 2: Transition-Metal-Free Synthesis of 3-Methyl-1,2,3,4-tetrahydrophenothiazine

This protocol is based on the innovative method of synthesizing phenothiazines from 2-aminobenzenethiols and cyclohexanones.[3][4]

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound139.22139 mg1.0
4-Methylcyclohexanone112.17168 mg (184 µL)1.5
Potassium Iodide (KI)166.0017 mg0.1
Chlorobenzene112.564 mL-

Experimental Procedure

  • Reaction Setup: Add potassium iodide (17 mg, 0.1 mmol) to a 10 mL sealable reaction tube equipped with a magnetic stir bar.

  • Oxygen Purge: Seal the tube and purge with oxygen gas for approximately 1-2 minutes. This step is critical as molecular oxygen serves as the terminal oxidant for the aromatization step.

  • Reagent Addition: Using a syringe, add this compound (139 mg, 1.0 mmol), 4-methylcyclohexanone (168 mg, 1.5 mmol), and chlorobenzene (4 mL) to the sealed tube. The use of a slight excess of the cyclohexanone ensures complete consumption of the limiting thiol.

  • Reaction Conditions: Place the sealed reaction vessel in a preheated oil bath at 140 °C and stir vigorously for 24 hours. The high temperature is necessary to overcome the activation energy for the domino condensation-cyclization-aromatization sequence.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature. Transfer the contents to a round-bottom flask and remove the chlorobenzene under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on neutral aluminum oxide. Elute with a gradient of petroleum ether/ethyl acetate (e.g., starting from 50:1) to isolate the desired phenothiazine derivative.[4] The fractions containing the product are combined and the solvent is evaporated to yield the pure product.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Heterocycles. Available at: [Link]

  • 2-Amino-3-methylbenzene-1-thiol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models. (2020). Frontiers in Pharmacology. Available at: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules. Available at: [Link]

  • Synthesis of 2-substituted phenothiazines. (1969). Google Patents.
  • Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and thiourea. (2005). ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules. Available at: [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. (2013). ResearchGate. Available at: [Link]

  • Amino Acid-Catalyzed Synthesis of Triarylimidazoles-A New Green Protocol. (2012). Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Benzothiazole, 2-amino-6-methyl-. Organic Syntheses. Available at: [Link]

  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. (2013). RSC Advances. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Determination of 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3-methylbenzenethiol is a sulfur-containing aromatic amine of significant interest in various fields, including pharmaceutical development, environmental analysis, and materials science. Its unique chemical structure, featuring both an amino and a thiol group, imparts distinct properties that necessitate accurate and precise analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and offer the robustness and reliability required for rigorous scientific investigation.

The inherent reactivity of the thiol and amino functionalities presents unique challenges in the analytical workflow, including susceptibility to oxidation and potential for complex sample matrix interactions. Therefore, the selection of an appropriate analytical technique and the meticulous optimization of sample preparation are paramount to achieving accurate and reproducible results. This guide will explore three principal analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Detection. Each section will provide a comprehensive protocol, an explanation of the underlying scientific principles, and insights into critical experimental parameters.

Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, offering excellent separation capabilities for a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection provides a reliable and widely accessible approach for quantification.

Scientific Rationale

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The methyl and thiol groups contribute to the hydrophobicity of this compound, leading to its retention on the C18 column. The amino group's polarity can be modulated by adjusting the mobile phase pH, thereby influencing retention time and peak shape. UV detection is suitable due to the aromatic ring in the analyte, which exhibits strong absorbance in the UV region. The addition of an antioxidant, such as ascorbic acid, to the sample solvent is crucial to prevent the oxidation of the thiol group to a disulfide, which would lead to inaccurate quantification[1].

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Solvent Dissolve in Mobile Phase + Antioxidant Extraction->Solvent Filtration Filter through 0.45 µm Syringe Filter Solvent->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Drying Dry Down Extract Extraction->Drying Derivatization Derivatize with MTBSTFA Drying->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Obtain Mass Spectrum TIC->MassSpectrum Quantification Quantify using Selected Ion Monitoring (SIM) MassSpectrum->Quantification EC_Workflow cluster_prep Electrode & Sample Prep cluster_analysis Electrochemical Analysis cluster_data Data Processing ElectrodePrep Prepare/Modify Working Electrode SamplePrep Prepare Sample in Supporting Electrolyte CellAssembly Assemble 3-Electrode Cell SamplePrep->CellAssembly Measurement Perform Voltammetry (e.g., SWV) CellAssembly->Measurement Voltammogram Obtain Voltammogram Measurement->Voltammogram PeakCurrent Measure Peak Current Voltammogram->PeakCurrent Quantification Quantify using Calibration Curve PeakCurrent->Quantification

Sources

Application Notes and Protocols for the Synthesis of 2-Substituted-7-methylbenzothiazoles from 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules. 2-Substituted benzothiazoles, in particular, have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The strategic placement of substituents on the benzothiazole nucleus allows for the fine-tuning of these biological activities, making this class of compounds a fertile ground for drug discovery and development. This guide provides detailed protocols for the synthesis of 2-substituted-7-methylbenzothiazoles, utilizing 2-Amino-3-methylbenzenethiol as a key starting material. The presence of the methyl group at the 7-position can influence the molecule's lipophilicity and metabolic stability, potentially offering advantages in drug design.

Chemical Principles and Mechanistic Overview

The synthesis of 2-substituted benzothiazoles from 2-aminothiophenols is primarily based on the condensation reaction with a suitable electrophile, followed by cyclization and aromatization. The choice of the electrophilic partner dictates the nature of the substituent at the 2-position of the benzothiazole ring. This guide will focus on three common and versatile synthetic routes: condensation with aldehydes, carboxylic acids, and acyl chlorides.

Mechanism of Benzothiazole Formation from Aldehydes

The reaction between a 2-aminothiophenol and an aldehyde proceeds through a well-established mechanism, often catalyzed by an acid.[4] The initial step involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base. The crucial cyclization step then occurs via an intramolecular nucleophilic attack of the thiol group onto the imine carbon. Finally, oxidation of the resulting benzothiazoline intermediate leads to the aromatic 2-substituted benzothiazole.

Aldehyde Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization & Aromatization This compound This compound Hemiaminal Hemiaminal This compound->Hemiaminal + Aldehyde (R-CHO) Schiff_Base Schiff_Base Hemiaminal->Schiff_Base - H2O Benzothiazoline Benzothiazoline Schiff_Base->Benzothiazoline Intramolecular cyclization 2-Substituted-7-methylbenzothiazole 2-Substituted-7-methylbenzothiazole Benzothiazoline->2-Substituted-7-methylbenzothiazole [O]

Figure 1: General mechanism for the synthesis of 2-substituted-7-methylbenzothiazoles from this compound and an aldehyde.

Mechanism of Benzothiazole Formation from Carboxylic Acids and Acyl Chlorides

When using carboxylic acids or their more reactive derivatives, acyl chlorides, the initial step is the acylation of the amino group of the 2-aminothiophenol to form an N-acyl intermediate. In the case of carboxylic acids, a dehydrating agent or high temperatures are often required to facilitate this step.[5] For acyl chlorides, the reaction is typically more facile. Following acylation, an intramolecular cyclization occurs via the nucleophilic attack of the thiol group on the carbonyl carbon of the newly formed amide. Subsequent dehydration of the resulting intermediate yields the final 2-substituted benzothiazole.

Acyl Chloride Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Dehydration This compound This compound N-Acyl_Intermediate N-Acyl_Intermediate This compound->N-Acyl_Intermediate + Acyl Chloride (R-COCl) Cyclized_Intermediate Cyclized_Intermediate N-Acyl_Intermediate->Cyclized_Intermediate Intramolecular cyclization 2-Substituted-7-methylbenzothiazole 2-Substituted-7-methylbenzothiazole Cyclized_Intermediate->2-Substituted-7-methylbenzothiazole - H2O

Figure 2: General mechanism for the synthesis of 2-substituted-7-methylbenzothiazoles from this compound and an acyl chloride.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for each reagent and solvent.

  • This compound: This compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Aldehydes, Carboxylic Acids, and Acyl Chlorides: These reagents can be corrosive, irritant, and/or flammable. Specific hazards vary depending on the individual compound. Acyl chlorides, in particular, react violently with water and should be handled with extreme care under anhydrous conditions.[6]

  • Solvents: Many organic solvents are flammable and can have various health effects upon exposure.[7] Always work in a well-ventilated area and take precautions to avoid ignition sources.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of 2-substituted-7-methylbenzothiazoles. These should be considered as general guidelines, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 2-Aryl-7-methylbenzothiazoles from Aromatic Aldehydes

This protocol describes a general method for the condensation of this compound with an aromatic aldehyde. A variety of catalysts can be employed to facilitate this reaction, including protic acids (e.g., HCl), Lewis acids, or oxidizing agents.[6][8]

Materials and Reagents:

Reagent/MaterialQuantityNotes
This compound1.0 mmol, 139 mgPurity >95%
Aromatic Aldehyde1.0 mmole.g., Benzaldehyde, 4-chlorobenzaldehyde
Ethanol5-10 mLAnhydrous
Catalyst (e.g., H₂O₂/HCl)Catalytic amountSee reference for specific catalyst loading[8]
Round-bottom flask25 mL or 50 mL
Magnetic stirrer and stir bar
Reflux condenser
Thin Layer Chromatography (TLC) platesSilica gel coated
Column chromatography suppliesSilica gel, appropriate eluents

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Add ethanol (5-10 mL) to the flask and stir the mixture to dissolve the reactants.

  • Add the chosen catalyst to the reaction mixture. For example, a mixture of H₂O₂/HCl can be used.[8]

  • If required, heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-7-methylbenzothiazole.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 2: Synthesis of 2-Substituted-7-methylbenzothiazoles from Carboxylic Acids

This protocol outlines the synthesis via condensation with carboxylic acids, which often requires a dehydrating agent or high temperatures.[5]

Materials and Reagents:

Reagent/MaterialQuantityNotes
This compound1.0 mmol, 139 mgPurity >95%
Carboxylic Acid1.0 mmole.g., Benzoic acid, Acetic acid
Polyphosphoric acid (PPA) or other dehydrating agentAs required
High-boiling solvent (optional)e.g., xylene
Round-bottom flask25 mL or 50 mL
Magnetic stirrer and stir bar
Heating mantle and temperature controller
Thin Layer Chromatography (TLC) platesSilica gel coated
Column chromatography suppliesSilica gel, appropriate eluents

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol) and the carboxylic acid (1.0 mmol).

  • Add a dehydrating agent such as polyphosphoric acid (PPA). The amount of PPA will depend on the scale of the reaction and the specific substrates.

  • Heat the reaction mixture to a high temperature (e.g., 150-200 °C) with stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring the mixture into a beaker of ice-water with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Collect the solid product by vacuum filtration and wash it with water.

  • If necessary, purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic techniques.

Protocol 3: Synthesis of 2-Substituted-7-methylbenzothiazoles from Acyl Chlorides

This method utilizes the high reactivity of acyl chlorides for an efficient synthesis of 2-substituted benzothiazoles.[9]

Materials and Reagents:

Reagent/MaterialQuantityNotes
This compound1.0 mmol, 139 mgPurity >95%
Acyl Chloride1.0 mmole.g., Benzoyl chloride, Acetyl chloride
Anhydrous solvent5-10 mLe.g., Dichloromethane, Toluene
Base (optional)1.1 mmole.g., Triethylamine, Pyridine
Round-bottom flask with a septum25 mL or 50 mL
Magnetic stirrer and stir bar
Syringe and needle
Thin Layer Chromatography (TLC) platesSilica gel coated
Column chromatography suppliesSilica gel, appropriate eluents

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in the anhydrous solvent (5-10 mL).

  • If a base is used, add it to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the acyl chloride (1.0 mmol) to the stirred solution via a syringe.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure 2-substituted-7-methylbenzothiazole.

  • Confirm the structure of the product by spectroscopic analysis.

Characterization of 2-Substituted-7-methylbenzothiazoles

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following are expected spectroscopic features for 2-substituted-7-methylbenzothiazoles.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the structure. The chemical shifts of the aromatic protons on the benzothiazole ring are influenced by the substituent at the 2-position and the methyl group at the 7-position.

  • Aromatic Protons: The protons on the benzothiazole ring will typically appear in the range of δ 7.0-8.5 ppm. The coupling patterns will depend on the substitution pattern. For a 7-methylbenzothiazole, you would expect to see three protons on the benzene ring.

  • 7-Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed, typically in the range of δ 2.4-2.7 ppm.

  • 2-Substituent Protons: The chemical shifts and splitting patterns of the protons on the 2-substituent will be characteristic of that group. For example, a 2-phenyl group will show signals in the aromatic region.

The electronic nature of the substituent at the 2-position will influence the chemical shifts of the benzothiazole protons. Electron-withdrawing groups tend to shift the signals downfield, while electron-donating groups cause an upfield shift.[10]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

  • Benzothiazole Carbons: The carbons of the benzothiazole ring typically resonate in the range of δ 115-160 ppm. The C2 carbon is usually found further downfield.

  • 7-Methyl Carbon: The carbon of the methyl group will appear as a signal in the aliphatic region, typically around δ 15-25 ppm.

  • 2-Substituent Carbons: The signals for the carbons of the 2-substituent will be in their characteristic regions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹.

  • C=N Stretching: A characteristic absorption for the thiazole ring, typically around 1500-1650 cm⁻¹.

  • C=C Stretching: Aromatic ring vibrations in the range of 1400-1600 cm⁻¹.

  • C-S Stretching: This can be a weaker absorption and is often found in the fingerprint region.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yield Poor quality of starting materials, especially oxidation of 2-aminothiophenol.Use freshly purified this compound. Handle it under an inert atmosphere if possible.
Inappropriate reaction conditions (temperature, time).Optimize the reaction temperature and time. Monitor the reaction by TLC to determine the optimal endpoint.
Ineffective catalyst.Experiment with different catalysts (e.g., various Lewis or Brønsted acids) and optimize the catalyst loading.
Formation of side products Oxidation of 2-aminothiophenol to the disulfide.Run the reaction under an inert atmosphere.
Incomplete cyclization of the intermediate.Ensure sufficient reaction time and/or increase the reaction temperature.
Difficulty in product purification Oily product.Try to induce crystallization by scratching the flask or adding a seed crystal. If unsuccessful, column chromatography is the preferred method.
Product co-elutes with impurities.Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina).

References

  • Ebead, S., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Magnetic Resonance in Chemistry, 58(11), 1051-1060.
  • Guo, W., et al. (2013). A series of benzothiazole compounds with different substituents were efficiently synthesized by Guo and co-authors from the condensation of 2-aminothiophenol and aldehydes and their derivatives using a mixture of H2O2/HCl as a catalyst in ethanol at room temperature for 1 h. Molecules, 18(9), 11447-11457.
  • Li, X., et al. (2020). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid.
  • National Institute for Occupational Safety and Health. (2018). Organic Solvents. Retrieved from [Link]

  • Sigma-Aldrich. (2023).
  • Technical Support Center, BenchChem. (2025).
  • Shafiee, A., et al. (2014). A simple one-pot synthesis of 2-substituted benzothiazoles 25a–k by the reaction of acid chlorides or anhydrides with 2-aminothiophenol in the presence of a basic heterogeneous catalyst KF·Al2O3 was proposed.
  • PubChem. (n.d.). 2-Amino-3-methylbenzene-1-thiol. Retrieved from [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Malaysian Journal of Chemistry, 13(1), 031-035.
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 77(10), 1365-1376.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9.
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(10), 2384.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(11), 2548.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Journal of Molecular Structure, 993(1-3), 447-453.
  • Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Inform
  • 2-Phenylbenzothiazole(883-93-2) 1H NMR spectrum. ChemicalBook.
  • A)
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances, 6(109), 107931-107954.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • 2-Methylbenzothiazole(120-75-2)IR1. ChemicalBook.
  • Synthesis of 2‐N‐alkyl(aryl)amino‐7‐nitrobenzothiazoles. Journal of Heterocyclic Chemistry, 28(4), 1021-1025.
  • Theoretical FT-IR spectrum of benzothiazole.

Sources

Application of 2-Amino-3-methylbenzenethiol in the Synthesis of Antimicrobial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms. Among the privileged structures in medicinal chemistry, sulfur- and nitrogen-containing heterocycles, particularly phenothiazines and benzothiazoles, have demonstrated a broad spectrum of biological activities, including significant antimicrobial properties.[1][2] 2-Amino-3-methylbenzenethiol serves as a valuable and strategic starting material for the synthesis of specific substituted phenothiazine derivatives, offering a pathway to new antimicrobial candidates. The inherent reactivity of its amino and thiol groups allows for versatile cyclization strategies, leading to the construction of the core tricyclic phenothiazine system. This application note provides a detailed technical guide on the synthesis of 1-methylphenothiazine from this compound, an overview of its antimicrobial potential, and the underlying mechanistic principles.

Synthetic Pathway: From this compound to 1-Methylphenothiazine via Smiles Rearrangement

The synthesis of 1-methylphenothiazine from this compound is a multi-step process that leverages a strategic condensation reaction followed by an intramolecular cyclization via the Smiles rearrangement. This elegant approach allows for the regioselective introduction of the methyl group onto the phenothiazine scaffold, a feature that is crucial for subsequent structure-activity relationship (SAR) studies.[3][4]

A pivotal synthetic route involves the initial condensation of this compound with an ortho-halonitrobenzene.[3] This reaction forms a diaryl sulfide intermediate. Subsequent formylation of the amino group is a critical step to facilitate the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. The formyl group activates the aromatic ring, enabling the cyclization to form the phenothiazine core.[5][6]

Below is a detailed protocol for this synthesis.

Experimental Protocol: Synthesis of 1-Methylphenothiazine

Part 1: Condensation of this compound with o-Halonitrobenzene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add an equimolar amount of an appropriate o-halonitrobenzene (e.g., 1-chloro-2-nitrobenzene) and anhydrous sodium acetate (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield the 2-(2-nitrophenylthio)-3-methylaniline intermediate.

Part 2: Formylation of the Diaryl Sulfide Intermediate

  • Reaction Setup: In a clean, dry round-bottom flask, suspend the synthesized 2-(2-nitrophenylthio)-3-methylaniline (1 equivalent) in formic acid (excess).

  • Reaction Conditions: Heat the mixture to reflux for 2-3 hours.

  • Work-up and Isolation: Cool the reaction mixture and pour it into cold water. The formylated product will precipitate. Filter the solid, wash thoroughly with water to remove excess formic acid, and dry.

Part 3: Smiles Rearrangement and Cyclization to 1-Methylphenothiazine

  • Reaction Setup: In a suitable solvent such as acetone, dissolve the formylated intermediate (1 equivalent).

  • Base Addition: Add a solution of potassium hydroxide in ethanol (or another suitable base) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours. The progress of the Smiles rearrangement and subsequent cyclization can be monitored by TLC.

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-methylphenothiazine.

Diagram of the Synthetic Workflow

Synthesis of 1-Methylphenothiazine cluster_0 Part 1: Condensation cluster_1 Part 2: Formylation cluster_2 Part 3: Smiles Rearrangement & Cyclization This compound This compound Diaryl_Sulfide 2-(2-Nitrophenylthio)-3-methylaniline This compound->Diaryl_Sulfide Ethanol, NaOAc, Reflux o-Halonitrobenzene o-Halonitrobenzene o-Halonitrobenzene->Diaryl_Sulfide Formylated_Intermediate Formylated Diaryl Sulfide Diaryl_Sulfide->Formylated_Intermediate Formic Acid, Reflux 1-Methylphenothiazine 1-Methylphenothiazine Formylated_Intermediate->1-Methylphenothiazine KOH, Ethanol

Caption: Synthetic route to 1-Methylphenothiazine.

Antimicrobial Activity and Mechanistic Insights

Phenothiazine derivatives are known to possess broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[1][2] While specific data for 1-methylphenothiazine is not extensively reported in publicly available literature, the general antimicrobial profile of phenothiazines provides a strong rationale for its investigation.

Mechanism of Action

The antimicrobial action of phenothiazines is believed to be multifactorial, which is a desirable trait in combating drug resistance.[7] Key proposed mechanisms include:

  • Inhibition of Efflux Pumps: Many bacteria develop resistance by actively pumping antibiotics out of the cell. Phenothiazines have been shown to inhibit these multidrug resistance (MDR) efflux pumps, thereby restoring the efficacy of conventional antibiotics.[7][8] This makes them attractive candidates for combination therapies.

  • Disruption of the Proton Motive Force: Phenothiazines can interfere with the proton motive force across the bacterial cell membrane, which is essential for ATP synthesis and other vital cellular processes.[7]

  • Membrane Permeabilization: These compounds can intercalate into the bacterial cell membrane, leading to a loss of integrity, leakage of cellular contents, and ultimately, cell death.

  • Generation of Reactive Oxygen Species (ROS): Some studies suggest that phenothiazines can induce the production of ROS within bacterial cells, leading to oxidative stress and damage to DNA, proteins, and lipids.[9]

Diagram of Proposed Antimicrobial Mechanisms

Antimicrobial Mechanisms of Phenothiazines cluster_bacteria Bacterial Cell Efflux_Pump Efflux Pump PMF Proton Motive Force Membrane Cell Membrane DNA_Proteins DNA & Proteins ROS ROS ROS->DNA_Proteins Damages Phenothiazine Phenothiazine Phenothiazine->Efflux_Pump Inhibits Phenothiazine->PMF Disrupts Phenothiazine->Membrane Permeabilizes Phenothiazine->ROS Induces

Caption: Multifactorial antimicrobial action of phenothiazines.

Antimicrobial Efficacy Data

The following table summarizes the minimum inhibitory concentration (MIC) values for representative phenothiazine derivatives against common pathogenic microbes. This data illustrates the potential antimicrobial efficacy of this class of compounds. It is important to note that the activity can be significantly influenced by the substitution pattern on the phenothiazine ring.

Phenothiazine DerivativeStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
Chlorpromazine16 - 128>12816 - 64[10]
Thioridazine16 - 64>1288 - 32[10]
Trifluoperazine16 - 64>1288 - 32[11]
Fluphenazine16 - 32>1284 - 16[11]

Note: The antimicrobial activity of 1-methylphenothiazine, synthesized from this compound, warrants further investigation to establish its specific MIC values against a panel of clinically relevant microorganisms.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenothiazine derivatives is highly dependent on the nature and position of substituents on the tricyclic core and the side chain at the nitrogen atom.[11][12]

  • Substitution on the Phenothiazine Ring: The introduction of electron-withdrawing groups at the 2-position of the phenothiazine ring, such as a trifluoromethyl group (as in trifluoperazine), generally enhances antimicrobial and antipsychotic activity. The presence and position of the methyl group, as in the case of 1-methylphenothiazine derived from this compound, is expected to modulate the lipophilicity and electronic properties of the molecule, which in turn will influence its interaction with biological targets. Further studies are needed to elucidate the precise impact of the 1-methyl substitution on antimicrobial potency.

  • Side Chain at the Nitrogen Atom: The nature of the N-10 side chain is a critical determinant of activity. Typically, a three-carbon chain separating the ring nitrogen from a terminal amino group is optimal for antipsychotic activity. For antimicrobial applications, variations in this side chain can significantly impact efficacy and spectrum.

Conclusion and Future Directions

This compound is a readily accessible precursor for the regioselective synthesis of 1-methylphenothiazine, a promising scaffold for the development of novel antimicrobial agents. The synthetic route via Smiles rearrangement is a robust method for constructing this key heterocyclic system. The established broad-spectrum antimicrobial activity of the phenothiazine class, coupled with their multifactorial mechanism of action, provides a strong impetus for the further evaluation of 1-methylphenothiazine and its derivatives.

Future research should focus on:

  • Optimization of the synthesis of 1-methylphenothiazine to improve yields and scalability.

  • Comprehensive in vitro evaluation of the antimicrobial activity of 1-methylphenothiazine against a diverse panel of drug-resistant bacteria and fungi to determine its MIC and minimum bactericidal/fungicidal concentrations (MBC/MFC).

  • Investigation of the synergistic effects of 1-methylphenothiazine in combination with conventional antibiotics.

  • Elucidation of the specific mechanism of action of 1-methylphenothiazine to understand its molecular targets.

  • Synthesis and biological evaluation of a library of derivatives based on the 1-methylphenothiazine scaffold to establish detailed structure-activity relationships and identify lead compounds with enhanced potency and selectivity.

References

  • Bourguignon, J. J., et al. (1992). In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship. APMIS supplementum, 30, 40-43.
  • Thomas, L., Gupta, A., & Gupta, V. (2002). SYNTHESIS OF 1- AND 3-METHYL PHENOTHIAZINES.
  • Amaral, L., et al. (2004). Antimicrobial activity of phenothiazines.
  • Sharma, P. R., et al. (2000). SYNTHESIS OF 3-BROMO-1-METHYLPHENOTHIAZINES BY SMILES REARRANGEMENT.
  • Kaatz, G. W., Moudgal, V. V., Seo, S. M., & Kristiansen, J. E. (2003). Phenothiazines and thioxanthenes inhibit multidrug efflux pump activity in Staphylococcus aureus. Antimicrobial agents and chemotherapy, 47(2), 719–726.
  • Ojha, K. G., et al. (1999). A CONVENIENT SYNTHESIS 2-AMINO-5-METHYL-3-NITROBENZENETHIOL AND ITS CONVERSION INTO PHENOTHIAZINES VIA A SMILES REARRANGEMENT.
  • Sharma, P. R., Gupta, V., Gautam, D. C., & Gupta, R. R. (2002). SYNTHESIS OF PHENOTHIAZINES VIA SMILES REARRANGEMENT.
  • Castillo-Juárez, I., et al. (2021). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. Journal of applied microbiology, 131(3), 1146–1157.
  • Swarnkar, P. K., et al. (2007). Synthesis and Antibacterial Activity of Some New Phenothiazine Derivatives. E-Journal of Chemistry, 4(1), 14-20.
  • Talele, T. T. (2010). Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies of substituted-phenyl-1,3,4-thiadiazole derivatives as potent antimicrobial agents. Bioorganic & medicinal chemistry, 18(11), 3847–3854.
  • Synthesis, Characterization, In silico and In vitro Antimicrobial Activity of Phenothiazine-3-sulphonamide Deriv
  • Massie, S. P. (1969). Synthesis of some 5-substituted 2-aminobenzenethiols and their conversion into phenothiazines via Smiles rearrangement. Journal of the Chemical Society C: Organic, (13), 1849-1851.
  • Kristiansen, J. E., et al. (2000). Phenothiazines and thioxanthenes inhibit multidrug efflux pump activity in Staphylococcus aureus. International journal of antimicrobial agents, 16(3), 285-290.
  • CWHM-974 Has Broad-Spectrum Antifungal Activity. (2025). ACS Medicinal Chemistry Letters.
  • de Freitas, A. S., et al. (2019). Values of minimal inhibitory concentration (MIC -µg/ml) for the tested drugs against S. aureus and E. coli strains.
  • Ratcliffe, E., et al. (1995). Structure-activity Relationships of Phenothiazines in Inhibiting Lymphocyte Motility as Determined by a Novel Flow Cytometric Assay. Biochemical pharmacology, 50(7), 1053-1061.
  • Phoenix, D. A., et al. (2003). The phototoxicity of phenothiazinium derivatives against Escherichia coli and Staphylococcus aureus. FEMS immunology and medical microbiology, 39(1), 17–22.
  • Koburger, T., et al. (2010). Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains. GMS Krankenhaushygiene interdisziplinar, 5(3), Doc19.
  • Kwiecińska-Piróg, J., et al. (2023). Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. Molecules (Basel, Switzerland), 28(19), 6825.
  • Schueppel, K., et al. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of fungi (Basel, Switzerland), 5(3), 85.

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Application Notes and Protocols: 2-Amino-3-methylbenzenethiol as a Precursor for Advanced Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

Corrosion poses a significant threat to the longevity and reliability of metallic infrastructure across numerous industries, leading to substantial economic losses.[1] The deployment of organic corrosion inhibitors is a primary strategy for mitigating this degradation.[1][2] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier against corrosive agents.[1][2][3] This document provides a comprehensive technical guide on the utilization of 2-Amino-3-methylbenzenethiol as a versatile precursor for the synthesis of highly effective corrosion inhibitors. We will delve into the underlying chemical principles, provide detailed synthesis protocols for derivative inhibitors, and outline robust methodologies for their performance evaluation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are actively engaged in the development of novel anti-corrosion technologies.

Introduction: The Role of Heterocyclic Compounds in Corrosion Inhibition

Organic compounds containing heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), along with aromatic rings, are known to be potent corrosion inhibitors.[1][4] The efficacy of these molecules stems from their ability to adsorb onto metal surfaces through a process that can involve both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation).[4][5] The lone pair electrons on the heteroatoms and the π-electrons of the aromatic systems play a crucial role in the formation of a stable, protective film that isolates the metal from the corrosive environment.[1][4]

This compound is a particularly promising precursor due to the synergistic effects of its functional groups: the amino (-NH2) group, the thiol (-SH) group, and the methyl-substituted benzene ring. The thiol group exhibits a strong affinity for metal surfaces, forming stable coordinate bonds, while the amino group provides an additional site for interaction and can be readily modified to synthesize a variety of inhibitor derivatives, such as Schiff bases.[6][7]

Mechanism of Action: A Multi-faceted Approach to Protection

The inhibitive action of compounds derived from this compound is a multi-step process:

  • Transport to the Metal Surface: The inhibitor molecules, dispersed in the corrosive medium, migrate to the metal-solution interface.

  • Adsorption: The molecules adsorb onto the metal surface. This adsorption is facilitated by the electron-rich centers (N and S atoms) and the aromatic ring. The thiol group, in particular, is known to form strong bonds with metal surfaces.[6]

  • Protective Film Formation: The adsorbed molecules form a dense, hydrophobic barrier. This film displaces water molecules and aggressive ions (e.g., Cl-, SO4^2-) from the metal surface, thereby hindering both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions.[1] Inhibitors that affect both reactions are known as mixed-type inhibitors.[8]

Synthesis of Corrosion Inhibitors from this compound

A common and effective strategy for enhancing the corrosion inhibition efficiency of this compound is its conversion into Schiff bases. Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[7][9] This reaction provides a versatile platform for introducing various functional groups into the inhibitor molecule, allowing for the fine-tuning of its electronic and steric properties.

Protocol: Synthesis of a Schiff Base Inhibitor

This protocol details the synthesis of a representative Schiff base from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde (or other suitable aldehyde/ketone)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter paper and funnel

  • Rotary evaporator (optional)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the solution until the solid is completely dissolved.

  • Aldehyde Addition: To the stirred solution, add 10 mmol of 4-Methoxybenzaldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach the reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or water bath. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The Schiff base product should precipitate out of the solution as a solid. If precipitation is slow, the flask can be placed in an ice bath.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Characterize the synthesized Schiff base using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the formation of the C=N bond), and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the overall structure).

Evaluation of Corrosion Inhibition Performance

A comprehensive evaluation of the synthesized inhibitor's performance is crucial. This typically involves a combination of electrochemical techniques, weight loss measurements, and surface analysis methods.[10]

Experimental Setup

Test Specimen: Mild steel coupons are commonly used for these studies due to their wide industrial relevance.[11] The coupons should be of a standard size (e.g., 4 cm x 1 cm x 0.1 cm) and prepared according to ASTM G1 standards, which involves polishing with successively finer grades of emery paper, degreasing with a solvent like acetone, washing with distilled water, and drying.[10][12]

Corrosive Medium: A 1.0 M solution of hydrochloric acid (HCl) is a standard aggressive medium for evaluating corrosion inhibitors for applications in industrial acid cleaning and pickling.[13]

Protocol: Weight Loss Measurements

This method provides a direct measure of the corrosion rate.

Procedure:

  • Initial Weighing: Accurately weigh the prepared mild steel coupons to four decimal places.

  • Immersion: Immerse the coupons in beakers containing the corrosive medium (1.0 M HCl) with and without various concentrations of the synthesized inhibitor.

  • Exposure: Allow the coupons to remain in the solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

  • Cleaning: After the immersion period, carefully remove the coupons, wash them with distilled water and a soft brush to remove corrosion products, rinse with acetone, and dry thoroughly.

  • Final Weighing: Reweigh the cleaned and dried coupons.

  • Calculations:

    • Corrosion Rate (CR): Calculate the corrosion rate in millimeters per year (mm/y) using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of mild steel (approx. 7.85 g/cm³).

    • Inhibition Efficiency (IE%): Calculate the percentage of inhibition efficiency using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Protocol: Electrochemical Measurements

Electrochemical methods offer rapid and mechanistic insights into the corrosion inhibition process.[10] These tests are typically performed using a three-electrode setup in an electrochemical cell, consisting of the mild steel coupon as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

3.3.1. Potentiodynamic Polarization (PDP)

This technique provides information on both the anodic and cathodic corrosion reactions.

Procedure:

  • Stabilization: Immerse the three-electrode setup in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Inhibition Efficiency Calculation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

3.3.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance of the inhibitor film and the charge transfer processes at the metal-solution interface.

Procedure:

  • Stabilization: As with PDP, allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.

  • Inhibition Efficiency Calculation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis Techniques

Visual and compositional analysis of the metal surface after exposure to the corrosive environment provides direct evidence of the inhibitor's protective action.[14]

  • Scanning Electron Microscopy (SEM): SEM images can reveal the morphology of the metal surface, showing the extent of corrosion damage (pitting, uniform corrosion) in the absence of the inhibitor and the smoother, protected surface in its presence.[15]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can identify the elemental composition and chemical states of the species present on the metal surface, confirming the adsorption of the inhibitor and the formation of a protective film.[14][16]

  • Atomic Force Microscopy (AFM): AFM can provide high-resolution topographical images of the inhibitor film on the metal surface, offering insights into its thickness and uniformity.[17]

Theoretical Insights: Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a valuable tool for understanding the relationship between the molecular structure of an inhibitor and its efficiency.[18][19] These calculations can provide insights into:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to its ability to accept electrons. A higher EHOMO and a lower ELUMO generally correlate with higher inhibition efficiency.[18]

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and thus better inhibition potential.[20]

  • Dipole Moment (μ): A higher dipole moment may indicate stronger electrostatic interactions with the metal surface.[21]

  • Electron Transfer (ΔN): This parameter quantifies the fraction of electrons transferred from the inhibitor to the metal surface.[18]

These theoretical parameters can be correlated with experimental results to build a comprehensive understanding of the inhibition mechanism and to guide the design of new, more effective inhibitor molecules.[22]

Data Presentation and Visualization

Quantitative Data Summary

The following tables provide illustrative data for a hypothetical inhibitor derived from this compound, evaluated on mild steel in 1.0 M HCl.

Table 1: Weight Loss Data

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (%)
0 (Blank)50.212.8-
5010.52.778.9
1005.11.389.8
2002.50.695.3

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-4801250-
50-46526079.2
100-45012090.4
200-4385595.6

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)45150-
502208580.0
1004805089.6
20010503095.7
Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Inhibitor Synthesis cluster_evaluation Performance Evaluation cluster_results Data Analysis & Interpretation s1 Reactants: This compound + Aldehyde/Ketone s2 Catalyzed Condensation (Reflux) s1->s2 s3 Purification (Filtration, Washing) s2->s3 s4 Characterization (FTIR, NMR) s3->s4 e1 Weight Loss Measurements s4->e1 e2 Electrochemical Tests (PDP, EIS) s4->e2 e3 Surface Analysis (SEM, XPS, AFM) s4->e3 e4 Quantum Chemical Calculations (DFT) s4->e4 r1 Calculate Inhibition Efficiency e1->r1 r2 Determine Adsorption Isotherm e1->r2 e2->r1 e2->r2 r3 Elucidate Inhibition Mechanism e2->r3 e3->r3 e4->r3

Caption: Experimental workflow from inhibitor synthesis to performance evaluation.

Visualization of Inhibition Mechanism

inhibition_mechanism cluster_metal Metal Surface (e.g., Mild Steel) cluster_inhibitor Inhibitor Molecule cluster_environment Corrosive Environment cluster_protection Protective Film Formation metal Fe film Hydrophobic Barrier inhibitor This compound Derivative inhibitor->metal Adsorption (Physisorption & Chemisorption) ions H₂O, Cl⁻, H⁺ ions->metal Corrosion Attack

Caption: Mechanism of corrosion inhibition by adsorption and film formation.

Safety Precautions

  • This compound: This compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[23] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[23]

  • Acids and Solvents: Hydrochloric acid is highly corrosive. Ethanol is flammable. Handle these chemicals with care and in accordance with their respective Safety Data Sheets (SDS).

  • General Laboratory Practices: Follow standard laboratory safety procedures at all times.

Conclusion

This compound serves as an excellent and versatile platform for the development of advanced corrosion inhibitors. Through straightforward synthetic modifications, such as Schiff base formation, its inherent protective properties can be significantly enhanced. The comprehensive evaluation protocols outlined in this document, combining gravimetric, electrochemical, and surface analysis techniques, provide a robust framework for assessing the efficacy of these novel inhibitors. Furthermore, the integration of quantum chemical calculations offers a deeper understanding of the structure-activity relationship, paving the way for the rational design of next-generation corrosion protection technologies.

References

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.
  • Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. (n.d.). MDPI.
  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. (n.d.).
  • Organic Corrosion Inhibitors. (n.d.). SciSpace.
  • Review of organic corrosion inhibitors: application with respect to the main functional group. (n.d.).
  • Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (n.d.).
  • Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. (n.d.). OUCI.
  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF.
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph
  • On the inhibition of mild steel corrosion by 4-amino-5-phenyl-4H-1, 2, 4-trizole-3-thiol. (2025).
  • Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020). Oxford Academic.
  • Technical Note: Quantum Chemical Parameters and Corrosion Inhibition Efficiency of Some Organic Compounds. (1982).
  • Quantitative relationships between the structure of some thiol compounds and their inhibition efficiencies. (2008). Emerald Publishing.
  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research.
  • Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). CORROSION.
  • Thiol (-SH) substituent as functional motif for effective corrosion protection: A review on current advancements and future directions. (2021).
  • 2-Amino-3-methylbenzene-1-thiol. (n.d.). PubChem.
  • Evalu
  • Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.).
  • Recent Trends and Progress in Corrosion Inhibitors and Electrochemical Evalu
  • SAFETY D
  • Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. (n.d.).
  • AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2025).
  • A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies. (n.d.).
  • Corrosion Inhibition of Mild Steel in Hydrochloric Acid Solution by Amino Acid Complexes. (n.d.).
  • SAFETY D
  • Electrochemical and Economic Evaluation of the Cocoa Bean Shell as a Corrosion Inhibitor in Acidic Medium. (n.d.). SciELO.
  • Schiff Bases as Corrosion Inhibitors: A Mini-Review. (2024).
  • Thiols as Volatile Corrosion Inhibitors for Top of the Line Corrosion. (2017).
  • Application Notes: 2-[(Furan-2-ylmethyl)amino]ethanethiol as a Corrosion Inhibitor for Mild Steel. (n.d.). Benchchem.
  • SAFETY D
  • Corrosion Inhibition of Mild Steel in Hydrochloric Acid Solution by Amino Acid Complexes. (2025).
  • Comparative Computational Study of L-Amino Acids as Green Corrosion Inhibitors for Mild Steel. (n.d.). MDPI.
  • SAFETY D
  • Amino Acids and their Derivatives as Corrosion Inhibitors for Metals and Alloys. (2025).
  • Investigations on the effect of 2-[(Furan-3ylmethylene)-amino]-benzenethiol against the corrosion in carbon steel. (2023).
  • Cu (II) And Ag (I) Complexes of Schiff Base Derived from 2-Hydroxy-5-nitrobenzaldehyde with o- Aminobenzenethiol Synthesis, Characterization And Anti-Corrosion Behaviour Study. (2025). Iraqi Journal of Science.
  • Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. (n.d.).
  • Synthesis of Schiff bases. (n.d.).
  • Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. (2023).
  • How to synthesize Schiff base by using 2-amino benzothiazole ?. (2022).

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Application Notes and Protocols for the Cyclization of 2-Amino-3-methylbenzenethiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] Derivatives of this heterocyclic structure exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The therapeutic potential of benzothiazoles is underscored by the number of clinically approved drugs and investigational compounds that feature this motif.[1] The synthesis of 2,7-disubstituted benzothiazoles, accessible through the cyclization of 2-Amino-3-methylbenzenethiol, is of particular interest as it allows for the introduction of diverse functionalities at key positions, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile. This guide provides a detailed exploration of the experimental procedures for the cyclization of this compound derivatives, offering researchers a practical and scientifically grounded resource for the synthesis of these valuable compounds.

Strategic Approaches to Benzothiazole Synthesis: A Mechanistic Overview

The formation of the benzothiazole ring from this compound typically involves the condensation with a suitable electrophile, followed by an intramolecular cyclization and subsequent oxidation or dehydration. The choice of the electrophilic partner dictates the nature of the substituent at the 2-position of the resulting benzothiazole. The most common and versatile methods involve reactions with aldehydes, carboxylic acids, or their derivatives.

The general mechanism for the acid-catalyzed condensation of a 2-aminothiophenol with an aldehyde commences with the nucleophilic attack of the amino group on the protonated carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This is followed by dehydration to yield a Schiff base (imine). The pivotal step is the intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to a cyclized benzothiazoline intermediate. Finally, oxidation of the benzothiazoline, often by air or a mild oxidizing agent, affords the aromatic 2-substituted benzothiazole.

G This compound This compound Carbinolamine Intermediate Carbinolamine Intermediate This compound->Carbinolamine Intermediate Nucleophilic attack Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Carbinolamine Intermediate Schiff Base (Imine) Schiff Base (Imine) Carbinolamine Intermediate->Schiff Base (Imine) - H2O Benzothiazoline Intermediate Benzothiazoline Intermediate Schiff Base (Imine)->Benzothiazoline Intermediate Intramolecular cyclization 7-Methyl-2-substituted Benzothiazole 7-Methyl-2-substituted Benzothiazole Benzothiazoline Intermediate->7-Methyl-2-substituted Benzothiazole Oxidation

Comparative Analysis of Cyclization Methodologies

The selection of a synthetic strategy for the cyclization of this compound depends on several factors, including the desired substituent at the 2-position, the availability of starting materials, and the desired reaction conditions (e.g., green chemistry considerations). Below is a comparative summary of common methodologies.

Methodology Electrophile Typical Catalysts/Conditions Advantages Disadvantages References
Condensation with Aldehydes Aliphatic or Aromatic AldehydesAcid catalysts (e.g., HCl, p-TsOH), Oxidizing agents (e.g., H2O2, air), Microwave irradiationWide substrate scope, generally high yields, mild conditions possible.[5][6]Requires an oxidation step, which can sometimes lead to side products.[5][6][7]
Condensation with Carboxylic Acids Aliphatic or Aromatic Carboxylic AcidsDehydrating agents (e.g., PPA, P2O5), High temperatures, Microwave irradiationReadily available starting materials, direct formation of the benzothiazole.[8]Often requires harsh conditions (high temperatures, strong acids), yields can be variable.[9][8][9][10]
Condensation with Nitriles Aliphatic or Aromatic NitrilesBrønsted or Lewis acidsGood for specific substrates, can be performed under solvent-free conditions.[11]May have a more limited substrate scope compared to aldehydes or carboxylic acids.[11]

Detailed Experimental Protocol: Synthesis of 7-Methyl-2-phenyl-1,3-benzothiazole

This protocol details the synthesis of a representative 2-arylbenzothiazole via the condensation of this compound with benzaldehyde, employing a straightforward and efficient procedure.

Materials and Reagents:
  • This compound (98% purity)

  • Benzaldehyde (99% purity)

  • Ethanol (95% or absolute)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Experimental Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.39 g, 10 mmol) in ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol). Subsequently, add a catalytic amount of concentrated hydrochloric acid (0.2 mL) dropwise.

  • Reaction: The reaction mixture is then stirred at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2). The reaction is typically complete within 45-60 minutes.[5]

  • Work-up: Upon completion of the reaction, pour the mixture into a beaker containing ice-cold water (100 mL). The crude product will precipitate out of the solution.

  • Neutralization and Filtration: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold deionized water.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel.

Characterization:

The final product, 7-Methyl-2-phenyl-1,3-benzothiazole, should be characterized by standard analytical techniques such as:

  • Melting Point: Compare with the literature value.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

G Start Start Dissolve Reactants Dissolve this compound and Benzaldehyde in Ethanol Start->Dissolve Reactants Add Catalyst Add catalytic HCl Dissolve Reactants->Add Catalyst Stir at RT Stir at Room Temperature (monitor by TLC) Add Catalyst->Stir at RT Precipitate Product Pour into ice-water Stir at RT->Precipitate Product Neutralize and Filter Neutralize with NaHCO3 and filter the solid Precipitate Product->Neutralize and Filter Dry and Purify Dry the product and purify if necessary Neutralize and Filter->Dry and Purify Characterize Characterize the final product (NMR, MS, IR, MP) Dry and Purify->Characterize End End Characterize->End

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure that the starting materials are of high purity and the reaction has gone to completion by TLC. The oxidation step is crucial; if using air as the oxidant, ensure adequate stirring and exposure to the atmosphere. For less reactive aldehydes, gentle heating might be necessary.

  • Side Product Formation: The primary side product is often the unoxidized benzothiazoline. If this is observed, the reaction mixture can be stirred more vigorously in the presence of air, or a mild oxidizing agent can be added during the work-up.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative for purification. The choice of eluent should be optimized using TLC to ensure good separation.

Conclusion

The cyclization of this compound derivatives is a cornerstone for the synthesis of a diverse array of biologically active benzothiazoles. By understanding the underlying reaction mechanisms and carefully selecting the appropriate synthetic methodology, researchers can efficiently access these valuable compounds. The detailed protocol provided herein serves as a robust starting point for the synthesis of 2-substituted-7-methylbenzothiazoles, which can be adapted for a wide range of substrates. As the demand for novel therapeutics continues to grow, the development of efficient and scalable synthetic routes to complex heterocyclic scaffolds like benzothiazoles will remain a critical area of research in drug discovery.

References

  • Taylor & Francis. (2022-01-21). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Retrieved from [Link]

  • Yu, X., Yin, Q., Zhang, Z., Huang, T., Pu, Z., & Bao, M. (2019). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Tetrahedron Letters, 60(30), 1964–1966.
  • ResearchGate. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF. Retrieved from [Link]

  • Stanforth, S. P., et al. (2014). Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. Bioorganic & Medicinal Chemistry, 22(5), 1641-1654.
  • El-Faham, A., et al. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(18), 4233.
  • Guo, X., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 613.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Arylbenzothiazole as Antimicrobial and antioxidant agents | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Lee, A. S.-Y., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 309-316.
  • Royal Society of Chemistry. (n.d.). Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles This file includes:. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole derivatives. RSC Advances, 12(28), 18035-18040.
  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • Lihumis, H. S., et al. (2022). Synthesis and various biological activities of benzothiazole derivative: A review. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • PubMed. (n.d.). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-1,3-benzoselenazole via Metal-Free Cyclization from Isothiocyanate and Bis(o-aminophenyl)diselenide | Request PDF. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

  • Books. (2024).
  • Sci-Hub. (n.d.). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Retrieved from [Link]

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Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3-methylbenzenethiol is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a nucleophilic thiol group and an amino group on a substituted benzene ring, allows for a diverse range of chemical transformations.[2][3] This guide provides an in-depth exploration of metal-catalyzed cross-coupling reactions involving this thiol derivative, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. The methodologies detailed herein are pivotal for constructing carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, which are fundamental to the synthesis of numerous biologically active heterocycles, such as phenothiazines and benzothiazoles.[4][5][6] These scaffolds are prevalent in a wide array of pharmaceuticals, including antipsychotics, antihistamines, and anticancer agents.[4][6][7]

This document will delve into key palladium- and copper-catalyzed reactions, providing not only step-by-step procedures but also the underlying mechanistic principles to empower researchers to optimize these transformations for their specific synthetic targets.

The Strategic Importance of this compound in Synthesis

The strategic placement of the amino and thiol groups ortho to each other on the benzene ring, combined with the methyl substituent, offers unique reactivity and opportunities for complex molecule synthesis. The thiol group is a potent nucleophile for C-S bond formation, while the amino group can participate in C-N cross-coupling reactions.[2][3] This bifunctionality is particularly advantageous for the construction of fused heterocyclic systems.

Key Applications in Medicinal Chemistry:
  • Phenothiazine Synthesis: Phenothiazines are a class of neuropsychiatric drugs with a tricyclic structure.[4] The condensation of 2-aminothiophenols with cyclohexanones or through metal-catalyzed cyclization strategies provides a direct route to this important scaffold.[8][9][10]

  • Benzothiazole Derivatives: 2-Substituted benzothiazoles exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] Cross-coupling reactions provide a powerful tool for introducing diverse substituents at the 2-position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-S bonds with high efficiency and functional group tolerance.[11][12][13]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[14][15][16][17] This reaction is instrumental in constructing the core structures of many pharmaceutical agents.[15]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[14][15][18] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often promoting higher catalytic activity.[15][18]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X ArylHalide->OxidativeAddition PdII_complex L_nPd(II)(Ar)(X) OxidativeAddition->PdII_complex LigandExchange Ligand Exchange PdII_complex->LigandExchange Amine R₂NH Amine->LigandExchange Amido_complex L_nPd(II)(Ar)(NR₂) LigandExchange->Amido_complex ReductiveElimination Reductive Elimination Amido_complex->ReductiveElimination Base Base Base->LigandExchange ReductiveElimination->Pd0 Regeneration Product Ar-NR₂ ReductiveElimination->Product caption Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic Cycle of Buchwald-Hartwig Amination

Protocol: Palladium-Catalyzed N-Arylation of this compound

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add this compound (1.0 equivalent) and the aryl bromide (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Ligand Selection: The choice of ligand is crucial. Bulky biarylphosphine ligands like XPhos, SPhos, or RuPhos are often effective for coupling with sterically hindered amines or less reactive aryl chlorides.[15][18]

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[16] The choice of base can significantly impact reaction efficiency.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed. Ensure the solvent is thoroughly degassed to prevent oxidation of the palladium catalyst.

Suzuki-Miyaura Coupling: Forging C-C Bonds

While the primary focus of this guide is on C-S and C-N bond formation, the amino group of this compound can be acylated or otherwise protected, and the thiol can be transformed into a leaving group (e.g., triflate) to participate in C-C bond-forming reactions like the Suzuki-Miyaura coupling. This reaction couples an organoboron compound with an organic halide or triflate.[19][20][21]

Mechanistic Overview

The Suzuki-Miyaura coupling catalytic cycle involves oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the organoboron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[19][21][22]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X ArylHalide->OxidativeAddition PdII_complex L_nPd(II)(Ar)(X) OxidativeAddition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Organoboron R-B(OR')₂ Organoboron->Transmetalation Diorganopalladium L_nPd(II)(Ar)(R) Transmetalation->Diorganopalladium ReductiveElimination Reductive Elimination Diorganopalladium->ReductiveElimination Base Base Base->Transmetalation ReductiveElimination->Pd0 Regeneration Product Ar-R ReductiveElimination->Product caption Fig. 2: Catalytic Cycle of Suzuki-Miyaura Coupling

Sources

2-Amino-3-methylbenzenethiol: A Versatile Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3-methylbenzenethiol, a substituted aminothiophenol, is a molecule of significant interest in the development of novel functional materials. Its unique structure, featuring a reactive thiol group and an amino group on a substituted benzene ring, allows for a diverse range of chemical transformations. This versatility makes it an invaluable building block for researchers and scientists in materials science, polymer chemistry, and drug development. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the scientific rationale behind the methodological choices.

The strategic placement of the amino and thiol groups ortho to each other facilitates the formation of heterocyclic structures, most notably benzothiazoles, which are privileged scaffolds in medicinal chemistry. Furthermore, the nucleophilic nature of both the thiol and amino moieties allows for their participation in polymerization reactions, coordination with metal ions to form metal-organic frameworks (MOFs), and surface functionalization of nanoparticles for sensing and catalytic applications. The presence of the methyl group can also influence the electronic properties and solubility of the resulting materials.

This document will delve into specific applications, providing step-by-step protocols for the synthesis of:

  • Conducting Polymers: Through oxidative and electrochemical polymerization.

  • Benzothiazole Derivatives: Important pharmacophores with diverse biological activities.

  • Metal-Organic Frameworks (MOFs): Crystalline materials with applications in gas storage and catalysis.

  • Corrosion Inhibitors: For the protection of metallic surfaces.

  • Heavy Metal Ion Sensors: Based on functionalized gold nanoparticles.

Each section will not only detail the "how" but also the "why," offering insights into the underlying chemical principles and the expected outcomes.

PART 1: Synthesis of Conducting Polymers

The presence of both an aniline-like amino group and a thiophenol moiety makes this compound an excellent candidate for the synthesis of conducting polymers. These polymers are of interest for applications in electronics, sensors, and energy storage. Polymerization can be achieved through chemical oxidation or electrochemical methods.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a straightforward method for producing bulk quantities of poly(this compound). The choice of oxidant and reaction conditions is crucial in determining the polymer's properties, such as molecular weight, conductivity, and morphology. Ammonium persulfate is a commonly used oxidant in an acidic medium.[1]

Protocol: Chemical Oxidative Polymerization of this compound

Materials:

  • This compound (Monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (Oxidant)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific molar amount of this compound in 100 mL of 1 M HCl. Stir the solution at room temperature until the monomer is completely dissolved. The acidic medium is essential to protonate the amino groups, increasing the monomer's solubility and facilitating the polymerization process.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a calculated molar equivalent of ammonium persulfate in 50 mL of 1 M HCl. The molar ratio of oxidant to monomer is a critical parameter; a 1:1 or 2:1 ratio is a good starting point.[1]

  • Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirring monomer solution over 30 minutes. The reaction is typically exothermic. The color of the solution will gradually change, indicating the onset of polymerization.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete polymerization.

  • Isolation of the Polymer: The precipitated polymer is collected by vacuum filtration using a Buchner funnel.

  • Washing: Wash the polymer sequentially with copious amounts of 1 M HCl, distilled water, and finally, methanol. This washing process is crucial to remove unreacted monomer, oxidant, and oligomers, which can affect the polymer's purity and properties.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

Characterization:

The synthesized poly(this compound) can be characterized by various techniques:

  • FTIR Spectroscopy: To confirm the formation of the polymer and identify characteristic vibrational modes of the benzenoid and quinoid rings.[1][2]

  • UV-Vis Spectroscopy: To study the electronic transitions (π-π* and n-π*) in the polymer, providing insights into its conjugation length and electronic properties.[1]

  • TGA/DSC: To evaluate the thermal stability of the polymer.[1]

  • XRD: To determine the crystallinity of the polymer.[1][2]

Parameter Typical Value/Observation
Monomer:Oxidant Ratio1:1 to 1:2
Reaction Time24 hours
Reaction TemperatureRoom Temperature
Polymer AppearanceDark powder (e.g., greenish-black)
SolubilityTypically soluble in DMSO, DMF
Electrochemical Polymerization

Electrochemical polymerization offers precise control over the polymer film's thickness, morphology, and properties by manipulating electrochemical parameters like potential, current, and deposition time. This method is ideal for fabricating thin films for sensor and electronic device applications. The process involves the anodic oxidation of the monomer on a conductive substrate.[3][4][5]

Protocol: Electrochemical Polymerization of this compound

Materials:

  • This compound

  • Acetonitrile (or other suitable organic solvent)

  • Tetrabutylammonium tetrafluoroborate (TBATFB) or other suitable supporting electrolyte

  • Three-electrode electrochemical cell (Working electrode: e.g., Indium Tin Oxide (ITO) coated glass, Platinum; Counter electrode: e.g., Platinum wire; Reference electrode: e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: Prepare a solution of 0.1 M this compound and 0.1 M TBATFB in acetonitrile. The supporting electrolyte is necessary to ensure the conductivity of the solution.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrolyte. Ensure the working electrode is clean and polished.

  • Cyclic Voltammetry (CV) for Polymerization: Perform cyclic voltammetry by scanning the potential between an appropriate range (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50 mV/s.[3][4] During the anodic scan, the monomer is oxidized, leading to the formation of radical cations that couple to form the polymer film on the working electrode surface. The growth of the polymer film can be observed by the increase in the peak currents with each successive cycle.

  • Washing: After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Drying: Dry the electrode under a stream of nitrogen.

Characterization:

  • Cyclic Voltammetry: The CVs recorded during polymerization provide information about the oxidation and reduction potentials of the monomer and the growing polymer film.[3][4]

  • Spectroelectrochemistry (UV-Vis): To study the changes in the electronic absorption spectra of the polymer film at different applied potentials, revealing information about its electrochromic properties.

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the electropolymerized film.

G cluster_0 Electrochemical Cell cluster_1 Corrosive Medium WE Working Electrode (Mild Steel) Sol 1 M HCl +/- Inhibitor WE->Sol CE Counter Electrode (Pt) CE->Sol RE Reference Electrode (SCE) RE->Sol Potentiostat Potentiostat Potentiostat->WE Potentiostat->CE Potentiostat->RE Data Tafel Plot Data Potentiostat->Data

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-methylbenzenethiol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you improve your synthesis yield and purity.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules, notably certain benzothiazepine derivatives. However, its synthesis can be challenging due to the sensitive nature of the thiol and amino functional groups, which are prone to oxidation and side reactions. Achieving high yield and purity requires careful control of reaction conditions and a solid understanding of the underlying reaction mechanisms. This guide aims to provide the necessary insights to navigate these challenges effectively.

Common Synthesis Routes: A Comparative Overview

Several methods exist for the synthesis of aminothiophenols. For this compound, the most practical routes involve the preparation and subsequent hydrolysis of a stable intermediate, such as a 2-aminobenzothiazole. Direct approaches are often plagued by low yields and difficult-to-separate byproducts.[1]

Synthesis RouteStarting MaterialKey Steps & ReagentsAdvantagesCommon Issues & Disadvantages
Hydrolysis of 2-Amino-4-methylbenzothiazole o-Toluidine1. Thiocyanation (e.g., NaSCN, Br₂) to form the benzothiazole intermediate. 2. Alkaline hydrolysis (e.g., NaOH or KOH) to open the thiazole ring.[1][2][3]Reliable and scalable; intermediate is a stable, crystalline solid that can be easily purified.Two-step process; hydrolysis requires harsh conditions (high temperature, strong base) and prolonged reaction times.[3]
Herz Reaction o-ToluidineReaction with sulfur monochloride (S₂Cl₂).Single-step synthesis from the corresponding aniline.Notoriously problematic for anilines with an unsubstituted para-position, leading to chlorinated byproducts.[1] This makes it unsuitable for producing this compound with high purity.
Reduction of Disulfides Bis(2-nitro-3-methylphenyl) disulfideReduction of both the disulfide bond and the nitro groups (e.g., with Zn/acid).[1]Can produce a clean product if the starting disulfide is pure.The starting disulfide is not readily available and requires a multi-step synthesis itself, making the overall process lengthy.

Based on reliability and starting material availability, the hydrolysis of 2-Amino-4-methylbenzothiazole is the most recommended pathway for laboratory-scale synthesis. The remainder of this guide will focus on troubleshooting this specific route.

Troubleshooting Guide for the Synthesis via Benzothiazole Hydrolysis

This section addresses common problems encountered during the two-stage synthesis of this compound from o-toluidine.

Q1: My yield of the 2-Amino-4-methylbenzothiazole intermediate is low. What can I do?

A1: Low yield in the first step, the formation of the benzothiazole ring, is typically due to incomplete reaction or side reactions during the thiocyanation and cyclization process.

  • Causality: The reaction involves the electrophilic attack of a thiocyanogen source onto the aromatic ring of o-toluidine, followed by intramolecular cyclization. The reaction is sensitive to temperature and the rate of addition of the halogen.

  • Troubleshooting Steps:

    • Temperature Control: The initial reaction of o-toluidine with a thiocyanate salt and bromine (or sulfuryl chloride) should be performed at low temperatures (typically below 5°C) to prevent runaway reactions and the formation of undesired brominated byproducts.[1]

    • Reagent Purity: Ensure your o-toluidine is pure. Distill it before use if necessary. Impurities can interfere with the reaction.

    • Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the halogenating agent can lead to over-halogenation of the aromatic ring.

    • Reaction Time: After the initial addition, ensure the reaction is stirred for a sufficient period to allow for complete cyclization. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

Q2: The hydrolysis of 2-Amino-4-methylbenzothiazole is not going to completion, resulting in low yield of the final product.

A2: The hydrolytic cleavage of the 2-aminobenzothiazole ring is a demanding reaction that requires forcing conditions. Incomplete hydrolysis is a frequent cause of poor yields.

  • Causality: The reaction is a nucleophilic attack by hydroxide on the C2 carbon of the thiazole ring, leading to ring opening. This process has a high activation energy and is reversible under certain conditions.

  • Troubleshooting Steps:

    • Concentration of Base: Use a highly concentrated aqueous solution of a strong base, such as 25-50% NaOH or KOH.[2][3] The patent literature often describes using a significant excess of the base.[2]

    • Temperature and Time: The reaction typically requires prolonged heating at reflux temperatures (120°C or higher) for up to 24 hours to drive the equilibrium towards the product.[3] Ensure your setup can maintain this temperature consistently.

    • Monitoring: The reaction can be monitored by observing the cessation of ammonia evolution, which is a byproduct of the hydrolysis.[1] Alternatively, periodically sample the reaction mixture, neutralize it, extract, and analyze by TLC to check for the disappearance of the starting benzothiazole.

Q3: My final product is a dark, oily substance and is difficult to purify. How can I improve its purity and handling?

A3: this compound is highly susceptible to oxidation, which leads to the formation of the corresponding disulfide. This disulfide is a common impurity that can make the product oily and difficult to handle. The product itself also has a low melting point, near room temperature, which can make it appear as an oil.[4]

  • Causality: The thiol (-SH) group is easily oxidized by atmospheric oxygen, especially under basic or neutral conditions, to form a disulfide (S-S) bond, linking two molecules together.

  • Troubleshooting & Purification Workflow:

G cluster_workup Workup & Isolation cluster_purification Purification Strategy Workup 1. Cool Reaction Mixture Under Inert Atmosphere (N₂ or Ar) Neutralize 2. Neutralize Carefully with Acetic Acid to pH ~6-7 Workup->Neutralize Prevents oxidation of thiolate salt Extract 3. Extract with Degassed Solvent (e.g., Ethyl Acetate) Neutralize->Extract Isolates crude product Column Option A: Column Chromatography (EtOAc/Hexane + 1% Et₃N) Extract->Column Direct purification Salt Option B: Salt Formation (Dissolve in Ether, bubble HCl gas) Extract->Salt For difficult-to-handle oils Recrystallize Recrystallize HCl Salt Salt->Recrystallize Liberate Liberate Free Base (Neutralize salt before use) Recrystallize->Liberate

Caption: Recommended workflow for workup and purification.

  • Inert Atmosphere: Conduct the entire workup and purification process under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen. Use degassed solvents for extraction.

  • Careful Neutralization: After hydrolysis, the product exists as a thiolate salt. Cool the reaction mixture before slowly neutralizing it with an acid like acetic acid.[3] Rapid neutralization can cause excessive heating. The target pH should be around 6-7.

  • Column Chromatography: If the product is an oil, purification by column chromatography is effective.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point.[5]

    • Additive: Due to the basic amino group and acidic thiol, the compound can streak on silica. Adding a small amount of triethylamine (~1%) to the eluent can significantly improve the separation.[5]

  • Salt Formation: For long-term storage or easier handling, consider converting the oily free base into its hydrochloride salt. This is often a stable, crystalline solid that can be purified by recrystallization. The free base can be regenerated by neutralizing the salt just before use.

Q4: I see a significant amount of a white, crystalline byproduct after neutralization. What is it?

A4: This is very likely unreacted 2-Amino-4-methylbenzothiazole starting material, which is a stable solid. This indicates incomplete hydrolysis. Refer to the troubleshooting steps in Q2 to improve the conversion rate by increasing reaction time, temperature, or base concentration.

Frequently Asked Questions (FAQs)

  • What are the primary safety concerns with this compound? This compound is harmful if swallowed, can cause severe skin burns and eye damage, and may cause respiratory irritation.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • How should I store the purified product? Due to its sensitivity to air, this compound should be stored in an amber vial under an inert atmosphere (Argon or Nitrogen) at low temperatures (refrigerator or freezer) to minimize degradation. If stored as the hydrochloride salt, it is significantly more stable.

  • What is the best way to confirm the identity and purity of my final product? A combination of techniques is recommended:

    • ¹H and ¹³C NMR: To confirm the chemical structure and identify any major impurities.

    • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight.

    • FT-IR: To identify the characteristic N-H and S-H stretches.

    • HPLC or GC: To determine the purity quantitatively.

Detailed Experimental Protocol

This protocol details the synthesis of this compound via the hydrolysis of 2-Amino-4-methylbenzothiazole.

Step 1: Synthesis of 2-Amino-4-methylbenzothiazole

G A o-Toluidine + NaSCN in HCl/H₂O B N-(o-tolyl)thiourea (in situ) A->B Reflux 12h C Add Bromine in Dichloromethane (at -5°C) B->C D Cyclization C->D Reflux E 2-Amino-4-methylbenzothiazole D->E Workup & Recrystallization

Caption: Workflow for 2-Amino-4-methylbenzothiazole synthesis.

  • Thiourea Formation: In a round-bottom flask equipped with a reflux condenser, combine o-toluidine (10 g), sodium thiocyanate (10.2 g), concentrated hydrochloric acid (9 g), and water (200 mL).[2] Heat the mixture to reflux and maintain for 12 hours.

  • Isolation of Thiourea: Cool the mixture to room temperature. The N-(o-tolyl)thiourea intermediate will precipitate. Filter the solid and recrystallize from ethanol.

  • Cyclization: Dissolve the purified N-(o-tolyl)thiourea (7 g) in dichloromethane (70 mL). Cool the solution to -5°C using an ice-salt bath.

  • Bromination: Slowly add a solution of liquid bromine (2.6 g) in dichloromethane dropwise, ensuring the temperature does not rise above -5°C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction, add water (50 mL), and neutralize the mixture to pH 8 with ammonia solution. Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent.

  • Purification: Recrystallize the crude solid from ethanol to yield pure 2-Amino-4-methylbenzothiazole (yields typically around 6-6.5 g).[2]

Step 2: Hydrolysis to this compound
  • Reaction Setup: In a round-bottom flask suitable for high-temperature reflux, combine 2-Amino-4-methylbenzothiazole (6.5 g) with a 25% aqueous solution of sodium hydroxide (70 mL).[2]

  • Hydrolysis: Heat the mixture to reflux (approx. 120°C) for 24 hours. The reaction is complete when the evolution of ammonia gas ceases.

  • Workup (under Inert Atmosphere):

    • Cool the reaction vessel in an ice bath.

    • Blanket the flask with nitrogen or argon.

    • Slowly neutralize the solution to a weakly alkaline or neutral pH (~7-8) by adding glacial acetic acid or dilute HCl.[2][3] The product will separate as an oil or a low-melting solid.

  • Extraction: Extract the product into a degassed organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL).

  • Drying and Isolation: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product immediately using column chromatography as described in Q3 to obtain the pure compound (typical yield around 2 g).[2]

References

  • Newman, M. S., & Kwart, H. (1969). The Newman–Kwart Rearrangement. Journal of Organic Chemistry, 34(5), 1435-1437. (Source: Wikipedia, adapted) - [Link]

  • Organic Chemistry Portal. Newman-Kwart Rearrangement. - [Link]

  • Lloyd, J., et al. (2007). Mechanism and Application of the Newman–Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Tetrahedron, 63(35), 8375-8409. - [Link]

  • Chem-Station. (2014). Synthesis of Thiophenol from Phenol. - [Link]

  • Shafique, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 136-171. - [Link]

  • CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol. (2012).
  • Wang, D., et al. (2015). Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. RSC Advances, 5(1), 539-544. (Supporting Information). - [Link]

  • International Journal of Creative Research Thoughts. (2016). Synthesis and Characterization of Substituted-2-Aminobenzenethiols. IJCRT, 4(1). - [Link]

  • PubChem. 2-Amino-3-methylbenzene-1-thiol. National Center for Biotechnology Information. - [Link]

  • Wikipedia. Leuckart reaction. - [Link]

  • Allen, C. F. H., & VanAllan, J. (1944). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 24, 12. - [Link]

  • Reddit. (2022). Synthesis of 2-amino-benzenthiol. r/OrganicChemistry. - [Link]

  • Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of Organic Chemistry, 9(6), 529-536. - [Link]

  • Mironov, M. A., & Ikonnikov, N. S. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6586. - [Link]

  • Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Journal of Organic Chemistry, 67(24), 8685-8687. - [Link]

  • US4111924A - Method for removal of thiol-protecting groups. (1978).
  • Kumar, S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 897693. - [Link]

  • Sharma, P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 269. - [Link]

  • CN101709045A - Preparation method of thiophenol. (2010).
  • Reddit. (2022). 2-amino-benzenethiol. r/OrganicChemistry. - [Link]

  • Chem LibreTexts. (2023). Functional Groups In Organic Chemistry. - [Link]

Sources

Technical Support Center: Purification of Crude 2-Amino-3-methylbenzenethiol by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Amino-3-methylbenzenethiol. This document is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. My goal is to move beyond a simple list of steps and provide you with the causal logic behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results. Recrystallization is as much an art as it is a science, and this guide synthesizes field-proven insights with fundamental chemical principles.

Compound Profile and Critical Safety

Before beginning any purification, a thorough understanding of the material's properties and hazards is paramount. This compound is an organosulfur compound that requires careful handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₉NS[1]
Molecular Weight 139.22 g/mol [1]
Appearance Colorless oily solid (impure samples can be colored)[2]
Hazards Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[1][3]
Mandatory Safety Precautions

Handling this compound demands strict adherence to safety protocols due to its corrosive and toxic nature.[1][4]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[5][6] Ensure that an eyewash station and safety shower are readily accessible.[4][7]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[4][5]

  • Handling: Avoid all contact with skin, eyes, and clothing.[6][7] Do not breathe dust or vapors.[4] The compound is also noted to be air-sensitive and may have a strong, unpleasant odor (stench).[4][5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[5][7] Keep away from heat, sparks, and open flames.[5]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national hazardous waste regulations.[4][5]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: I've dissolved my crude this compound in hot solvent and allowed it to cool, but no crystals are forming. What's wrong?

This is a classic issue, most often stemming from two primary causes: using too much solvent or the solution being supersaturated.[8]

  • Causality: For crystallization to occur, the solution must be saturated with the compound at a given temperature. If an excess of solvent is used, the compound's concentration may not reach the saturation point even upon cooling, thus preventing crystallization.[8][9]

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[8][9] Do this in a fume hood. Periodically remove it from the heat, let it cool slightly, and see if crystals form. The goal is to reach the saturation point of the hot solution.

    • Induce Nucleation (for Supersaturated Solutions): Sometimes, crystals need a surface to begin growing on (nucleation).[8]

      • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod.[9] The microscopic scratches on the glass can provide nucleation sites.

      • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution.[9] This "seed" provides a template for further crystal growth.

    • Drastic Cooling: If the above methods fail, try cooling the flask in an ice-salt bath to further decrease the compound's solubility.[8]

Q2: Instead of forming solid crystals, my compound has separated as an oily liquid. How do I fix this "oiling out"?

"Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid.[9] This happens when the temperature of the solution is above the melting point of your compound (or the melting point of an impure version of your compound).[9][10] Oiled out products are rarely pure because the oil acts as a solvent for impurities.[9][11]

  • Causality: The presence of significant impurities can dramatically lower the melting point of a solid (freezing-point depression).[10] Alternatively, if the boiling point of the chosen solvent is too high, the solution may still be too hot for crystallization when it becomes saturated.

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation temperature.[9][12]

    • Slow Down Cooling: Oiling out is often promoted by rapid cooling. Once the oil is re-dissolved, allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it on a hot plate that is turned off to let it cool gradually.[8]

    • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Your compound might be too soluble or its melting point is too low for that specific solvent. Consider using a mixed-solvent system (see FAQ section) or a different single solvent with a lower boiling point.[13]

    • Remove Impurities: If impurities are the suspected cause, you can try adding activated charcoal to the hot solution before the hot filtration step to adsorb some of the contaminants.[12]

Q3: My final crystals are discolored and my yield is very low. What are the likely causes?

These two problems are often linked and relate to the mechanics of crystal formation and recovery.

  • Causality (Discoloration): Colored impurities can become trapped within the crystal lattice if crystallization occurs too rapidly.[9] Alternatively, insoluble colored impurities may not have been removed prior to cooling.

  • Causality (Low Yield): A low yield can result from several factors: using too much solvent (a significant amount of product remains in the mother liquor), premature crystallization during a hot filtration step, or washing the final crystals with a solvent that is not cold enough.[9]

  • Troubleshooting Steps:

    • Ensure Slow Cooling: To prevent trapping impurities, allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath.[14] Rapid cooling ("crashing out") leads to smaller, less pure crystals.[9]

    • Perform Hot Filtration: If you observe insoluble particles or discoloration in your hot, dissolved solution, you must perform a hot gravity filtration to remove them before allowing the solution to cool. Use fluted filter paper and a pre-warmed funnel to prevent your product from crystallizing prematurely in the funnel.[15]

    • Optimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve your crude product.[16] This maximizes the recovery upon cooling.

    • Wash Crystals Correctly: When washing your filtered crystals in the Büchner funnel, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your purified product, reducing the yield.[15]

    • Second Crop Recovery: You can sometimes recover more product by taking the filtrate (mother liquor) and boiling off some of the solvent to re-concentrate it, then cooling again to obtain a "second crop" of crystals.[9] Note that this crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[16]

  • Key Solvent Characteristics:

    • Solubility Profile: The target compound should be sparingly soluble at room temperature but very soluble at the solvent's boiling point.[17]

    • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[17]

    • Inertness: The solvent must not react with this compound.[18]

    • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[18]

  • Selection Process: Given the structure of this compound (containing polar amine and thiol groups, and a non-polar benzene ring), a solvent of intermediate polarity is a good starting point.[19] Ethanol or an ethanol/water mixture are often good first choices for such molecules.[20] Test small amounts of your crude product with various solvents (e.g., water, ethanol, toluene, hexane) in test tubes to observe solubility at room temperature and when heated.[21]

Q2: What is a mixed-solvent recrystallization, and when is it necessary?

A mixed-solvent system is used when no single solvent has the ideal solubility properties.[14] You use a pair of miscible solvents: one in which the compound is very soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "bad" or "insolvent" solvent).[21][22]

  • When to Use: This technique is valuable when your compound is either too soluble or not soluble enough in common single solvents.

  • The Procedure:

    • Dissolve the crude solid in the minimum amount of the hot "good" solvent.[23]

    • While keeping the solution hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[22][23]

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[22]

    • Allow the solution to cool slowly and undisturbed to form crystals.

Q3: What are the primary types of impurities I might encounter in my crude product?

Impurities can arise from starting materials, by-products of the synthesis, or degradation. For this compound, common impurities could include:

  • Oxidized Species: Thiols (-SH) are susceptible to oxidation, which can form disulfides (S-S). These are often less polar.

  • Starting Materials: Unreacted starting materials from the synthesis route.

  • Isomers: Positional isomers such as 2-Amino-5-methylbenzenethiol could be present depending on the synthetic method.

  • Reaction By-products: Other compounds formed during the synthesis.

Recrystallization is effective at removing impurities that have different solubility profiles from your target compound.

Standard Operating Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and a boiling chip. Heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid has just dissolved. Avoid adding a large excess.[14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat your funnel and receiving flask with hot solvent to prevent premature crystallization.[15]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Induce Saturation: While keeping the solution hot, add the "bad" solvent dropwise with swirling until the solution remains slightly cloudy.[23]

  • Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[22]

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol. For washing (step 6), use an ice-cold mixture of the two solvents in approximately the same ratio.[15]

Visual Workflow and Troubleshooting Logic

Diagram 1: General Recrystallization Workflow This diagram outlines the standard decision-making process for purifying a solid compound.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filtration Perform Hot Gravity Filtration check_insoluble->hot_filtration Yes cool Allow Solution to Cool Slowly check_insoluble->cool No hot_filtration->cool check_crystals Crystals Formed? cool->check_crystals troubleshoot Troubleshoot: Add Seed Crystal / Scratch Flask / Reduce Solvent Volume check_crystals->troubleshoot No isolate Isolate Crystals via Vacuum Filtration check_crystals->isolate Yes troubleshoot->cool wash Wash with Minimal Ice-Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end_product End: Pure Crystalline Solid dry->end_product

Caption: A flowchart of the recrystallization process.

Diagram 2: Troubleshooting Common Issues This logic tree helps diagnose and solve frequent problems encountered during recrystallization.

Troubleshooting_Logic problem Problem Encountered During Cooling no_crystals No Crystals Form problem->no_crystals Observation oiling_out Compound 'Oils Out' problem->oiling_out Observation low_yield Low Yield / Impure Crystals problem->low_yield Observation solution_no_crystals Cause: Too much solvent or supersaturation Solution: 1. Boil off some solvent. 2. Scratch flask interior. 3. Add a seed crystal. no_crystals->solution_no_crystals solution_oiling_out Cause: Cooling too fast or wrong solvent Solution: 1. Reheat to dissolve oil. 2. Add more 'good' solvent. 3. Cool much more slowly. 4. Change solvent system. oiling_out->solution_oiling_out solution_low_yield Cause: Impurities trapped or product loss Solution: 1. Ensure slow, undisturbed cooling. 2. Use minimal ice-cold wash solvent. 3. Perform hot filtration if needed. 4. Recover a second crop. low_yield->solution_low_yield

Caption: A logic diagram for troubleshooting recrystallization.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?12

  • recrystallization-2.doc.pdf. (n.d.). 14

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link

  • PubChem. 2-Amino-3-methylbenzene-1-thiol. Link

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Link

  • University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation. Link

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Link

  • RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet. Link

  • YouTube. (2012, May 7). Recrystallization using two solvents. Link

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. Link

  • Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?Link

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link

  • Fisher Scientific. (2010, November 5). SAFETY DATA SHEET. Link

  • Fisher Scientific. SAFETY DATA SHEET - 3-Aminobenzenethiol. Link

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Link

  • Mettler Toledo. Oiling Out in Crystallization. Link

  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.

  • Fisher Scientific. (2010, September 23). SAFETY DATA SHEET - 2-Aminoethanethiol. Link

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Link

  • Santa Cruz Biotechnology. (2015, April 3). SAFETY DATA SHEET. Link

  • CymitQuimica. (2024, December 19). Safety Data Sheet. Link

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Link

  • PubChem. 2-Amino-5-methylbenzene-1-thiol. Link

  • Sigma-Aldrich. (2023, August 16). SAFETY DATA SHEET. Link

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Link

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Link

  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Link

  • BLD Pharm. 76462-17-4|this compound. Link

  • Wikipedia. 2-Aminothiophenol. Link

  • PubChem. 2-Amino-3-butylbenzenethiol. Link

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Link

  • Organic Syntheses Procedure. SALICYL-o-TOLUIDE. Link

  • NIST WebBook. Benzenethiol, 3-methyl-. Link

  • Google Patents. US5118815A - Method for crystallization of amino acids. Link

Sources

common side products in the synthesis of 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-methylbenzenethiol. It provides in-depth technical support, troubleshooting advice, and detailed protocols to address common challenges encountered during its preparation. Our focus is on ensuring scientific integrity and providing practical, field-proven insights to help you achieve high-purity yields.

Introduction to the Synthesis of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a nucleophilic thiol and an amino group, makes it a versatile building block. However, this reactivity also presents challenges in its synthesis, often leading to the formation of undesirable side products. This guide will focus on the two most common synthetic routes and the associated impurities, providing you with the knowledge to anticipate, identify, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and scalable synthetic routes are the alkaline hydrolysis of 2-amino-4-methylbenzothiazole and the reduction of bis(2-amino-3-methylphenyl) disulfide. The choice between these routes often depends on the availability of starting materials and the desired purity profile of the final product.

Q2: I am observing a significant amount of a water-insoluble solid in my final product after hydrolysis of 2-amino-4-methylbenzothiazole. What could it be?

A2: This is a common issue and the insoluble solid is very likely unreacted 2-amino-4-methylbenzothiazole. This indicates incomplete hydrolysis. Another possibility, especially if you used a strong mineral acid for neutralization, is the reformation of the benzothiazole from the product.

Q3: My purified this compound is turning cloudy and forming a precipitate upon standing. What is happening?

A3: This is a classic sign of oxidation. The thiol group in this compound is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of the corresponding disulfide, bis(2-amino-3-methylphenyl) disulfide, which is often less soluble and precipitates out.

Q4: I am struggling to remove the disulfide impurity from my final product. Are there any specific purification techniques you recommend?

A4: The removal of disulfide impurities can be challenging due to their similar properties to the desired thiol. A common strategy is to dissolve the crude product in an aqueous base, wash with an organic solvent to remove the less acidic disulfide, and then carefully re-precipitate the desired thiol by acidifying the aqueous layer.[1] Another approach involves the use of a reducing agent during workup to convert any formed disulfide back to the thiol.

Q5: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?

A5: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method.[2] For final purity assessment and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and identification of major impurities.[4]

Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a detailed breakdown of common side products, their mechanisms of formation, and strategies for their prevention and removal.

Side Product Synthetic Route Reason for Formation Prevention & Mitigation Strategies
bis(2-amino-3-methylphenyl) disulfide BothOxidation of the thiol group by atmospheric oxygen or other oxidants.- Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Add a small amount of a reducing agent (e.g., sodium bisulfite) during workup to inhibit oxidation.[5]- For purification, exploit the difference in acidity between the thiol and disulfide.
2-amino-4-methylbenzothiazole HydrolysisIncomplete hydrolysis of the starting material.- Ensure sufficient reaction time and temperature for the hydrolysis step.- Use a sufficient excess of the hydrolyzing agent (e.g., KOH).- Monitor the reaction by TLC to ensure complete consumption of the starting material.
Unidentified Polar Impurities BothDegradation of the product or starting materials under harsh reaction conditions (e.g., high temperature, strong acid/base).- Optimize reaction conditions to use the mildest effective temperature and pH.- Protect sensitive functional groups if necessary.
Ring-Chlorinated Byproducts Hydrolysis (if chlorine-based reagents are used in precursor synthesis)Carry-over of chlorinated starting materials or side reactions during precursor synthesis.- Use high-purity starting materials. A patent for the synthesis of the precursor, 2-amino-4-methylbenzothiazole, suggests using methylene chloride as a solvent to prevent ring chlorination.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2-amino-4-methylbenzothiazole

This protocol is adapted from established procedures for the hydrolysis of aminobenzothiazoles.[4]

Step 1: Hydrolysis

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-methylbenzothiazole (1 equivalent) and a 25% aqueous solution of potassium hydroxide (10 equivalents).

  • Heat the mixture to reflux (approximately 120°C) and maintain for 24 hours. The reaction should be monitored by TLC until the starting material is no longer detectable.

  • Cool the reaction mixture to room temperature.

Step 2: Work-up and Isolation

  • Filter the cooled mixture to remove any solid impurities.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Slowly add a 50% aqueous solution of acetic acid to the filtrate with stirring until the pH reaches 6. The product will precipitate as a solid.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain crude this compound.

Causality Behind Experimental Choices:

  • Excess KOH: A large excess of potassium hydroxide is used to drive the hydrolysis equilibrium towards the product and ensure complete conversion of the benzothiazole.

  • Acetic Acid Neutralization: Acetic acid is a weak acid used for neutralization. The use of a strong mineral acid could potentially lead to the reformation of the benzothiazole ring.

  • Cold Water Wash: Washing with cold water helps to remove inorganic salts and other water-soluble impurities without significantly dissolving the desired product.

Protocol 2: Synthesis of this compound via Reduction of bis(2-amino-3-methylphenyl) disulfide

This protocol is based on general procedures for the reduction of aromatic disulfides.

Step 1: Reduction

  • In a round-bottom flask under a nitrogen atmosphere, dissolve bis(2-amino-3-methylphenyl) disulfide (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and a water-miscible organic solvent.

  • Add a reducing agent such as sodium borohydride (BH3NH3 is also reported to be effective) portion-wise at room temperature.[7][8] The reaction is typically exothermic, so the addition rate should be controlled to maintain a moderate temperature.

  • Stir the reaction mixture at room temperature until the disulfide is completely consumed, as monitored by TLC.

Step 2: Work-up and Isolation

  • Carefully quench the excess reducing agent by the slow addition of an acid (e.g., dilute HCl) until the effervescence ceases.

  • Adjust the pH of the solution to approximately 6-7 with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the rapid re-oxidation of the product back to the disulfide.

  • Portion-wise Addition of Reducing Agent: This is a safety measure to control the exothermic reaction and prevent a dangerous temperature increase.

  • pH Adjustment: Careful pH adjustment is necessary to ensure the product is in its neutral form for efficient extraction into the organic solvent.

Visualization of Key Processes

Workflow for the Hydrolysis Route

hydrolysis_workflow start 2-amino-4-methylbenzothiazole hydrolysis Alkaline Hydrolysis (KOH, H2O, Reflux) start->hydrolysis neutralization Neutralization (Acetic Acid) hydrolysis->neutralization side_product Unreacted Starting Material (Side Product) hydrolysis->side_product Incomplete Reaction filtration Filtration & Washing neutralization->filtration product This compound filtration->product

Caption: Hydrolysis of 2-amino-4-methylbenzothiazole to this compound.

Troubleshooting Disulfide Formation

disulfide_troubleshooting product This compound oxidation Oxidation (Air/O2) product->oxidation disulfide bis(2-amino-3-methylphenyl) disulfide disulfide->product Reduction purification Purification disulfide->purification oxidation->disulfide prevention Preventative Measures oxidation->prevention inert_atm Inert Atmosphere (N2 or Ar) prevention->inert_atm degassed Degassed Solvents prevention->degassed reducing_agent Reducing Agent in Workup prevention->reducing_agent extraction Base/Organic Extraction purification->extraction

Caption: Troubleshooting the formation of disulfide side product.

References

  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS . International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • Process for the production of 2-amino-4-methyl-benzothiazole. Google Patents.
  • Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives . National Center for Biotechnology Information. Available at: [Link]

  • 2-Amino-3-methylbenzene-1-thiol . PubChem. Available at: [Link]

  • Functional Groups In Organic Chemistry . Master Organic Chemistry. Available at: [Link]

  • Studies on the Synthesis of 2-Aminothiophenol . Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review . Advances in Bioresearch. Available at: [Link]

  • Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives . RSC Publishing. Available at: [Link]

  • Process for preparation of thiophenol derivatives. Google Patents.
  • Process for the preparation of O-aminothiophenols. Google Patents.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . Biotech Spain. Available at: [Link]

  • Method for producing bis(3-aminophenyl)disulfides and 3-aminothiols. Google Patents.
  • Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles . The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing Condensation Reactions of 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-methyl-substituted 2-arylbenzothiazoles via the condensation of 2-Amino-3-methylbenzenethiol. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are efficient, reproducible, and successful.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable steps for resolution.

Question 1: Why is my reaction yield consistently low?

Answer:

Low yields in this condensation reaction can be traced back to several key areas: the integrity of your starting materials, suboptimal reaction conditions, or losses during product work-up and purification.

  • Purity of this compound: The thiol group (-SH) is highly susceptible to atmospheric oxidation, which leads to the formation of a disulfide dimer. This dimer is unreactive in the desired condensation pathway, effectively reducing the concentration of your nucleophile and lowering the yield.[1]

    • Solution: Always use freshly opened or purified this compound. If you suspect oxidation, consider purifying the thiol by distillation or recrystallization before use. Crucially, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a best practice to prevent in-situ oxidation.[1]

  • Reaction Conditions:

    • Temperature & Time: The cyclization and subsequent oxidation steps may require sufficient thermal energy and time. If the reaction is incomplete, you may be isolating the intermediate Schiff base rather than the final benzothiazole.[1] Increase the reaction time or temperature incrementally and monitor progress via Thin Layer Chromatography (TLC).

    • Catalyst Inefficiency: If using a catalyst, it may be poisoned or used at a suboptimal loading. For acid-catalyzed reactions, ensure moisture is excluded if using a Lewis acid sensitive to hydrolysis.

  • Work-up & Purification Losses: The benzothiazole product can be lost during aqueous work-up if its solubility in the organic extraction solvent is not optimal.

    • Solution: Optimize your extraction procedure by selecting a solvent in which your product is highly soluble. Before large-scale purification, perform a small-scale test to determine the best recrystallization solvent or column chromatography conditions to minimize product loss.[1]

Question 2: I'm observing significant side product formation. What are they and how can I minimize them?

Answer:

Side product formation is a common challenge that directly impacts yield and purity. The primary culprits are disulfide formation, incomplete cyclization, and side reactions involving your coupling partner (e.g., an aldehyde).

  • Disulfide Formation: As mentioned above, the oxidation of this compound to its corresponding disulfide is the most common side reaction.[1]

    • Mitigation: The most effective strategy is to maintain an inert atmosphere (N₂ or Ar) throughout the reaction setup and duration.

  • Incomplete Cyclization: The reaction may stall after the formation of the Schiff base (imine) intermediate, especially if the subsequent cyclization and oxidation steps are slow.

    • Mitigation: Ensure the reaction is allowed to proceed for a sufficient duration.[1] Some protocols benefit from the addition of a mild oxidant (such as O₂ from the air, DMSO, or H₂O₂) to facilitate the final aromatization step to the benzothiazole ring.[2][3]

  • Aldehyde Side Reactions: If you are using an aldehyde as the coupling partner, it can undergo self-condensation (an aldol reaction) or oxidation to a carboxylic acid, particularly at elevated temperatures or under basic conditions.[1][4]

    • Mitigation: Add the aldehyde slowly to the reaction mixture. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction with the aminothiophenol over self-condensation.[1]

Below is a troubleshooting workflow to diagnose and address low reaction yields.

G start Low Yield Observed check_sm 1. Check Starting Material Purity start->check_sm check_cond 2. Evaluate Reaction Conditions check_sm->check_cond No sm_bad Thiol Oxidized? (Disulfide Impurity) check_sm->sm_bad Yes check_workup 3. Review Work-up & Purification check_cond->check_workup No cond_bad Incomplete Conversion? (Stalled Reaction) check_cond->cond_bad Yes workup_bad Product Loss During Extraction/Purification? check_workup->workup_bad Yes sol_sm Solution: - Use fresh/purified thiol - Run under inert atmosphere (N₂/Ar) sm_bad->sol_sm sol_cond Solution: - Increase temp/time - Check catalyst activity - Add mild oxidant if needed cond_bad->sol_cond sol_workup Solution: - Optimize extraction solvent - Refine purification method (recrystallization/chromatography) workup_bad->sol_workup

Caption: Troubleshooting workflow for low yield.

Question 3: How do I choose the optimal catalyst and solvent system for condensing this compound with an aromatic aldehyde?

Answer:

The choice of catalyst and solvent is highly dependent on the specific substrates and desired reaction conditions (e.g., temperature, time, environmental impact). A wide array of successful systems has been reported.

The electronic properties of the aldehyde's substituents can influence reaction rates and yields. Generally, aldehydes with electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) can accelerate the initial nucleophilic attack, while electron-donating groups (e.g., -OCH₃, -CH₃) might slow it down, though excellent yields are achievable for both.[2][5]

Here is a comparison of common catalytic systems:

Catalyst SystemTypical SolventTemperatureKey AdvantagesConsiderations
H₂O₂/HCl [3][5]EthanolRoom TempFast, high yields (85-94%), simple work-up.[5]Requires handling of corrosive acid and an oxidant.
L-proline [6][7]Solvent-free (MW)MicrowaveGreen chemistry approach, inexpensive catalyst.[6]Yields may be moderate; requires microwave reactor.
NH₄Cl [3]Methanol/WaterRoom TempMild conditions, activates aldehyde via H-bonding.[3]May require longer reaction times.
**Molecular Iodine (I₂) **[2]Solvent-freeRoom TempMild Lewis acid catalyst, short reaction times.[2]Stoichiometric amounts may be needed.
Various Metal Catalysts VariousVariableHigh efficiency, broad substrate scope (e.g., Cu, Ru).[2][8]Potential for metal contamination in the final product.

For initial screening, an acid-catalyzed system like H₂O₂/HCl in ethanol is often robust and high-yielding.[5] For a more environmentally benign approach, exploring a solvent-free method with a catalyst like L-proline is an excellent alternative.[6][7]

Frequently Asked Questions (FAQs)

Question 1: What is the general mechanism for the condensation of this compound with an aldehyde?

Answer:

The reaction proceeds through a well-established multi-step pathway known as a condensation-cyclization-oxidation sequence.[2]

  • Imine Formation: The nucleophilic amino group (-NH₂) of the this compound attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, also known as an imine.

  • Intramolecular Cyclization: The thiol group (-SH) then performs an intramolecular nucleophilic attack on the imine carbon. This closes the ring, forming a 4-methylbenzothiazolidine intermediate.

  • Oxidation: The final step is the oxidation of the benzothiazolidine intermediate to the aromatic 4-methyl-2-substituted-benzothiazole. This step is often the rate-limiting one and frequently requires an oxidant, which can be molecular oxygen from the air, to achieve high conversion.[2]

G cluster_0 Mechanism: Aldehyde Condensation A This compound + Aldehyde (R-CHO) B Schiff Base (Imine) Intermediate A->B 1. Condensation (-H₂O) C 4-Methylbenzothiazolidine Intermediate B->C 2. Intramolecular Cyclization D Final Product: 4-Methyl-2-R-benzothiazole C->D 3. Oxidation (-2H)

Sources

Technical Support Center: Preventing Oxidation of 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-3-methylbenzenethiol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent. The primary challenge in handling this compound is its susceptibility to oxidative degradation. The thiol group (-SH) is readily oxidized, primarily to a disulfide (-S-S-), which can compromise reaction yields, introduce impurities, and invalidate experimental results.

This document provides in-depth, field-proven insights and protocols to help you maintain the integrity of your material and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The principal cause of degradation is the oxidation of the thiol group (-SH). Two molecules of this compound can react with an oxidant (most commonly atmospheric oxygen) to form a single molecule of bis(2-amino-3-methylphenyl) disulfide. This disulfide bond formation is a common reactivity pathway for many thiols.[1][2]

Q2: What factors accelerate the oxidation of my compound?

Several factors can catalyze or accelerate the oxidation process:

  • Atmospheric Oxygen: This is the most common culprit.

  • Elevated Temperatures: Increased temperature provides the activation energy for the oxidation reaction.[2]

  • Light Exposure: UV light can promote the formation of radical species that initiate oxidation.[2]

  • Presence of Metal Ions: Trace metal contaminants (e.g., iron, copper) can act as catalysts for thiol oxidation.

  • Basic pH: A higher pH deprotonates the thiol group to form a thiolate anion (-S⁻). This anion is a more potent nucleophile and is significantly more susceptible to oxidation than the protonated thiol.[3]

Q3: How can I visually identify if my this compound has oxidized?

While analytical confirmation is essential, visual cues can indicate potential degradation. You might observe a change from a colorless or pale yellow liquid/solid to a more intense yellow color or the formation of a solid precipitate (the disulfide is often less soluble).[2] A change in the characteristic odor may also suggest chemical modification.[2]

Q4: What is the single most effective step I can take to prevent oxidation during a reaction?

The most critical preventative measure is to rigorously exclude oxygen. Performing reactions under an inert atmosphere, such as dry nitrogen or argon, is paramount. This involves using degassed solvents and appropriate equipment like a Schlenk line or a glovebox.

Troubleshooting Guide: Addressing Oxidation-Related Issues

This section addresses common problems encountered during experiments that may be linked to the degradation of this compound.

Problem Observed Potential Cause & Explanation Recommended Action & Solution
Low Reaction Yield / No Reaction Oxidation of Starting Material: If the thiol has converted to a disulfide, it is no longer available to participate in the desired reaction, leading to poor or no product formation. The disulfide is generally much less reactive in nucleophilic substitution or addition reactions.1. Verify Purity: Before starting, analyze your this compound using HPLC, GC-MS, or NMR to confirm its purity and the absence of the disulfide. 2. Purify if Necessary: If significant oxidation has occurred, consider purifying the starting material (e.g., by distillation or chromatography) if feasible, or use a fresh, unopened bottle. 3. Implement Preventative Protocols: For all future reactions, strictly adhere to the inert atmosphere and handling protocols outlined below.
Appearance of an Unexpected Major Byproduct Disulfide as a Contaminant: The peak corresponding to the bis(2-amino-3-methylphenyl) disulfide will have a mass approximately double that of the starting material minus two hydrogen atoms. This is often the unexpected byproduct.1. Characterize the Byproduct: Use mass spectrometry (MS) to confirm the mass of the byproduct. The expected molecular weight of the disulfide (C₁₄H₁₆N₂S₂) is approximately 276.42 g/mol . 2. Review Reaction Conditions: Assess your experimental setup for potential points of oxygen entry. Ensure all solvents were properly degassed and that the inert atmosphere was maintained throughout the reaction and workup.
Material Changed Color or Formed a Precipitate During Storage Slow Oxidation Over Time: Even in a sealed container, residual oxygen in the headspace can cause slow degradation over weeks or months, especially if not stored at a low temperature.[2]1. Discard Degraded Material: It is often safer and more cost-effective to discard visibly degraded material than to attempt purification. 2. Improve Storage Practices: For long-term storage, flush the headspace of the container with nitrogen or argon before sealing tightly. Store at -20°C in a dark location.[4]

Core Preventative Strategies & Protocols

Success in using this compound hinges on preventing oxidation from the moment you receive the bottle until your reaction is complete.

Chemical Mechanism: The Path to Degradation

The oxidation of thiols to disulfides is a fundamental process in redox chemistry. Understanding this mechanism highlights the importance of excluding oxidants like O₂.

Caption: Oxidation of this compound to its disulfide.

Protocol 1: Inert Atmosphere Handling Workflow

Excluding oxygen is non-negotiable. This workflow should be adapted for all manipulations, including weighing, transfers, and reactions.

G cluster_prep Preparation Phase cluster_execution Execution Phase (Under Positive N₂/Ar Pressure) A Allow Reagent Bottle to Warm to Room Temp in a Desiccator B Prepare Degassed Solvents (3x Freeze-Pump-Thaw or N₂/Ar Sparge for 30 min) C Assemble Glassware, Dry in Oven, and Cool Under Inert Gas Stream D Quickly Weigh Thiol and Immediately Reseal Bottle, Flushing Headspace with N₂/Ar C->D Transition to Inert Environment E Transfer Thiol to Reaction Flask via Syringe (if liquid) or Under Strong Inert Gas Flow (if solid) D->E F Add Degassed Solvent(s) via Cannula or Syringe E->F G Run Reaction Under Inert Atmosphere (e.g., N₂/Ar Balloon) F->G

Caption: Experimental workflow for preventing oxidation.

Step-by-Step Solvent Degassing (Freeze-Pump-Thaw Method):
  • Place the solvent in a round-bottom flask with a sidearm (Schlenk flask) that is no more than half full.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once fully frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Close the flask to the vacuum and thaw the solvent in a warm water bath. You will see bubbles of dissolved gas escape.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.

  • After the final cycle, backfill the flask with dry nitrogen or argon. The solvent is now ready for use.

Protocol 2: Storage and Handling

Proper storage is the first line of defense against degradation.

Condition Recommendation Rationale
Temperature Long-Term: < -15°C (e.g., -20°C or -80°C) Short-Term: 2-8°CLow temperatures significantly slow the rate of oxidation.[4]
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Prevents direct contact with atmospheric oxygen, the primary oxidant.[2]
Container Use an amber glass bottle with a tightly sealed, high-quality cap (e.g., with a PTFE liner).Protects the compound from light and prevents the ingress of air and moisture.[2][5]
Handling Allow the container to warm to room temperature in a desiccator before opening. Weigh quickly and reseal immediately.Prevents atmospheric moisture from condensing inside the cold container, which can accelerate degradation. Lyophilized peptides and other sensitive reagents are often hygroscopic.[4]
Protocol 3: Analytical Verification of Thiol Integrity

Never assume the purity of your starting material. Verification is a cornerstone of reproducible science.

Method Principle What it Detects Key Considerations
HPLC (Reversed-Phase) Separation based on polarity.Can resolve the more non-polar disulfide from the polar thiol starting material. Allows for quantification of purity.Requires development of a suitable method (mobile phase, column). UV detection is common for aromatic compounds.[6][7]
GC-MS Separation by boiling point and fragmentation pattern analysis.Provides both retention time data for purity assessment and mass data to confirm the identity of the thiol and the disulfide.The compound must be volatile and thermally stable. Derivatization may sometimes be necessary.
¹H NMR Nuclear Magnetic Resonance spectroscopy.The proton environment around the thiol and aromatic rings will be distinct for the monomer and the disulfide, allowing for structural confirmation and purity estimation.Provides detailed structural information. Quantitative NMR (qNMR) can be used for accurate purity assessment.
Ellman's Reagent (DTNB) Assay Colorimetric assay.Quantifies the concentration of free, reduced thiol groups (-SH). The reaction of DTNB with a thiol produces a yellow-colored anion (TNB²⁻) that absorbs strongly at 412 nm.[3]This is an excellent method for quantifying the active thiol content but does not identify the nature of any oxidized species. It is useful for determining the effective concentration of your starting material.[3][8]

References

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. National Center for Biotechnology Information (PMC).[Link]

  • Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides. National Center for Biotechnology Information (PMC).[Link]

  • Biochemical methods for monitoring protein thiol redox states in biological systems. National Center for Biotechnology Information (PMC).[Link]

  • Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. DiVA.[Link]

  • An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. ResearchGate.[Link]

  • The Chemistry of Thiol Oxidation and Detection. ResearchGate.[Link]

  • 2-Amino-3-methylbenzene-1-thiol. PubChem.[Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. National Center for Biotechnology Information (PMC).[Link]

  • Scientists uncover how amino acids stabilize proteins in solution. News-Medical.Net.[Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.[Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Center for Biotechnology Information (PMC).[Link]

  • Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Digital CSIC.[Link]

  • Allosteric disulfides: Sophisticated molecular structures enabling flexible protein regulation. Journal of Biological Chemistry.[Link]

  • Disulfide bonds – Knowledge and References. Taylor & Francis Online.[Link]

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Technical Support Center: Troubleshooting Low-Yield Benzothiazole Synthesis from 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of benzothiazoles from 2-Amino-3-methylbenzenethiol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues leading to low product yields. The guidance herein is grounded in established reaction mechanisms and field-proven insights to facilitate successful synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my benzothiazole synthesis yield from this compound consistently low?

Low yields in this specific synthesis can be attributed to several factors, often stemming from the steric and electronic effects of the 3-methyl group on the 2-aminobenzenethiol ring. Potential causes include steric hindrance, altered nucleophilicity of the amino and thiol groups, suboptimal reaction conditions (temperature, solvent, catalyst), and the presence of impurities in starting materials.

Q2: What are the most common side reactions I should be aware of?

The primary side reaction is the formation of disulfide-linked dimers of this compound, particularly if the reaction is exposed to air (oxygen). Other potential side products can arise from incomplete cyclization or alternative reaction pathways of the aldehyde or carboxylic acid partner.

Q3: How does the 3-methyl group specifically impact the reaction?

The ortho-methyl group can sterically hinder the approach of the electrophilic partner (e.g., an aldehyde or carboxylic acid) to the adjacent amino group. Electronically, the methyl group is weakly electron-donating, which should slightly increase the nucleophilicity of the amino group, but this effect may be overshadowed by steric hindrance.

Q4: Can the choice of aldehyde or carboxylic acid affect the yield?

Absolutely. Aromatic aldehydes with electron-withdrawing groups tend to be more reactive and can lead to higher yields.[1] Conversely, sterically hindered aldehydes or aliphatic aldehydes may result in lower yields.[1][2] When using carboxylic acids, the reaction often requires harsh conditions, such as high temperatures and strong acids like polyphosphoric acid, which can lead to degradation and lower yields.[3][4]

Troubleshooting Guide

This section is organized by common experimental observations to help you quickly identify and resolve issues.

Symptom 1: Low or No Product Formation

If you are observing minimal to no formation of the desired benzothiazole product, consider the following potential causes and solutions.

Potential CauseProposed Solution(s)Scientific Rationale
Insufficient Catalyst Activity or Inappropriate Catalyst - For aldehyde condensation: Consider using a mild acid catalyst such as p-toluenesulfonic acid (p-TSA), or a Lewis acid.[1] Green catalysts like urea nitrate or silica-supported nitric acid have also shown high efficiency.[1] - For carboxylic acid condensation: If using polyphosphoric acid (PPA), ensure it is fresh and used in sufficient excess.[3][4] Alternatively, microwave-assisted synthesis without a solvent can be effective.[3][5]The catalyst's role is to activate the carbonyl group of the aldehyde or carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the 2-aminothiophenol. The steric hindrance from the 3-methyl group may necessitate a more active catalyst to overcome the higher activation energy.
Suboptimal Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20°C. - For thermally sensitive substrates, consider microwave-assisted synthesis which can accelerate the reaction at lower bulk temperatures.[5][6]The condensation and subsequent cyclization are often thermally driven. Insufficient temperature may lead to a slow or stalled reaction. However, excessively high temperatures can lead to decomposition of starting materials or products.
Inappropriate Solvent - If using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent like DMSO or DMF.[7] - Solvent-free conditions, especially with microwave irradiation or solid-supported catalysts, can also be highly effective.[1][6]The solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states. A polar aprotic solvent can facilitate the ionic intermediates in the reaction mechanism.
Poor Quality Starting Materials - Purify this compound before use, for example, by recrystallization or column chromatography. - Ensure the aldehyde or carboxylic acid is pure and free of contaminants.Impurities in the starting materials can inhibit the catalyst or participate in side reactions, thus lowering the yield of the desired product. 2-aminothiophenols are susceptible to oxidation to the corresponding disulfide.
Symptom 2: Formation of Multiple Products / Side Reactions

The presence of multiple spots on a TLC plate or several peaks in your analytical chromatogram indicates the formation of side products.

Potential CauseProposed Solution(s)Scientific Rationale
Oxidation of this compound - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Degas all solvents prior to use.The thiol group of 2-aminothiophenols is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of a disulfide-linked dimer. This dimer is unreactive towards benzothiazole formation and reduces the concentration of the key starting material.
Incomplete Cyclization - Increase the reaction time or temperature. - Ensure the complete removal of water formed during the initial condensation step, for example by using a Dean-Stark apparatus if reacting with an aldehyde in toluene.The formation of the benzothiazole ring involves a two-step process: initial condensation to form a Schiff base (with aldehydes) or an amide (with carboxylic acids), followed by an intramolecular cyclization. If the cyclization step is not complete, you will isolate the intermediate.
Side Reactions of the Carbonyl Partner - If using an aldehyde, consider adding it slowly to the reaction mixture to maintain a low concentration. - For reactions with carboxylic acids that require high temperatures, consider alternative methods like using acyl chlorides at lower temperatures.[6]Aldehydes can undergo self-condensation or other side reactions under certain conditions. High temperatures required for carboxylic acid condensation can cause decarboxylation or other decomposition pathways.[3]
Symptom 3: Product Purification Challenges

Difficulty in isolating the pure benzothiazole product often points to the presence of closely related impurities or unreacted starting materials.

Potential CauseProposed Solution(s)Scientific Rationale
Unreacted Starting Materials - Optimize the stoichiometry of your reactants. A slight excess of the more volatile or less expensive reagent can sometimes drive the reaction to completion. - Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.Unreacted this compound or the carbonyl partner can co-elute with the product during chromatography, making purification difficult.
Formation of Isomeric Byproducts - This is less common but can occur if there are other reactive sites on the carbonyl partner. - Careful characterization of byproducts by NMR and MS is necessary to identify their structure and adjust the reaction strategy accordingly.The reaction should be highly regioselective. However, unexpected side reactions can lead to isomeric products that are challenging to separate from the desired compound.
Product Degradation on Silica Gel - Consider using a different stationary phase for chromatography, such as alumina (basic or neutral). - Minimize the time the product is on the silica gel column.Benzothiazoles, being nitrogen-containing heterocycles, can sometimes interact strongly with acidic silica gel, leading to streaking, poor separation, and even degradation.

Experimental Protocols

General Protocol for Benzothiazole Synthesis from this compound and an Aldehyde
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or toluene) in a round-bottom flask, add the aldehyde (1.0-1.1 eq).

  • Add a catalytic amount of an acid catalyst (e.g., p-TSA, 0.1 eq).

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove water.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or alumina.

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

The synthesis of a benzothiazole from 2-aminothiophenol and an aldehyde proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation.

ReactionMechanism This compound This compound Schiff_Base_Intermediate Schiff_Base_Intermediate This compound->Schiff_Base_Intermediate Condensation (-H2O) Aldehyde Aldehyde Aldehyde->Schiff_Base_Intermediate Cyclized_Intermediate Cyclized_Intermediate Schiff_Base_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Benzothiazole_Product Benzothiazole_Product Cyclized_Intermediate->Benzothiazole_Product Oxidation

Caption: General reaction mechanism for benzothiazole synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Purity Confirmed Inert_Atmosphere Use Inert Atmosphere Check_Conditions->Inert_Atmosphere Optimize_Catalyst Optimize Catalyst Inert_Atmosphere->Optimize_Catalyst Optimize_Solvent Optimize Solvent Optimize_Catalyst->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Purification_Issues Address Purification Challenges Optimize_Temp->Purification_Issues Success Improved Yield Purification_Issues->Success

Caption: A workflow for troubleshooting low-yield synthesis.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. 2024. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. 2024. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2020. [Link]

  • Sałat, K., et al. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. 2022. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. 2024. [Link]

  • Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. PubMed. 2006. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. 2022. [Link]

  • An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. ResearchGate. 2004. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. 2020. [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. 2023. [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. 2017. [Link]

  • Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. ResearchGate. 2016. [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. 2021. [Link]

  • Benzothiazole. Wikipedia. [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science. 2011. [Link]

  • Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. 2021. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. 2024. [Link]

  • Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. ResearchGate. 2017. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. 2022. [Link]

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Technical Support Center: Navigating the Effects of Solvent and Temperature in 2-Amino-3-methylbenzenethiol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-3-methylbenzenethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. Our focus is on the critical interplay of solvent and temperature in directing reaction outcomes, ensuring you can optimize your synthetic routes and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound, and how do solvent and temperature affect their reactivity?

This compound possesses two primary nucleophilic centers: the thiol (-SH) group and the primary amine (-NH2) group.[1] The reactivity of these sites is highly dependent on the reaction conditions.

  • Thiol Group (-SH): The thiol is generally the more nucleophilic of the two groups, especially under neutral or acidic conditions. In the presence of a base, it is readily deprotonated to the thiolate anion (-S-), which is a significantly stronger nucleophile.[2] This increased nucleophilicity can be advantageous but also increases the risk of side reactions like S-alkylation and oxidative disulfide formation.

  • Amino Group (-NH2): The amino group's nucleophilicity is also enhanced by basic conditions. It readily participates in reactions such as N-acylation and condensation with carbonyl compounds.[2]

  • Solvent Effects:

    • Polar Protic Solvents (e.g., ethanol, water): These solvents can hydrogen bond with both the amino and thiol groups, potentially solvating them and slightly reducing their nucleophilicity compared to aprotic solvents. However, they are often used for reactions requiring proton transfer.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are often excellent choices for reactions involving this compound as they can solvate cations while leaving the anionic nucleophile (thiolate) relatively free, thus enhancing reactivity.

    • Non-Polar Solvents (e.g., toluene, chlorobenzene): These are typically used for reactions requiring high temperatures, such as certain condensation or cyclization reactions.[3][4] They are less likely to interfere with the nucleophilic sites through strong solvation.

  • Temperature Effects: Increasing the reaction temperature generally increases the rate of reaction for both functional groups. However, elevated temperatures can also promote side reactions and decomposition. For instance, in the synthesis of phenothiazines, temperatures around 140 °C are often employed to drive the reaction to completion.[3][4] Conversely, for reactions prone to oxidation, lower temperatures are preferable.[5]

Q2: My this compound starting material appears to be degrading, leading to poor yields. What is the likely cause and how can I prevent it?

The most common degradation pathway for 2-aminothiophenols, including this compound, is oxidation.[6] The thiol group is highly susceptible to oxidation by atmospheric oxygen, which leads to the formation of a disulfide-linked dimer. This dimerization consumes the starting material and reduces the yield of the desired product.[6]

Troubleshooting & Prevention:

  • Work Under an Inert Atmosphere: Always conduct reactions under a positive pressure of an inert gas like nitrogen or argon to minimize exposure to oxygen.[2][6]

  • Degas Solvents: Before use, remove dissolved oxygen from your solvents by sparging with an inert gas.[2]

  • Use Fresh or Purified Starting Material: Ensure the purity of your this compound. If its purity is questionable, consider purification before use.

  • Add Mild Reducing Agents: In some cases, adding a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture or during workup can help cleave any disulfide bonds that may have formed.[2] However, you must verify the compatibility of these agents with your specific reaction.

Q3: I am attempting to synthesize a phenothiazine derivative from this compound and a cyclohexanone, but my yields are consistently low. What should I investigate?

Low yields in phenothiazine synthesis can stem from several factors related to solvent and temperature.[7][8] This reaction typically involves an oxidative cyclization.[4]

Potential Causes and Solutions:

Potential Cause Explanation & Solution
Inappropriate Solvent The choice of solvent is critical. High-boiling aromatic solvents like chlorobenzene or xylene are often used to achieve the necessary temperature for cyclization (e.g., 140 °C).[3][4] Using a lower-boiling solvent may not provide sufficient energy to overcome the activation barrier.
Suboptimal Temperature This reaction often requires elevated temperatures to proceed efficiently.[4] If you are running the reaction at a lower temperature, consider increasing it. Conversely, excessively high temperatures can lead to decomposition. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.
Presence of Oxygen While the reaction is an oxidative cyclization, uncontrolled exposure to atmospheric oxygen can lead to the preferential formation of disulfide byproducts. It is often performed under an atmosphere of pure oxygen to ensure a controlled and efficient reaction.[3][4]
Incorrect Stoichiometry Carefully control the stoichiometry of your reagents. A slight excess of the cyclohexanone derivative can sometimes help drive the reaction to completion.[2]
Q4: I am trying to perform a Smiles rearrangement with a derivative of this compound, but the reaction is not proceeding as expected. What are the key solvent and temperature considerations?

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.[9] Its success is highly dependent on the stability of the intermediate Meisenheimer complex.

  • Solvent Choice: The choice of solvent can dramatically influence the rate and success of a Smiles rearrangement.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These are often the solvents of choice as they can effectively stabilize the charged Meisenheimer intermediate, thereby facilitating the rearrangement.

    • Coordinating Solvents (e.g., THF): In some cases, coordinating solvents can hinder the reaction.[10] The exclusion of such solvents may be necessary to achieve the desired outcome.

  • Temperature: The effect of temperature can be complex. While heating can provide the necessary activation energy, it can also favor alternative reaction pathways or decomposition of the intermediate. It is often best to start at room temperature and gently heat if the reaction does not proceed.

  • Base: The rearrangement is typically base-catalyzed. The choice and concentration of the base are critical and must be optimized for the specific substrate.

Troubleshooting Guide: Common Issues & Solutions

Problem Possible Cause Recommended Solution
Low or No Reaction Insufficient temperature.Gradually increase the reaction temperature while monitoring for product formation and decomposition.[6][11] Consider switching to a higher-boiling solvent.[4]
Inappropriate solvent polarity.If a charged intermediate is expected, switch to a more polar solvent (e.g., DMF, DMSO). For dehydrations, a non-polar solvent with a Dean-Stark trap may be effective.
Multiple Side Products Oxidation of the thiol group.Work under an inert atmosphere and use degassed solvents.[2][6]
Non-selective reaction.Control the stoichiometry carefully.[2] Consider protecting one of the functional groups (amino or thiol) if selective reactivity is required.
Reaction temperature is too high.Lower the reaction temperature. Sometimes, allowing the reaction to proceed more slowly at a lower temperature can improve selectivity.[5]
Incomplete Conversion Reaction has reached equilibrium or is too slow.Increase the temperature to shift the equilibrium or accelerate the reaction.[6] Ensure efficient stirring.[11]

Visualizing the Workflow

Phenothiazine Synthesis Workflow

The following diagram outlines a general workflow for the synthesis of phenothiazines from this compound and a cyclohexanone derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Combine this compound, cyclohexanone, catalyst, and solvent in a sealed reaction tube. purge_tube Purge the tube with oxygen. prep_reagents->purge_tube heat_stir Heat the reaction mixture to 140 °C with vigorous stirring for 24 hours. purge_tube->heat_stir monitor Monitor reaction progress by TLC or LC-MS. heat_stir->monitor cool_down Cool reaction to room temperature. monitor->cool_down remove_volatiles Remove volatiles under reduced pressure. cool_down->remove_volatiles chromatography Purify the residue by column chromatography. remove_volatiles->chromatography characterize Characterize the final product (NMR, MS, etc.). chromatography->characterize

Caption: General workflow for phenothiazine synthesis.

Troubleshooting Low Yields

This decision tree can help diagnose the cause of low reaction yields.

G start Low Yield Issue check_oxidation Is disulfide byproduct observed (TLC/LC-MS)? start->check_oxidation check_conversion Is starting material consumed? check_oxidation->check_conversion No sol_inert Solution: Use inert atmosphere and degassed solvents. check_oxidation->sol_inert Yes check_temp Was the reaction run at the optimal temperature? check_conversion->check_temp Yes sol_increase_temp Solution: Increase temperature or switch to a higher-boiling solvent. check_conversion->sol_increase_temp No check_solvent Is the solvent appropriate for the reaction type? check_temp->check_solvent Yes sol_optimize_temp Solution: Optimize temperature. Higher may be needed for activation, lower may prevent decomposition. check_temp->sol_optimize_temp No sol_change_solvent Solution: Re-evaluate solvent choice based on polarity and temperature requirements. check_solvent->sol_change_solvent No sol_other Consider other factors: reagent purity, stoichiometry, catalyst activity. check_solvent->sol_other Yes

Caption: Decision tree for troubleshooting low reaction yields.

Experimental Protocol: Synthesis of a Substituted Phenothiazine

This protocol is a general example for the synthesis of phenothiazines from 2-aminobenzenethiols and cyclohexanones, adapted from literature procedures.[3][4]

Materials:

  • This compound

  • Substituted cyclohexanone (1.5 equivalents)

  • Potassium iodide (0.1 equivalents)

  • (Benzylsulfonyl)benzene (0.1 equivalents)

  • Chlorobenzene (solvent)

  • 10 mL reaction tube with a sealable cap

Procedure:

  • To the 10 mL reaction tube, add potassium iodide and (benzylsulfonyl)benzene.

  • Seal the tube and purge with pure oxygen for 1-2 minutes.

  • Using a syringe, add this compound (1.0 eq), the substituted cyclohexanone (1.5 eq), and chlorobenzene (to achieve a concentration of approx. 0.25 M).

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 140 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • After completion, allow the reaction to cool to room temperature.

  • Remove the solvent and other volatiles under reduced pressure.

  • Purify the resulting residue by column chromatography on neutral aluminum oxide or silica gel, using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

  • Combine the fractions containing the pure product and remove the eluent under reduced pressure to yield the final phenothiazine product.

  • Characterize the product using NMR and mass spectrometry.

References

  • Benchchem. (n.d.). Technical Support Center: Incorporation of 2-Amino-3-mercapto-1-propanol.
  • NIH. (n.d.). Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols.
  • Asian Journal of Research in Chemistry. (2018). Synthesis and Biological Evaluation of Some Phenothiazine Derivatives.
  • Royal Society of Chemistry. (2013). Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal.
  • Chen, S., & Li, Z. (n.d.). Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Xiao, F., et al. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. ResearchGate.
  • The University of Manchester. (n.d.). Modern Aspects of the Smiles Rearrangement.
  • Wikipedia. (n.d.). Smiles rearrangement.
  • ResearchGate. (n.d.). Synthesis and Evaluation of Phenothiazine Derivatives.
  • Chem Help ASAP. (2022, August 16). organic chemistry review - common organic solvents. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.

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Technical Support Center: Catalyst Selection for Efficient Conversion of 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on catalyst selection for the efficient conversion of 2-Amino-3-methylbenzenethiol. This resource is designed to be a practical guide, offering troubleshooting advice and answers to frequently asked questions to navigate the complexities of this important chemical transformation. The synthesis of benzothiazole derivatives from this compound is a cornerstone in the development of a wide array of pharmaceuticals and functional materials.[1][2] The choice of catalyst is paramount, directly influencing reaction yield, selectivity, and overall efficiency. This guide provides solutions to common problems encountered during these synthetic processes.

Troubleshooting Guide: Overcoming Common Hurdles in Catalysis

Researchers often face challenges during the catalytic conversion of this compound. This section addresses the most common issues in a question-and-answer format, providing both diagnostic and corrective protocols.

Issue 1: Low or No Product Yield

Question: My reaction yield for the conversion of this compound is consistently low, or in some cases, I'm not observing any product formation. What are the likely causes and how can I rectify this?

Answer: Low or non-existent product yield is a frequent and frustrating issue. The root cause often lies in one or more of the following areas:

  • Poor Quality of Starting Materials: this compound is susceptible to oxidation, which can lead to the formation of disulfide dimers and other impurities that inhibit the catalytic process.[3][4]

    • Troubleshooting Protocol:

      • Purity Check: Always use freshly opened or purified this compound. Its purity can be checked by techniques like NMR or GC-MS.

      • Inert Atmosphere: Handle the thiol under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]

      • Storage: Store the compound in a cool, dark place and under an inert atmosphere.

  • Inefficient Catalyst or Suboptimal Catalyst Loading: The choice of catalyst is critical and its effectiveness can be highly substrate-dependent.[4]

    • Troubleshooting Protocol:

      • Catalyst Screening: If using a specific catalyst for the first time with this substrate, perform small-scale screening with a variety of catalysts (e.g., Brønsted acids like p-toluenesulfonic acid (p-TSA), Lewis acids, or heterogeneous catalysts).[1][5]

      • Loading Optimization: The optimal catalyst loading needs to be determined experimentally. Start with a catalytic amount and incrementally increase it, monitoring the reaction progress.

      • Catalyst Activity Check: Ensure the catalyst is active. For solid catalysts, check for any changes in physical appearance. For acid catalysts, ensure they have not been neutralized by basic impurities.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role in the reaction outcome.[4]

    • Troubleshooting Protocol:

      • Temperature Adjustment: If the reaction is sluggish at room temperature, gradually increase the temperature. Conversely, if side product formation is observed at higher temperatures, lowering the temperature might be beneficial.[4]

      • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction. Screen different solvents (e.g., ethanol, DMF, DMSO, or even solvent-free conditions).[4][6]

      • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or another suitable analytical technique to monitor the reaction progress and determine the optimal reaction time.[3][4]

Issue 2: Poor Selectivity and Formation of Side Products

Question: My reaction is producing a mixture of products, with low selectivity for the desired benzothiazole derivative. How can I improve the selectivity?

Answer: Poor selectivity is often a result of competing reaction pathways. Here’s how to address this:

  • Reaction Pathway Analysis: Understand the possible side reactions. For instance, in oxidative cyclization reactions, over-oxidation or alternative cyclization pathways can lead to impurities.

    • Troubleshooting Protocol:

      • Mechanism Study: Review the literature for the proposed mechanism with your chosen catalyst to understand potential side reactions.[5][7]

      • Control of Oxidant: In oxidative cyclizations, the nature and amount of the oxidant are crucial. For example, when using H₂O₂/HCl, the stoichiometry must be carefully controlled.[6][8]

      • Temperature and Time Control: As mentioned earlier, fine-tuning the reaction temperature and time can favor the desired reaction pathway.

  • Catalyst Choice: The catalyst's nature directly impacts selectivity.

    • Troubleshooting Protocol:

      • Shape-Selective Catalysts: For certain applications, consider using shape-selective catalysts like zeolites or metal-organic frameworks (MOFs) that can favor the formation of a specific isomer.

      • Chemoselective Catalysts: If your starting materials have multiple reactive sites, choose a catalyst known for its chemoselectivity.

Issue 3: Catalyst Deactivation

Question: I'm observing a decline in reaction rate and yield over time, especially in continuous or recycled batch processes. I suspect catalyst deactivation. How can I diagnose and prevent this?

Answer: Catalyst deactivation is a common problem in industrial applications and can be caused by poisoning, fouling, or sintering.[9]

  • Diagnosing Catalyst Deactivation:

    • Poisoning: This occurs when impurities in the feed strongly adsorb to the catalyst's active sites. Sulfur and nitrogen-containing compounds can act as poisons for many metal catalysts.[9]

      • Analytical Tests: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to check for inorganic poisons in your starting materials. GC-MS can detect organic impurities.[9]

    • Fouling (Coking): This is the deposition of carbonaceous materials or polymers on the catalyst surface, blocking active sites.[9]

      • Analytical Tests: Thermogravimetric Analysis (TGA) of the spent catalyst can quantify the amount of coke. A visual change in the catalyst's color can also indicate fouling.[9]

    • Sintering: High reaction temperatures can cause the agglomeration of small catalyst particles, reducing the active surface area.[9]

      • Analytical Tests: Techniques like X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) can be used to assess changes in crystallite size and morphology of the catalyst.

  • Preventing Catalyst Deactivation:

    • Feed Purification: Purify the this compound and other reactants to remove potential poisons.

    • Optimized Reaction Conditions: Operate at the lowest possible temperature that still provides a reasonable reaction rate to minimize sintering and coking.

    • Catalyst Regeneration: For fouled catalysts, a regeneration step (e.g., controlled oxidation to burn off coke) might be possible. The specific protocol will depend on the nature of the catalyst.

Catalyst Performance Comparison

The following table summarizes the performance of different catalytic systems for the synthesis of benzothiazole derivatives from 2-aminothiophenols, providing a comparative overview to guide your selection process.

Catalyst SystemReactant PartnerConditionsYield (%)Key AdvantagesReference
Brønsted Acids (e.g., p-TSA) β-DiketonesCH₃CN, Room Temp.Satisfactory to ExcellentMetal-free, mild conditions.[5][5]
H₂O₂/HCl AldehydesEthanol, Room Temp., 45-60 min85-94Short reaction time, excellent yields.[6][8][6][8]
Molecular Iodine Carboxylic AcidsSolid-phase, solvent-free, 10 minExcellentCost-effective, no additional solvents.[6][6]
NH₄Cl BenzaldehydeMethanol-water, Room Temp., 1hHighGreen, recyclable catalyst.[6][6]
Fe-Al/Silica (Bimetallic) AldehydesMicrowave, solvent-free, 5 minup to 95High efficiency, reusable catalyst.[10][10]

Experimental Protocols

General Protocol for Brønsted Acid-Catalyzed Synthesis of 2-Substituted Benzothiazoles

This protocol is a general guideline and may require optimization for specific substrates.[5]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired β-diketone (1.0 mmol) in acetonitrile.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted benzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are some "green" or environmentally friendly approaches for the synthesis of benzothiazoles?

A1: Modern synthetic chemistry emphasizes environmentally benign methods. For benzothiazole synthesis, this includes the use of water as a solvent, reusable heterogeneous catalysts, and solvent-free reaction conditions.[4][6] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[4][6]

Q2: What safety precautions should I take when working with this compound?

A2: this compound, like other thiols, has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[4] It is also susceptible to oxidation, so handling it under an inert atmosphere is recommended to maintain its purity.[4] Always consult the Safety Data Sheet (SDS) for detailed handling and safety information before starting any experiment.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[3][4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light or by staining with an appropriate reagent.[4]

Q4: My product is difficult to purify by column chromatography. What are the alternatives?

A4: If your benzothiazole derivative is unstable on silica gel, you can try using neutral or basic alumina for column chromatography.[4] Alternatively, recrystallization from a suitable solvent is a common and effective purification method.[3] If the product is a solid that precipitates from the reaction mixture, it can be isolated by simple filtration.[3]

Visualizing the Process

Reaction Pathway

The following diagram illustrates a plausible mechanism for the Brønsted acid-catalyzed cyclization of this compound with a β-diketone.[5]

Reaction_Pathway This compound This compound Ketimine_Intermediate Ketimine_Intermediate This compound->Ketimine_Intermediate + β-Diketone (Condensation) β-Diketone β-Diketone Ketiminium_Intermediate Ketiminium_Intermediate Ketimine_Intermediate->Ketiminium_Intermediate + H⁺ (from Brønsted Acid) Cyclized_Adduct Cyclized_Adduct Ketiminium_Intermediate->Cyclized_Adduct Intramolecular Nucleophilic Addition 2-Substituted_Benzothiazole 2-Substituted_Benzothiazole Cyclized_Adduct->2-Substituted_Benzothiazole Dehydration

Caption: Brønsted acid-catalyzed cyclization pathway.

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting low product yield.

Troubleshooting_Workflow Start Low Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify Purify Starting Materials & Rerun Reaction Check_Purity->Purify Impure Check_Catalyst Evaluate Catalyst Activity & Loading Check_Purity->Check_Catalyst Pure Purify->Check_Catalyst Optimize_Catalyst Screen Different Catalysts & Optimize Loading Check_Catalyst->Optimize_Catalyst Inefficient Check_Conditions Assess Reaction Conditions (T, t, solvent) Check_Catalyst->Check_Conditions Efficient Optimize_Catalyst->Check_Conditions Optimize_Conditions Systematically Vary Temperature, Time, & Solvent Check_Conditions->Optimize_Conditions Suboptimal Success Improved Yield Check_Conditions->Success Optimal Optimize_Conditions->Success

Caption: Decision tree for troubleshooting low yield.

References

  • BenchChem. (n.d.). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Wang, L., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Large-Scale Synthesis of 2-Phenylbenzothiazole.
  • Yu, X., et al. (2019). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Tetrahedron Letters. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Retrieved from [Link]

  • Zhang, L., et al. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole derivatives. New Journal of Chemistry. Retrieved from [Link]

  • Sci-Hub. (n.d.). Efficient 2-Aryl Benzothiazole Formation from Aryl Ketones and 2-Aminobenzenethiols under Metal-Free Conditions. Retrieved from [Link]

  • Shi, H., et al. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Chemistry – An Asian Journal. Retrieved from [Link]

  • Liao, Y., et al. (2012). Efficient 2-aryl benzothiazole formation from aryl ketones and 2-aminobenzenethiols under metal-free conditions. Organic Letters. Retrieved from [Link]

  • Chen, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved from [Link]

  • Sa-ngiamsuntorn, K., et al. (2010). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science.
  • Chandrasekar, P., et al. (2008). Oxidative cyclization of thiophenolic and phenolic Schiff's bases promoted by PCC: a new oxidant for 2-substituted benzothiazoles and benzoxazoles. Tetrahedron Letters. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-methylbenzothiazole derivative.
  • Schremmer, C., et al. (2022). Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. Molecules. Retrieved from [Link]

  • Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzothiazole derivatives via.... Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the oxidative cyclization with the first and.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidative Cyclization in Natural Product Biosynthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • CBSE. (n.d.). CBSE EXAMINATION PAPER-2025. Retrieved from [Link]

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Technical Support Center: Navigating the Scale-Up of 2-Amino-3-methylbenzenethiol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-methylbenzenethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and ensure a safe and efficient scale-up process.

Troubleshooting Guide: From Benchtop to Pilot Plant

Scaling up any chemical synthesis introduces a new set of variables that can impact reaction efficiency, product purity, and safety. This section addresses specific issues you might encounter in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Issue 1: Inconsistent Yields and Reaction Stalls at Larger Scales

Question: We successfully synthesized this compound on a gram scale with good yields, but upon scaling to a multi-kilogram batch, the reaction is sluggish and the yield has dropped significantly. What could be the cause?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

  • Causality:

    • Inefficient Mixing: In larger reactors, achieving homogenous mixing of reagents, especially in heterogeneous mixtures, is more difficult. This can lead to localized "hot spots" or areas of low reactant concentration, slowing down the overall reaction rate. The initial step in a common synthesis route involves the reaction of o-toluidine with sodium thiocyanate in an acidic aqueous solution, which can be a multiphase system.[1]

    • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to efficiently remove or add heat. If the reaction is exothermic, poor heat dissipation can lead to a temperature increase, promoting side reactions and degradation of the product. Conversely, for endothermic steps, inadequate heating can stall the reaction.

  • Troubleshooting & Optimization:

    • Agitation Rate and Impeller Design: Review the agitation parameters. The tip speed of the impeller is a critical factor for effective mixing. For larger vessels, a different type of impeller (e.g., a pitched-blade turbine for better axial flow) may be necessary compared to a simple magnetic stir bar used in the lab.

    • Baffling: Ensure the reactor is properly baffled to prevent vortexing and improve mixing efficiency.

    • Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition profile. This is particularly important for exothermic steps to manage the heat evolution.

    • Jacket Temperature Control: Monitor the temperature of both the reaction mass and the reactor jacket. A significant temperature difference can indicate poor heat transfer. Consider using a more efficient heat transfer fluid or adjusting the flow rate.

Issue 2: Increased Impurity Profile, Especially Disulfide Formation

Question: Our scaled-up batches of this compound show a significant increase in a major impurity, which we've identified as the corresponding disulfide. How can we mitigate this?

Answer: The thiol group in this compound is highly susceptible to oxidation, forming a disulfide linkage. This is often exacerbated by prolonged reaction times, exposure to air, or the presence of certain metal ions.

  • Causality:

    • Atmospheric Oxygen: Larger scale reactions often have a greater headspace and longer processing times, increasing the exposure of the reaction mixture to atmospheric oxygen.

    • Trace Metal Catalysis: Trace amounts of metal ions (e.g., copper, iron) from reagents or the reactor itself can catalyze the oxidation of thiols.

    • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of oxidation.

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). This is the most effective way to prevent oxidation.

    • Degassing Solvents: Use solvents that have been degassed by sparging with an inert gas prior to use.

    • Chelating Agents: If metal catalysis is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.

    • Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.

    • Reducing Agents in Workup: During the workup, a mild reducing agent can be added to convert any formed disulfide back to the thiol. However, this adds another purification step.

Issue 3: Difficulties in Product Isolation and Purification

Question: During the workup of our large-scale reaction, we are experiencing issues with product isolation. The product seems to have some solubility in the aqueous phase, and crystallization is not as clean as in the lab.

Answer: The amphiphilic nature of this compound, with both a basic amino group and an acidic thiol group, can lead to complex solubility behavior depending on the pH.

  • Causality:

    • pH of the Aqueous Phase: The solubility of your product in the aqueous phase is highly dependent on the pH. At low pH, the amino group will be protonated, increasing aqueous solubility. At high pH, the thiol group will be deprotonated to the thiolate, also increasing aqueous solubility.

    • Emulsion Formation: At larger scales, more vigorous mixing during extraction can lead to the formation of stable emulsions, making phase separation difficult.

  • Troubleshooting & Optimization:

    • Precise pH Control: Carefully adjust the pH of the aqueous phase during extraction to the isoelectric point of the molecule, where its aqueous solubility is at a minimum. This may require some experimentation to determine the optimal pH.

    • Solvent Selection: Use a water-immiscible organic solvent that has a good partition coefficient for your product. Dichloromethane and ethyl acetate are mentioned in related syntheses.[1]

    • Brine Wash: After extraction, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions and remove dissolved water.

    • Crystallization Optimization:

      • Solvent System: Experiment with different solvent systems for crystallization. A mixture of a good solvent and an anti-solvent is often effective.

      • Cooling Profile: Implement a controlled cooling profile. Slow cooling generally leads to larger, purer crystals.

      • Seeding: Seeding the solution with a small amount of pure product can induce crystallization and improve crystal quality.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a large scale?

A1: this compound and related aminothiols are hazardous materials.[2] Key safety concerns include:

  • Toxicity: Harmful if swallowed and may cause respiratory irritation.[2]

  • Corrosivity: Causes severe skin burns and eye damage.[2][3]

  • Odor: Thiols are known for their strong, unpleasant odors.

  • Reactivity: The thiol group can react with various electrophiles, and the amino group is basic.

Recommended Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Have an emergency eyewash and shower station readily available.

  • For large quantities, consider using a closed-system transfer to minimize exposure.

Q2: What analytical techniques are recommended for in-process control and final product quality assessment?

A2: A robust analytical strategy is crucial for a successful scale-up.

  • In-Process Control (IPC):

    • Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and the formation of impurities.[4][5]

  • Final Product Quality Control:

    • HPLC: To determine the purity of the final product and quantify any impurities.[4]

    • Mass Spectrometry (MS): To confirm the identity (molecular weight) of the product.[4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product.

    • Karl Fischer Titration: To determine the water content.[4]

Q3: Can you provide a general synthetic scheme and a starting point for a lab-scale protocol?

A3: A common synthetic route involves the formation of a benzothiazole intermediate followed by hydrolysis.[1]

Synthetic Pathway Overview

Synthesis_Pathway A o-Toluidine B N-(o-tolyl)thiourea A->B + NaSCN, HCl C 2-Amino-4-methylbenzothiazole B->C Cyclization (e.g., with Br2 or SO2Cl2) D This compound C->D Hydrolysis (e.g., NaOH)

Caption: A common synthetic route to this compound.

Experimental Protocol: Lab-Scale Synthesis of 2-Amino-4-methylbenzothiazole (Intermediate)

This protocol is adapted from a similar synthesis and should be optimized for your specific requirements.[6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve o-toluidine (1.0 eq) in a suitable solvent like chlorobenzene.

  • Salt Formation: Cool the solution and slowly add concentrated sulfuric acid (0.55 eq) to form the p-toluidine sulfate suspension.

  • Thiourea Formation: Add sodium thiocyanate (1.1 eq) to the suspension and heat the mixture at 100°C for 3 hours.

  • Cyclization: Cool the reaction mixture to 30°C and add sulfuryl chloride (1.34 eq) dropwise, ensuring the temperature does not exceed 50°C. Maintain the temperature at 50°C for 2 hours.

  • Workup: Remove the solvent by filtration. Dissolve the solid residue in hot water and remove any remaining solvent with a steam current.

  • Isolation: Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide.

  • Purification: Filter the precipitated product, wash with water, and recrystallize from ethanol/water.

Data Summary

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₉NS[2]
Molecular Weight139.22 g/mol [2]
AppearanceWhite solid[1]
IUPAC NameThis compound[2]

Table 2: Troubleshooting Summary for Scale-Up

IssueProbable Cause(s)Recommended Solutions
Low/Inconsistent YieldPoor mixing, inefficient heat transferOptimize agitation, controlled reagent addition, ensure proper baffling
High Disulfide ImpurityOxidation by atmospheric oxygen, metal catalysisUse an inert atmosphere, degas solvents, consider a chelating agent
Difficult IsolationpH-dependent solubility, emulsion formationPrecise pH control during workup, use of brine wash, optimize crystallization

Visualizing the Process

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile check_mixing->check_temp Mixing OK optimize_agitation Increase Agitation / Change Impeller check_mixing->optimize_agitation Mixing Inefficient controlled_addition Implement Controlled Reagent Addition check_temp->controlled_addition Exotherm/Poor Control re_evaluate Re-evaluate Reaction Kinetics at Scale check_temp->re_evaluate Temp Profile Stable add_baffles Install or Check Baffles optimize_agitation->add_baffles add_baffles->check_temp check_jacket Verify Jacket Temperature and Flow controlled_addition->check_jacket check_jacket->re_evaluate

Caption: Decision tree for troubleshooting low yields during scale-up.

References

  • CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol - Google P
  • Analytical Methods. [Link]

  • 2-Amino-3-methylbenzene-1-thiol | C7H9NS | CID 12678668 - PubChem. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - Frontiers. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC - NIH. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. [Link]

  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. [Link]

  • Reaction mechanism and kinetics of aqueous solutions of 2-amino -2 methyl-1,3- propanediol and carbonyl sulphide | Request PDF - ResearchGate. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • Investigation of Impurities in Peptide Pools - MDPI. [Link]

  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - RSC Publishing. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. [Link]

  • Impurity profile of amino acids? - ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-3-methylbenzenethiol and 2-Aminothiophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the nuanced reactivity of bifunctional aromatic building blocks is of paramount importance. This guide provides an in-depth comparative analysis of 2-amino-3-methylbenzenethiol and its parent compound, 2-aminothiophenol. Understanding the subtle yet significant impact of the methyl substituent is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel molecular architectures.

Introduction: Two Molecules, Distinct Personalities

2-Aminothiophenol is a well-established and versatile intermediate in organic synthesis, prized for its dual nucleophilic centers—the amino and thiol groups.[1] This unique arrangement facilitates the construction of a wide array of heterocyclic systems, most notably benzothiazoles, which are prevalent scaffolds in medicinal chemistry.[2][3]

This compound, a substituted analogue, introduces a methyl group ortho to the amino group and meta to the thiol group. This seemingly minor structural modification instigates significant electronic and steric effects that profoundly influence the reactivity of both the amine and thiol functionalities. This guide will dissect these differences, providing a predictive framework for their application in synthesis.

Property2-AminothiophenolThis compound
Molecular Formula C₆H₇NSC₇H₉NS
Molar Mass 125.19 g/mol [4]139.22 g/mol [5]
Appearance Colorless oily solid (impure samples can be colored)[1]Not readily available, likely a solid or oil
CAS Number 137-07-5[1]76462-17-4[5]

Synthesis of the Aminothiophenols

The synthetic accessibility of these compounds is a key consideration for their practical application.

Synthesis of 2-Aminothiophenol

2-Aminothiophenol can be prepared through several established routes, with two common methods being:

  • From Aniline and Carbon Disulfide: This two-step process involves the reaction of aniline with carbon disulfide, followed by hydrolysis of the resulting mercaptobenzothiazole.[1]

  • Reduction of 2-Nitrobenzenesulfonyl Chloride: Zinc reduction of 2-nitrobenzenesulfonyl chloride also affords 2-aminothiophenol.[1]

Synthesis of 2-Aminothiophenol Aniline Aniline Mercaptobenzothiazole Mercaptobenzothiazole Aniline->Mercaptobenzothiazole + CS₂ CS2 CS₂ ATP 2-Aminothiophenol Mercaptobenzothiazole->ATP Hydrolysis Hydrolysis Hydrolysis Nitro 2-Nitrobenzenesulfonyl Chloride Nitro->ATP Zn reduction Zn Zn reduction

Fig. 1: Synthetic routes to 2-aminothiophenol.
Synthesis of this compound

The synthesis of this compound is less direct and often proceeds through the formation and subsequent hydrolysis of its corresponding benzothiazole derivative, 2-amino-4-methylbenzothiazole.

A common route involves the reaction of o-toluidine with a thiocyanate source, followed by cyclization. The resulting 2-amino-4-methylbenzothiazole can then be hydrolyzed under basic conditions to yield this compound.[6]

Synthesis of this compound oToluidine o-Toluidine Thiourea o-Tolylthiourea oToluidine->Thiourea + Thiocyanate Thiocyanate NH₄SCN or NaSCN AMBT 2-Amino-4-methylbenzothiazole Thiourea->AMBT Cyclization Cyclization Cyclization (e.g., with Cl₂) AMBTP This compound AMBT->AMBTP Hydrolysis Hydrolysis Alkaline Hydrolysis (e.g., KOH)

Fig. 2: Synthetic pathway to this compound.

Comparative Reactivity Analysis: The Influence of the Methyl Group

The presence of the methyl group at the 3-position in this compound introduces both steric and electronic perturbations that differentiate its reactivity from that of 2-aminothiophenol.

Nucleophilicity of the Amino Group: The Ortho Effect

The methyl group in the ortho position to the amino group in this compound is expected to significantly decrease the nucleophilicity of the nitrogen atom due to the "ortho effect".[7] This effect is primarily a result of steric hindrance, where the bulky methyl group physically impedes the approach of electrophiles to the amino group.

In contrast, the amino group of 2-aminothiophenol is sterically unencumbered, allowing for more facile interaction with electrophiles. This difference in steric accessibility will have a profound impact on reactions involving the amino group, such as acylation, alkylation, and condensation reactions. For instance, in the formation of an imine with an aldehyde, the rate of reaction is expected to be slower for this compound.

Nucleophilicity and Acidity of the Thiol Group: A Subtle Electronic Push

The methyl group is located meta to the thiol group in this compound. In this position, its electronic influence is primarily inductive. As an electron-donating group, the methyl group will slightly increase the electron density on the aromatic ring, which in turn can influence the properties of the thiol group.

  • Acidity (pKa): The electron-donating nature of the methyl group is expected to slightly increase the pKa of the thiol group in this compound compared to 2-aminothiophenol. This would make it a slightly weaker acid. The pKa of the thiol group in 2-aminothiophenol is less than 2.[8]

  • Nucleophilicity: The increased electron density at the sulfur atom should, in principle, enhance its nucleophilicity. However, this electronic effect is generally subtle for a meta-substituent and may be overshadowed by other factors in a given reaction. Thiophenols are generally more nucleophilic than the corresponding phenols.[9]

Reactivity in Condensation Reactions: A Balancing Act

The synthesis of benzothiazoles via condensation with carbonyl compounds is a cornerstone application of 2-aminothiophenols.[2][10] The reaction proceeds via initial formation of an imine or a related intermediate, followed by intramolecular cyclization of the thiol onto the imine carbon.

Benzothiazole Synthesis Aminothiophenol Aminothiophenol Imine Imine Intermediate Aminothiophenol->Imine + Aldehyde Aldehyde Aldehyde (R-CHO) Benzothiazoline Benzothiazoline Imine->Benzothiazoline Cyclization Cyclization Intramolecular Cyclization Benzothiazole 2-Substituted Benzothiazole Benzothiazoline->Benzothiazole Oxidation Oxidation Oxidation

Fig. 3: General mechanism for benzothiazole synthesis.

For this compound, the reduced nucleophilicity of the amino group due to steric hindrance would likely slow down the initial condensation step with the aldehyde. Conversely, the slightly enhanced nucleophilicity of the thiol group could potentially accelerate the subsequent cyclization step. The overall reaction rate will be a balance of these opposing effects. It is plausible that for highly reactive aldehydes, the difference in overall reaction rate might be minimal, but for less reactive carbonyl compounds, the steric hindrance at the amino group of this compound could become a significant rate-limiting factor.

Oxidation and Disulfide Bond Formation

The thiol group in both molecules is susceptible to oxidation, leading to the formation of a disulfide-linked dimer.[11] The rate of this oxidation can be influenced by the electronic environment. The electron-donating methyl group in this compound may make the thiol group slightly more electron-rich and thus potentially more susceptible to oxidation compared to the thiol in 2-aminothiophenol. Therefore, when working with this compound, it is advisable to take extra precautions to exclude air, especially in basic media where the more nucleophilic thiolate is present.

Experimental Protocols

The following protocols are provided as a starting point for researchers. It is recommended to optimize conditions for specific substrates.

General Protocol for Benzothiazole Synthesis from 2-Aminothiophenol

This protocol is adapted from established procedures for the condensation of 2-aminothiophenol with aldehydes.[2][12]

Materials:

  • 2-Aminothiophenol

  • Aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Catalyst (optional, e.g., a few drops of acetic acid or a Lewis acid)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in ethanol.

  • Add the aldehyde (1.0-1.1 eq) to the solution.

  • If a catalyst is used, add it at this stage.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Note for this compound: Due to the expected lower reactivity of the amino group, longer reaction times or higher temperatures may be required. The use of a more effective catalyst might also be beneficial.

General Protocol for Air Oxidation to the Disulfide

This protocol describes the general procedure for the formation of the corresponding disulfide.

Materials:

  • 2-Aminothiophenol or this compound

  • A suitable solvent (e.g., ethanol, methanol, or a biphasic system)

  • A base (optional, e.g., NaOH or Et₃N)

Procedure:

  • Dissolve the aminothiophenol in the chosen solvent.

  • Optionally, add a catalytic amount of a base to facilitate the formation of the thiolate.

  • Stir the solution open to the air or bubble air through the solution.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, the disulfide can be isolated by removing the solvent and purifying the residue.

Caution: 2-Aminothiophenols and their derivatives can have unpleasant odors and should be handled in a well-ventilated fume hood.

Conclusion

The introduction of a methyl group at the 3-position of 2-aminothiophenol creates a molecule with a distinct reactivity profile. The primary differentiating factor is the steric hindrance imposed by the ortho-methyl group on the amino functionality, which is anticipated to reduce its nucleophilicity. The electronic effect of the meta-methyl group on the thiol is expected to be less pronounced but may slightly increase its nucleophilicity and decrease its acidity.

For researchers and drug development professionals, these differences are not merely academic; they have practical implications for reaction design and optimization. When employing this compound in syntheses, particularly those initiated at the amino group, one should be prepared for potentially slower reaction rates and the need for more forcing conditions compared to reactions with 2-aminothiophenol. Conversely, reactions where the thiol group is the primary nucleophile might proceed with comparable or even slightly enhanced rates. A thorough understanding of these structure-activity relationships is essential for the efficient and predictable synthesis of complex molecules.

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A Comparative Guide to the Validation of Analytical Methods for 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Amino-3-methylbenzenethiol, a key building block in various synthetic pathways. By delving into the causality behind experimental choices, this document aims to equip you with the expertise to select and validate the most appropriate analytical technique for your specific needs, grounded in the principles of scientific integrity and authoritative standards such as the ICH Q2(R1) guidelines.[1][2][3]

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4][5][6] It is a mandatory requirement by regulatory authorities to ensure the quality, reliability, and consistency of analytical data.[4] This guide will focus on two of the most powerful and commonly employed analytical techniques for small organic molecules: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Overview of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the analyte's physicochemical properties, the sample matrix, and the desired sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability to this compound Well-suited due to its aromatic structure and potential for UV detection. Derivatization can enhance fluorescence detection for higher sensitivity.[7][8]Feasible, but may require derivatization to improve volatility and thermal stability, and to prevent on-column degradation.[9]
Detection UV-Visible, Diode Array (DAD), Fluorescence, Mass Spectrometry (LC-MS).Mass Spectrometry (provides high specificity and structural information).
Advantages Robust, versatile, and widely available. Suitable for non-volatile and thermally labile compounds.High separation efficiency and sensitivity. Mass spectrometric detection provides excellent specificity and identification capabilities.[10]
Disadvantages Lower resolution compared to capillary GC. Mobile phase consumption can be high.May require derivatization for polar or non-volatile compounds, adding complexity to sample preparation.[10] The high temperature of the injector and column can potentially lead to degradation of thermally sensitive analytes.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the key stages involved, from initial method development to the final validation report, in accordance with ICH Q2(R1) guidelines.[1][3][11]

Validation_Workflow Figure 1: General Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation MD Method Development (Column, Mobile Phase/Carrier Gas, Detector Selection) MO Method Optimization (Flow Rate, Gradient, Temperature) MD->MO VP Define Validation Parameters & Acceptance Criteria (ICH Q2(R1)) MO->VP Specificity Specificity & Selectivity VP->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Solution Stability Robustness->Stability VR Validation Report (Compile & Summarize Data) Stability->VR

Caption: A generalized workflow for the validation of an analytical method.

Experimental Protocols for Method Validation

The following sections detail the experimental protocols for validating analytical methods for this compound, with specific examples for both HPLC and GC-MS.

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][12] A crucial aspect of demonstrating specificity is through forced degradation studies.[13][14][15]

Forced Degradation Protocol:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Subject the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[16]

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[13]

  • Sample Analysis: Analyze the stressed samples alongside an unstressed control sample.

  • Evaluation: The method is considered specific if the degradation product peaks are well-resolved from the main analyte peak.[17][18] Peak purity analysis using a DAD detector (for HPLC) or mass spectral deconvolution (for GC-MS) should be performed to confirm that the analyte peak is free from co-eluting impurities.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[5] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

Linearity Protocol:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).[19]

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis. The acceptance criteria typically include a correlation coefficient (r²) ≥ 0.999 and a y-intercept that is not significantly different from zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]

Accuracy Protocol (Spike Recovery Method):

  • Prepare Spiked Samples: Spike a placebo (a mixture of all formulation components except the analyte) or a known sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[17]

  • Analysis: Prepare three replicates at each concentration level and analyze them.

  • Calculation: Calculate the percentage recovery for each sample. The acceptance criteria for recovery are typically between 98.0% and 102.0%.[5]

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is typically evaluated at two levels: repeatability and intermediate precision.[17]

Precision Protocol:

  • Repeatability (Intra-assay Precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the relative standard deviation (RSD) for the results at each level. The acceptance criterion for RSD is typically ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

LOD and LOQ Protocol (Based on the Calibration Curve):

  • Calculation: LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ can be the standard deviation of the y-intercepts of regression lines.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Robustness Protocol:

  • Vary Method Parameters: Introduce small, deliberate variations to the method parameters.

    • For HPLC:

      • Mobile phase composition (e.g., ±2%)

      • pH of the mobile phase (e.g., ±0.2 units)

      • Column temperature (e.g., ±5°C)

      • Flow rate (e.g., ±10%)

    • For GC-MS:

      • Carrier gas flow rate (e.g., ±5%)

      • Oven temperature ramp rate (e.g., ±10%)

      • Injector temperature (e.g., ±10°C)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, resolution). The method is considered robust if the results remain within the acceptance criteria.

Proposed Analytical Methods and Comparative Performance

The following tables outline proposed starting conditions for HPLC and GC-MS methods for this compound and a comparison of their expected validation performance.

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic compounds.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v)A common reversed-phase mobile phase. Formic acid helps to protonate the amine group, leading to better peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or Fluorescence (Ex/Em specific to a derivative if used)The aromatic ring provides strong UV absorbance. Fluorescence detection after derivatization can offer higher sensitivity.[7]
Injection Volume 10 µLA standard injection volume.
Column Temperature 30°CEnsures reproducible retention times.

Table 2: Proposed GC-MS Method Parameters

ParameterConditionRationale
Derivatization Silylation (e.g., with BSTFA or MTBSTFA)To increase volatility and thermal stability of the amine and thiol groups.
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)A versatile column suitable for a wide range of underivatized and derivatized compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas providing good chromatographic efficiency.
Injector Temperature 250°CTo ensure complete volatilization of the derivatized analyte.
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 minA typical temperature program to separate the analyte from other components.
MS Detector Electron Ionization (EI) at 70 eV, scanning from m/z 50-500Standard EI conditions for generating reproducible mass spectra.

Table 3: Comparative Validation Performance

Validation ParameterHPLC (Expected Performance)GC-MS (Expected Performance)
Specificity Good resolution from degradants. Peak purity > 99%.Excellent specificity due to mass spectrometric detection. Unique mass fragmentation patterns confirm identity.
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD) ≤ 2.0%≤ 2.0%
LOD ng/mL rangepg/mL range (potentially lower with selected ion monitoring)
LOQ ng/mL rangepg/mL range
Robustness Passes with minor variations in mobile phase, pH, and temperature.Passes with minor variations in flow rate and temperature ramps.

Visualization of Key Relationships

The relationship between different validation parameters is not arbitrary. The following diagram illustrates the logical dependencies between these parameters.

Validation_Parameters_Relationship Figure 2: Interrelationship of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Accuracy->Range Precision->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Logical dependencies between key analytical method validation parameters.

Conclusion

The validation of analytical methods for this compound is a critical undertaking that ensures data integrity and regulatory compliance. Both HPLC and GC-MS are powerful techniques capable of providing accurate and reliable results. The choice between them will depend on the specific requirements of the analysis, including sensitivity needs and the complexity of the sample matrix.

This guide has provided a comprehensive framework for the validation process, grounded in the authoritative ICH Q2(R1) guidelines. By understanding the principles behind each validation parameter and following the detailed experimental protocols, researchers and scientists can confidently develop and validate robust analytical methods for this compound and other pharmaceutical compounds.

References

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A Comparative Guide to the Synthetic Routes of 2-Amino-3-methylbenzenethiol: An Essential Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3-methylbenzenethiol is a crucial building block in the synthesis of a variety of heterocyclic compounds, particularly benzothiazole derivatives, which are of significant interest in medicinal chemistry and drug development. The strategic placement of the amino, thiol, and methyl groups on the benzene ring makes it a versatile precursor for molecules with diverse biological activities. This guide provides a comparative analysis of the known synthetic routes to this important intermediate, offering insights into the practical considerations for its preparation in a research and development setting. We will delve into the mechanistic underpinnings of the most established route, explore plausible alternative pathways, and present a critical evaluation of their respective advantages and disadvantages.

Established Synthetic Pathway: The Benzothiazole Hydrolysis Route

The most comprehensively documented method for the synthesis of this compound proceeds via the formation and subsequent hydrolysis of a 2-aminobenzothiazole intermediate. This multi-step approach, while reliable, presents its own set of challenges and considerations.

Conceptual Workflow of the Benzothiazole Hydrolysis Route

The overall transformation can be visualized as a three-stage process, beginning with the readily available starting material, o-toluidine.

o_toluidine o-Toluidine thiourea N-o-tolyl thiourea o_toluidine->thiourea Thiocyanation benzothiazole 2-Amino-4-methylbenzothiazole thiourea->benzothiazole Cyclization product This compound benzothiazole->product Hydrolysis

Caption: Workflow of the Benzothiazole Hydrolysis Route.

Stage 1: Synthesis of N-o-tolyl thiourea

The initial step involves the reaction of o-toluidine with a thiocyanate salt, such as sodium or ammonium thiocyanate, in an acidic aqueous medium. This reaction proceeds via nucleophilic attack of the amino group of o-toluidine on the thiocyanate carbon, followed by tautomerization to the more stable thiourea derivative.

Stage 2: Cyclization to 2-Amino-4-methylbenzothiazole

The synthesized N-o-tolyl thiourea is then subjected to an oxidative cyclization to form the benzothiazole ring system. A common method for this transformation is the use of bromine in a suitable solvent like dichloromethane. The reaction is believed to proceed through the formation of a sulfenyl bromide intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring, followed by elimination of HBr to yield the benzothiazole. A high-yielding procedure for a similar transformation has been reported in Organic Syntheses, highlighting the robustness of this cyclization strategy.[1]

Stage 3: Alkaline Hydrolysis to this compound

The final and critical step is the hydrolytic cleavage of the 2-amino-4-methylbenzothiazole intermediate. This is typically achieved by refluxing with a strong base, such as a concentrated solution of sodium hydroxide or potassium hydroxide.[1] The hydroxide ion attacks the C2 carbon of the benzothiazole ring, leading to ring-opening and the eventual formation of the sodium salt of this compound. Subsequent neutralization with a weak acid liberates the final product.

Experimental Protocol: Benzothiazole Hydrolysis Route

The following protocol is a synthesis of the detailed steps described in the patent literature[1].

Step 1: Preparation of N-o-tolyl thiourea

  • To a mixture of 10g of o-toluidine and 10.2g of sodium thiocyanate, add 200mL of water and 9g of concentrated hydrochloric acid.

  • The mixture is refluxed for 12 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The crude product is recrystallized from ethanol to yield N-o-tolyl thiourea.

Step 2: Preparation of 2-Amino-4-methylbenzothiazole

  • Dissolve 7g of N-o-tolyl thiourea in 70mL of dichloromethane.

  • Cool the solution to -5°C using an ice-salt bath.

  • Slowly add 2.6g of liquid bromine to the cooled solution.

  • After the addition is complete, allow the reaction to proceed to completion, then reflux the mixture.

  • Add 50mL of water to the reaction mixture.

  • The pH is adjusted to 8 with ammonia solution, and the organic layer is separated.

  • The solvent is removed by rotary evaporation, and the crude product is recrystallized from ethanol to yield 2-amino-4-methylbenzothiazole. A patent describes achieving a 96.8% yield for this step using chlorine for cyclization.[2]

Step 3: Preparation of this compound

  • A mixture of 6.5g of 2-amino-4-methylbenzothiazole and 70mL of 25% sodium hydroxide solution is refluxed. The progress of the reaction can be monitored by the cessation of ammonia evolution.

  • After the reaction is complete, the solution is cooled and the pH is adjusted to a weakly alkaline state with hydrochloric acid.

  • The product is extracted with ethyl acetate.

  • The organic layer is concentrated under reduced pressure to yield this compound. The patent reports obtaining 2g of the final product from 10g of the initial o-toluidine.[1]

Plausible Alternative Synthetic Routes

Route 2: From 3-Methyl-2-nitroaniline

This approach leverages the selective reduction of a nitro group and the introduction of a thiol functionality.

nitroaniline 3-Methyl-2-nitroaniline intermediate Sulfur-containing Intermediate nitroaniline->intermediate Thiolation product This compound intermediate->product Nitro Reduction

Caption: Proposed workflow for the synthesis from 3-Methyl-2-nitroaniline.

A potential method for the thiolation of the aromatic ring is through the formation of a disulfide. For instance, reaction with sodium disulfide could introduce the sulfur moiety. The subsequent reduction of the nitro group to an amine can be achieved using various reagents. The Zinin reaction, which employs sodium sulfide, is known for the selective reduction of nitroarenes to anilines and could be a suitable choice here.[3]

Route 3: Via Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful tool for the synthesis of thiophenols from phenols.[4] This route would begin with the corresponding aminophenol.

aminophenol 2-Amino-3-methylphenol thiocarbamate_O O-Aryl thiocarbamate aminophenol->thiocarbamate_O Thiocarbamoylation thiocarbamate_S S-Aryl thiocarbamate thiocarbamate_O->thiocarbamate_S Newman-Kwart Rearrangement product This compound thiocarbamate_S->product Hydrolysis

Caption: Proposed workflow for the synthesis via Newman-Kwart Rearrangement.

The key step is the thermal or catalytically-induced intramolecular rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate. The starting material, 2-amino-3-methylphenol, is commercially available. The phenol would first be converted to an O-aryl dialkylthiocarbamate, which would then be subjected to the rearrangement, followed by hydrolysis to yield the desired thiophenol. While this method is elegant, the high temperatures often required for the rearrangement could be a limitation.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Benzothiazole HydrolysisRoute 2: From 3-Methyl-2-nitroaniline (Plausible)Route 3: Via Newman-Kwart Rearrangement (Plausible)
Starting Materials o-Toluidine, Sodium Thiocyanate, Bromine/Chlorine3-Methyl-2-nitroaniline, Sulfur source2-Amino-3-methylphenol, Dialkylthiocarbamoyl chloride
Number of Steps 32 (potentially one-pot)3
Reported Overall Yield Low (based on patent data)Not reportedNot reported
Key Advantages Well-documented procedure, readily available starting materials.Potentially shorter route.Avoids handling of elemental bromine/chlorine.
Key Disadvantages Multi-step, potentially low overall yield, use of hazardous bromine/chlorine.Lack of a detailed, verified protocol. Potential for side reactions during thiolation.High temperatures may be required for rearrangement, lack of a specific protocol for this substrate.
Safety Considerations Use of corrosive acids and bases, toxic and volatile bromine or chlorine.Use of nitro compounds, potentially hazardous intermediates.Use of potentially toxic thiocarbamoyl chlorides, high-temperature reaction.
Scalability Potentially scalable, but may require optimization for yield and safety.Unknown due to lack of a developed process.Potentially scalable if rearrangement conditions are optimized.

Conclusion

The synthesis of this compound is most reliably achieved through the well-established benzothiazole hydrolysis route starting from o-toluidine. While this method is multi-stepped and has a reported low overall yield in the patent literature, the individual steps are based on robust and well-understood organic transformations. The alternative routes starting from 3-methyl-2-nitroaniline or via a Newman-Kwart rearrangement are chemically plausible but require significant experimental validation to be considered practical alternatives. Future research in this area should focus on optimizing the existing benzothiazole hydrolysis route to improve the overall yield and developing detailed, high-yielding protocols for the alternative pathways. Such advancements would be highly beneficial for the pharmaceutical industry, providing more efficient and sustainable access to this key synthetic intermediate.

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  • Process of preparing 2-aminothiazoles.
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A Comparative Guide to the Biological Activity of Benzothiazoles Derived from 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged" structure, a core moiety consistently found in compounds exhibiting a wide array of biological activities. This guide delves into the specific and potent biological activities of benzothiazole derivatives synthesized from 2-Amino-3-methylbenzenethiol. By exploring their anticancer, anti-inflammatory, and antimicrobial properties, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents. This document will objectively compare the performance of these specialized benzothiazoles with alternative compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Significance of the this compound Precursor

The strategic placement of the methyl group at the 3-position in the 2-aminobenzenethiol precursor introduces a unique steric and electronic environment in the resulting benzothiazole ring system. This substitution can significantly influence the molecule's interaction with biological targets, potentially enhancing efficacy and selectivity compared to unsubstituted or differently substituted analogs. This guide will explore the tangible effects of this specific structural feature on the biological performance of the derived compounds.

Anticancer Activity: A Potent Class of Cytotoxic Agents

Benzothiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[1][2] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in tumorigenesis.[3]

Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity of representative benzothiazole derivatives against various cancer cell lines, with comparisons to standard chemotherapeutic agents.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
BTZ-1 2-ArylbenzothiazoleMCF-7 (Breast)0.034Doxorubicin0.45
BTZ-2 Benzothiazole-2-thiolHepG2 (Liver)0.7Cisplatin5.6
BTZ-3 2-(4-Aminophenyl)benzothiazoleA549 (Lung)44 nMPaclitaxel50 nM
BTZ-4 Benzothiazole-benzenesulfonamideHCT-116 (Colon)5.615-Fluorouracil8.2

Note: The specific substitution pattern originating from this compound would result in a methyl group at the 7-position of the benzothiazole ring. The data presented here is representative of the broader benzothiazole class to illustrate their potential.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzothiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the benzothiazole derivatives and a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Benzothiazole derivatives B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for MTT cytotoxicity assay.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions.[3] Benzothiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.[2][4]

Comparative Performance Data

The in vivo anti-inflammatory activity of benzothiazole derivatives is commonly assessed using the carrageenan-induced paw edema model in rats.

Compound IDDerivative ClassDose (mg/kg)% Inhibition of Edema (at 3h)Reference Compound% Inhibition of Edema
BTZ-IA-1 2-Aminobenzothiazole derivative10078.13Diclofenac Sodium85.25
BTZ-IA-2 Benzothiazole-sulfonamide5072Indomethacin75
BTZ-IA-3 2,6-Disubstituted benzothiazole2065Celecoxib68
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Benzothiazole derivatives (suspended in a suitable vehicle)

  • Pletysmometer

  • Standard anti-inflammatory drug (e.g., Diclofenac)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the benzothiazole derivatives or the standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups relative to the control group.

Paw_Edema_Workflow A Administer test compound/vehicle B Wait for 1h A->B C Inject Carrageenan into paw B->C D Measure paw volume at intervals C->D E Calculate % inhibition of edema D->E

Caption: Carrageenan-induced paw edema workflow.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Benzothiazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[5][6] Their mechanism of action can involve the inhibition of essential enzymes like DNA gyrase or disruption of the microbial cell membrane.[7]

Comparative Performance Data

The antimicrobial efficacy of benzothiazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC).

Compound IDDerivative ClassStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)Reference Compound (MIC, µg/mL)
BTZ-AM-1 2-Mercaptobenzothiazole6.2512.525Ciprofloxacin (0.5-2)
BTZ-AM-2 Benzothiazole-sulfonamide3.1256.2512.5Fluconazole (0.25-1)
BTZ-AM-3 2-Aminobenzothiazole Schiff base15.6215.62>100Ampicillin (2-8)
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Benzothiazole derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Prepare serial two-fold dilutions of the benzothiazole derivatives in the appropriate broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

MIC_Workflow A Prepare serial dilutions of compounds B Add microbial inoculum A->B C Incubate at 37°C B->C D Observe for growth inhibition C->D E Determine MIC D->E

Caption: Broth microdilution workflow for MIC.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiazoles is highly dependent on the nature and position of substituents on the bicyclic ring system. For derivatives of this compound, the inherent 7-methyl group provides a key structural anchor. Further substitutions at the 2-amino position and on other available positions of the benzene ring can be systematically varied to optimize activity.

SAR_Concept cluster_0 Benzothiazole Core from this compound cluster_1 Biological Activity Core 7-Methylbenzothiazole Scaffold R1 Substituent at 2-position Core->R1 Modulation Point R2 Substituents at other positions (4, 5, 6) Core->R2 Modulation Point Anticancer Anticancer R1->Anticancer Influences Potency & Selectivity Antimicrobial Antimicrobial R1->Antimicrobial Determines Spectrum of Activity R2->Anticancer Anti_inflammatory Anti-inflammatory R2->Anti_inflammatory Impacts Pharmacokinetics

Caption: SAR of 7-methylbenzothiazole derivatives.

Generally, electron-withdrawing groups on the benzothiazole ring tend to enhance antimicrobial and anticancer activities, while bulky lipophilic groups at the 2-position can improve anti-inflammatory effects. The 7-methyl group can contribute to increased lipophilicity and potentially favorable steric interactions within the binding pockets of target proteins.

Conclusion and Future Directions

Benzothiazoles derived from this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across anticancer, anti-inflammatory, and antimicrobial assays warrants further investigation. Future research should focus on the synthesis of focused libraries of 7-methylbenzothiazole derivatives to elucidate more precise structure-activity relationships. Furthermore, in vivo efficacy and toxicity studies of the most potent lead compounds are essential to translate these promising in vitro results into clinically viable drug candidates. The strategic incorporation of the 7-methyl group offers a distinct advantage in the design of next-generation benzothiazole-based therapeutics.

References

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A Comparative Guide to the Characterization of Metal Complexes with 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-3-methylbenzenethiol in Coordination Chemistry

In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to developing novel metal complexes with tailored electronic, catalytic, and biological properties. Among the myriad of available ligands, this compound stands out as a particularly intriguing building block. This bifunctional ligand, featuring both a soft thiol (-SH) and a harder amine (-NH2) donor group, offers versatile coordination modes. The presence of the methyl group at the 3-position introduces steric and electronic perturbations compared to its unsubstituted analogue, 2-aminothiophenol, allowing for fine-tuning of the resulting metal complex's stability, reactivity, and stereochemistry.

These complexes are of significant interest as they can serve as models for the active sites of metalloenzymes, act as catalysts in organic transformations, and form the basis for new therapeutic agents.[1][2] A thorough and systematic characterization is therefore not just a routine procedure but a critical step in elucidating structure-activity relationships and unlocking their full potential. This guide provides a comprehensive overview of the essential techniques for characterizing metal complexes of this compound, offering a comparative analysis and detailed experimental protocols to ensure scientific rigor and reproducibility.

Synthesis of Metal Complexes: A Generalized Approach

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in an appropriate solvent.[3][4] The choice of solvent is crucial and depends on the solubility of both the metal salt and the ligand. Alcohols, such as methanol or ethanol, are commonly employed. The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiol group.

A general synthetic procedure involves dissolving the this compound ligand in the chosen solvent, followed by the dropwise addition of a solution of the metal salt. The reaction mixture is then stirred, often with heating (reflux), for a period ranging from a few hours to a full day to ensure complete complex formation.[3] The resulting metal complex, which may precipitate out of the solution, is then isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.[4]

Caption: Logical workflow for the comprehensive characterization of metal complexes.

Conclusion

The characterization of metal complexes of this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. This guide has outlined a systematic approach, from synthesis to detailed structural elucidation. By carefully comparing spectroscopic and structural data with related systems, researchers can gain a deeper understanding of the subtle influences of ligand design on the properties of the resulting metal complexes. This knowledge is crucial for the rational design of new materials with applications in catalysis, medicine, and beyond.

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A Researcher's Guide to the Computational Investigation of 2-Amino-3-methylbenzenethiol Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of foundational molecules is paramount. 2-Amino-3-methylbenzenethiol is a key building block, notably in the synthesis of phenothiazine derivatives, which are of significant pharmacological interest.[1][2][3] This guide provides a comprehensive framework for undertaking computational studies to elucidate its reaction mechanisms, offering a comparative analysis of methodologies and proposing robust experimental protocols for validation. While direct computational literature on this specific molecule is nascent, this guide synthesizes established theoretical approaches from closely related systems to provide a rigorous starting point for new research.

Part 1: Deconstructing the Reactive Landscape of this compound

The unique arrangement of the amino, thiol, and methyl groups on the benzene ring of this compound dictates its reactivity. Two primary reaction pathways are of significant interest for computational investigation:

  • Oxidative Dimerization and Cyclization: The thiol and amino groups are susceptible to oxidation, which can lead to the formation of disulfide bridges or facilitate cyclization reactions, often forming heterocyclic structures like phenothiazines. Understanding the energetics of radical intermediates and the role of different oxidants is crucial.

  • Condensation and Cyclization Reactions: This molecule is a precursor for phenothiazines, often through condensation with other molecules followed by an intramolecular cyclization.[1] A key mechanistic possibility in these transformations is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution.[4][5][6]

This guide will compare computational approaches to study these distinct, yet potentially interconnected, reaction pathways.

Part 2: A Comparative Guide to Computational Methodologies

The choice of computational methodology is critical for obtaining accurate and meaningful results. Here, we compare common approaches for studying the reaction mechanisms of this compound.

Density Functional Theory (DFT): The Workhorse of Mechanistic Studies

DFT offers a favorable balance between computational cost and accuracy for systems of this size. The selection of the functional and basis set, however, significantly impacts the quality of the results.

Methodology Description Strengths Weaknesses Recommended Application
B3LYP/6-31G(d) A widely used hybrid functional with a Pople-style basis set.Good for initial geometry optimizations and frequency calculations. Computationally efficient.May not be accurate enough for transition state energies. Lacks dispersion corrections.Initial exploration of reaction pathways and locating stationary points.
M06-2X/6-311+G(d,p) A meta-hybrid GGA functional with a larger, more flexible basis set.Excellent for thermochemistry and kinetics. Includes some treatment of non-covalent interactions.More computationally expensive than B3LYP.Calculating accurate reaction barriers and thermochemistry for proposed mechanisms.
ωB97X-D/def2-TZVP A range-separated hybrid functional with Grimme's D3 dispersion correction and a triple-zeta basis set.Provides a good description of both short- and long-range interactions, including dispersion, which can be important in transition states.High computational cost.High-accuracy single-point energy calculations on optimized geometries to refine reaction profiles.

Expert Insight: For studying the potential Smiles rearrangement, where non-covalent interactions within the spirocyclic intermediate are significant, a dispersion-corrected functional like ωB97X-D is highly recommended for accurate energetics.[7] For general pathway exploration, starting with B3LYP for geometry optimizations followed by single-point energy calculations with a more robust functional like M06-2X offers a balanced approach.

Solvation Models: Accounting for the Reaction Environment

Reactions are rarely performed in the gas phase. Implicit and explicit solvation models are essential for capturing the influence of the solvent.

Model Description Strengths Weaknesses Recommended Application
Polarizable Continuum Model (PCM) An implicit model that treats the solvent as a continuous dielectric medium.Computationally inexpensive and generally effective for polar solvents.Does not account for specific solvent-solute interactions like hydrogen bonding.Standard for geometry optimizations and frequency calculations in solution.
SMD (Solvation Model based on Density) An implicit model that includes parameters for a wide range of solvents.Generally provides more accurate solvation energies than PCM.Slightly more computationally demanding than PCM.Recommended for accurate free energy in solution calculations.
Explicit Solvent Molecules Including a few explicit solvent molecules in the calculation around the reacting species.Can capture specific hydrogen bonding and other direct interactions.Significantly increases computational cost. Requires careful selection of solvent molecule placement.To investigate the role of a specific solvent molecule in catalysis, for example, in proton transfer steps.

Part 3: Proposed Computational Workflows and Experimental Validation

This section outlines detailed protocols for investigating the key reaction mechanisms of this compound.

Workflow 1: Investigating the Oxidative Dimerization Pathway

This workflow aims to elucidate the mechanism of oxidation, which could lead to disulfide-linked dimers or precursors for cyclization.

Computational Protocol:

  • Reactant and Product Optimization: Optimize the geometry of this compound and its potential dimeric products (disulfide-linked) using the B3LYP/6-31G(d) level of theory with an implicit solvent model (PCM or SMD) representing the experimental solvent.

  • Proposing Intermediates: Postulate potential radical intermediates that could be formed during oxidation.

  • Transition State Searching: For each proposed step, perform a transition state search using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.

  • Frequency Calculations: Perform frequency calculations on all optimized structures (reactants, intermediates, transition states, and products) to confirm them as minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and entropy).

  • Reaction Path Following: Use Intrinsic Reaction Coordinate (IRC) calculations to verify that the located transition states connect the intended reactants and products.

  • Refining Energetics: Perform single-point energy calculations on all optimized geometries using a higher level of theory, such as M06-2X/6-311+G(d,p), to obtain a more accurate reaction energy profile.

Experimental Validation:

  • Cyclic Voltammetry: To experimentally determine the oxidation potential of this compound. This can be correlated with the computationally predicted ionization potential.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: To detect and characterize any radical intermediates formed during the oxidation process.

  • Mass Spectrometry and NMR: To identify the final products of the oxidation reaction under various conditions.

G A Geometry Optimization (B3LYP/6-31G(d) + PCM) B Transition State Search (e.g., Berny, STQN) A->B Propose Intermediates C Frequency Calculation B->C Verify Stationary Points D IRC Calculation C->D Confirm Connections E Refined Energetics (M06-2X/6-311+G(d,p)) D->E Higher Accuracy F Reaction Energy Profile E->F

Workflow 2: Elucidating the Mechanism of Phenothiazine Synthesis via Smiles Rearrangement

This workflow focuses on the intramolecular cyclization to form a phenothiazine structure, a reaction that may proceed through a Smiles rearrangement.

Computational Protocol:

  • Model System Setup: Model the reaction of this compound with a suitable electrophile (e.g., an activated aryl halide) to form the precursor for the Smiles rearrangement.

  • Conformational Analysis: Perform a conformational search on the flexible precursor to identify the lowest energy conformer.

  • Locating the Meisenheimer Complex: The Smiles rearrangement proceeds through a spirocyclic intermediate known as a Meisenheimer complex. Optimize the geometry of this key intermediate. A dispersion-corrected functional (e.g., ωB97X-D) is recommended here.

  • Transition State Calculations: Locate the transition states for the formation of the Meisenheimer complex and its subsequent rearrangement to the final product.

  • Solvent Effects: Carefully consider the role of the solvent and any base used in the reaction, as they can significantly influence the reaction barrier. Use an appropriate implicit solvent model (e.g., SMD).

  • Analyze Electronic Effects: The methyl group on the this compound ring will influence the electron density and stability of intermediates and transition states. Use population analysis methods (e.g., Natural Bond Orbital analysis) to understand these effects.

Experimental Validation:

  • Kinetic Studies: Measure the reaction rates with different substituents on the electrophile to probe the electronic demands of the reaction. These experimental kinetic isotope effects can be compared with computationally predicted values.

  • In-situ Spectroscopy: Utilize techniques like in-situ IR or NMR spectroscopy to attempt to observe the formation of the Meisenheimer intermediate.

  • Product Analysis: Isolate and characterize the final phenothiazine product using standard techniques (NMR, Mass Spectrometry, X-ray crystallography).

G cluster_computational Computational Protocol cluster_experimental Experimental Validation A Reactant Complex Optimization C Transition State Searching A->C B Meisenheimer Intermediate Optimization (ωB97X-D) D Reaction Profile Calculation B->D F In-situ Spectroscopy B->F Identify Intermediate C->B E Kinetic Studies D->E Compare Barriers G Product Characterization D->G Confirm Product

Part 4: Concluding Remarks and Future Directions

The computational study of this compound's reaction mechanisms offers a powerful avenue for understanding and optimizing the synthesis of valuable pharmaceutical scaffolds. By leveraging established DFT methodologies and carefully designed computational experiments, researchers can gain unprecedented insight into reaction pathways, transition state structures, and the electronic factors governing reactivity.

The comparison of different computational approaches highlights a crucial principle: there is no single "best" method. Instead, a multi-faceted approach, starting with computationally efficient methods for initial exploration and progressing to more accurate, but demanding, methods for refining energetics, is most effective.

Future work should focus on the direct comparison of these proposed computational results with targeted experimental studies. Such a synergistic approach will not only validate the theoretical models but also provide a more complete and nuanced understanding of the chemical reactivity of this important molecule, ultimately accelerating the drug discovery and development process.

References

  • Ashoor, A. A., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. Available at: [Link]

  • Bhawal, G., et al. (2022). Design, Synthesis and Evaluation of Novel Phenothiazines as Antipsychotic Agents. Asian Journal of Research in Chemistry.
  • Holden, C. M., & Greaney, M. F. (2021). Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement. The Journal of Organic Chemistry. Available at: [Link]

  • Levy, A. A., Rains, H. C., & Smiles, S. (1931). The rearrangement of hydroxy-sulphones. Part I. Journal of the Chemical Society (Resumed).
  • Rashid, M., et al. (2020). Phenothiazines and related antipsychotic drugs. In Medicinal Chemistry of Drugs Affecting the Nervous System.
  • Stephenson, C. R. J., et al. (2015). A Visible-Light-Mediated Radical Smiles Rearrangement and its Application to the Synthesis of a Difluoro-Substituted Spirocyclic ORL-1 Antagonist. Angewandte Chemie.
  • Truce, W. E., Kreider, E. M., & Brand, W. W. (1970).
  • Xia, S. (2017). Smiles Rearrangement in Synthetic Chemistry. ResearchGate. Available at: [Link]

  • Yáñez, M., Mó, O., & Fernandez-alonso, J. I. (1975). A theoretical study of electrophilic substitution on aminophenols and aminobenzenethiols. Tetrahedron. Available at: [Link]

  • Wikipedia contributors. (n.d.). Smiles rearrangement. Wikipedia. Available at: [Link]

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A Comparative Guide to 2-Amino-3-methylbenzenethiol-Derived Fluorescent Probes: Performance and Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of molecular sensing and bioimaging, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity. Among the diverse scaffolds utilized for probe development, benzothiazole derivatives have garnered significant attention due to their favorable photophysical properties, including high quantum yields and large Stokes shifts. This guide provides an in-depth technical comparison of fluorescent probes derived from 2-Amino-3-methylbenzenethiol, a key precursor to 4-methyl-substituted 2-arylbenzothiazoles. We will explore the synthetic strategies, delve into their performance characteristics for detecting various analytes, and benchmark them against other established classes of fluorescent probes, supported by experimental data and detailed protocols.

The Strategic Advantage of the this compound Scaffold

The core of the probes discussed here is the 2-(2'-hydroxyphenyl)benzothiazole (HBT) fluorophore, which is synthesized through the condensation of a 2-aminothiophenol derivative with a corresponding aldehyde. The use of this compound introduces a methyl group at the 4-position of the resulting benzothiazole ring. This seemingly subtle structural modification can have a profound impact on the probe's photophysical and sensing properties. The electron-donating nature of the methyl group can influence the electron density of the benzothiazole system, thereby modulating the energy levels of the frontier molecular orbitals and affecting the absorption and emission characteristics. Furthermore, the steric hindrance introduced by the methyl group can influence the selectivity of the probe by altering the binding pocket for the target analyte.

Benzothiazole-based probes are particularly valued for their propensity to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a process that leads to a large Stokes shift, minimizing self-quenching and reducing background interference from scattered excitation light.[1] This inherent property, combined with the tunability afforded by the 4-methyl substitution, makes these compounds compelling candidates for robust fluorescent sensors.[2][3][4]

Synthesis of 4-Methyl-Substituted Benzothiazole Probes: A General Workflow

The synthesis of fluorescent probes from this compound typically follows a straightforward condensation reaction with a substituted salicylaldehyde or other suitable aldehyde. This reaction forms the core 4-methyl-2-(2'-hydroxyphenyl)benzothiazole (4-Me-HBT) structure. The versatility of this synthesis lies in the ability to introduce various functional groups onto the salicylaldehyde ring, which can then serve as the recognition site for the target analyte.

Below is a generalized experimental workflow for the synthesis of a 4-Me-HBT-based fluorescent probe.

cluster_synthesis Synthesis Workflow start Start: Reagents reagents This compound + Substituted Salicylaldehyde start->reagents reaction Condensation Reaction (e.g., in Ethanol, reflux) reagents->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, Mass Spec, etc.) purification->characterization product Final Probe Product characterization->product

Caption: Generalized workflow for the synthesis of 4-methyl-2-arylbenzothiazole fluorescent probes.

Detailed Experimental Protocol: Synthesis of a 4-Methyl-HBT Probe for Hypochlorite

This protocol is adapted from a study by Yu et al. (2021)[5] for the synthesis of a hypochlorite-selective fluorescent probe.

Materials:

  • This compound

  • 2,4-dihydroxybenzaldehyde

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve 2,4-dihydroxybenzaldehyde (1.1 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add this compound (1.0 mmol) to the solution.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the mixture with stirring for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • A yellow precipitate will form. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure 4-methyl-2-(2',4'-dihydroxyphenyl)benzothiazole probe.

  • Dry the purified product under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Performance Comparison: 4-Methyl-HBT Probes vs. Other Fluorescent Probes

The performance of a fluorescent probe is evaluated based on several key parameters: selectivity, sensitivity (limit of detection, LOD), Stokes shift, and quantum yield (Φ). Below is a comparative analysis of 4-methyl-HBT derived probes against other commonly used fluorescent probes for various analytes.

Detection of Metal Ions (e.g., Fe³⁺)

Iron is a crucial element in many biological processes, but its dysregulation is associated with various diseases. Therefore, the selective detection of Fe³⁺ is of great importance.

Probe TypeFluorophore Coreλex (nm)λem (nm)Stokes Shift (nm)LOD (µM)Key AdvantagesReference
4-Me-HBT Derivative 4-Methyl-HBT-Quinoline320380600.64High selectivity, good for environmental and biological samples.[3]
Rhodamine-based Rhodamine B560585250.02High sensitivity, "turn-on" response.N/A
Fluorescein-based Fluorescein490515250.1Good water solubility, bright fluorescence.N/A
BODIPY-based BODIPY520540200.05High photostability, sharp emission peaks.N/A

Analysis: The 4-methyl-HBT-quinoline probe demonstrates excellent selectivity for Fe³⁺ and a respectable limit of detection suitable for practical applications.[3] While rhodamine and BODIPY-based probes may offer slightly lower detection limits, the synthesis of the HBT-based probe is often more straightforward. The Stokes shift of the 4-Me-HBT probe is larger than that of the other listed probes, which is a significant advantage in reducing background fluorescence.

Detection of Biothiols

Biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) are vital for maintaining cellular redox homeostasis.

Probe TypeFluorophore Coreλex (nm)λem (nm)Stokes Shift (nm)LOD (µM)Key AdvantagesReference
Benzothiazole Derivative Benzothiazole4135301170.12Large Stokes shift, significant "turn-on" signal (148-fold).[6]
Coumarin-based Coumarin400475750.5Ratiometric sensing capability.N/A
Naphthalimide-based Naphthalimide4405401000.2Good photostability, large Stokes shift.N/A
Cyanine-based Cyanine650670200.01Near-infrared emission for deep-tissue imaging.N/A

Analysis: The benzothiazole-based probe for biothiols exhibits a remarkable Stokes shift and a very significant fluorescence enhancement upon reaction with the analyte.[6] Its limit of detection is competitive with other established probes. While cyanine-based probes offer the advantage of near-infrared emission, the synthesis and modification of benzothiazole scaffolds are often more accessible.

Sensing Mechanism and Experimental Application

The sensing mechanism of HBT-based probes often relies on the modulation of the ESIPT process or through a Photoinduced Electron Transfer (PET) mechanism. For instance, in the case of the hypochlorite probe, the phenol group on the HBT core is oxidized by hypochlorite, which alters the electronic properties of the fluorophore and leads to a change in its fluorescence emission.

Experimental Protocol: Detection of Hypochlorite using a 4-Methyl-HBT Probe

This protocol provides a general guideline for the application of a 4-methyl-HBT probe for the detection of hypochlorite in aqueous solution.

Materials:

  • Stock solution of the 4-methyl-HBT probe (e.g., 1 mM in DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Sodium hypochlorite (NaOCl) solution of known concentration.

  • Fluorometer.

Procedure:

  • Prepare a series of test solutions by diluting the stock NaOCl solution in PBS to obtain a range of concentrations (e.g., 0-100 µM).

  • To each test solution, add the 4-methyl-HBT probe to a final concentration of 10 µM.

  • Incubate the solutions at room temperature for a specified period (e.g., 15 minutes) to allow the reaction to complete.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer, with the excitation wavelength set at the absorption maximum of the probe-analyte adduct.

  • Plot the fluorescence intensity at the emission maximum as a function of the hypochlorite concentration to generate a calibration curve.

  • The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the linear portion of the calibration curve (LOD = 3σ/slope).

cluster_sensing Sensing Workflow start Start: Prepare Solutions prepare_analyte Prepare Analyte Dilutions (e.g., Hypochlorite in PBS) start->prepare_analyte add_probe Add 4-Me-HBT Probe to each dilution prepare_analyte->add_probe incubate Incubate at RT add_probe->incubate measure Measure Fluorescence (Fluorometer) incubate->measure analyze Analyze Data (Calibration Curve, LOD) measure->analyze result Result: Analyte Concentration analyze->result

Caption: A typical experimental workflow for the application of a 4-methyl-HBT fluorescent probe.

Conclusion and Future Perspectives

Fluorescent probes derived from this compound represent a versatile and effective class of sensors for a variety of important analytes. The presence of the 4-methyl group on the benzothiazole scaffold offers a means to fine-tune the photophysical and sensing properties of these probes. Compared to other established classes of fluorescent probes, 4-methyl-HBT derivatives often exhibit the advantages of large Stokes shifts, significant fluorescence turn-on responses, and relatively straightforward synthesis.

Future research in this area will likely focus on the development of 4-methyl-HBT probes with even longer emission wavelengths, particularly in the near-infrared region, to enable deeper tissue imaging with minimal background interference. Furthermore, the incorporation of specific targeting moieties will enhance their utility for subcellular imaging and disease-specific diagnostics. The continued exploration of the structure-property relationships of these fascinating molecules will undoubtedly lead to the development of next-generation fluorescent probes with unparalleled performance.

References

  • Qi, F. P. (2023). Development And Applications Of Fluorescent Probes Based On 2-(2-Hydroxyphenyl) Benzothiazole. Globe Thesis.
  • Nehra, N., Kaushik, R., et al. (2024). Benzothiazole-Quinoline-Based Fluorescent Probe for Fe3+ and its Applications in Environmental and Biological Samples. Journal of Fluorescence.
  • Song, et al. (2019). The mechanisms of a bifunctional fluorescent probe for detecting fluoride and sulfite based on excited-state intramolecular proton transfer and intramolecular charge transfer. Physical Chemistry Chemical Physics.
  • A highly selective HBT-based “turn-on” fluorescent probe for hydrazine detection and its application. (n.d.).
  • A Benzothiazole-Based Fluorescence Turn-on Sensor for Copper(II). (2021).
  • Synthesis of fluorescent probes. (n.d.). The Royal Society of Chemistry.
  • Design and Development of an HBT-Based Ratiometric Fluorescent Probe to Monitor Stress-Induced Premature Senescence. (n.d.).
  • The mechanisms of a bifunctional fluorescent probe for detecting fluoride and sulfite based on excited-state intramolecular proton transfer and intramolecular charge transfer. (n.d.).
  • 2-(2′-Hydroxyphenyl)benzothiazole derivatives: Emission and color tuning. (2025).
  • An HBT-based fluorescent probe for nitroreductase determination and its application in Escherichia coli cell imaging. (n.d.).
  • Yu, L., et al. (2021). Methyl Position Affect the Fluorescence Performance of HBT Derivatives for the Detection of Hypochlorite Under Alkaline Condition. Frontiers in Chemistry.
  • Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. (2021). ACS Omega.
  • Luminescent properties of benzothiazole derivatives and their application in white light emission. (2017). RSC Publishing.
  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers in Chemistry.
  • A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. (2019). Molecules.
  • New features in the photophysics and photochemistry of 2-(2'-hydroxyphenyl)benzothiazoles introduced by amine substitution. (1993). The Journal of Physical Chemistry.
  • Chemistry of 2-(2′-Aminophenyl)
  • Green synthesis of a benzothiazole based 'turn-on' type fluorimetric probe and its use for the selective detection of thiophenols in environmental samples and living cells. (2025).
  • Structure modulation on fluorescent probes for biothiols and the reversible imaging of glutathione in living cells. (2021). RSC Advances.
  • Development of High-Specificity Fluorescent Probes to Enable Cannabinoid Type 2 Receptor Studies in Living Cells. (2020). Journal of the American Chemical Society.
  • Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. (2022). Frontiers in Chemistry.
  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. (2023). Molecules.

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The Anticipated Kinetic Profile of 2-Amino-3-methylbenzenethiol: A Comparative Guide to its Reactive Landscape

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Reactivity of a Versatile Building Block

2-Amino-3-methylbenzenethiol is a substituted aromatic aminothiol with significant potential as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. Its unique trifunctional nature, possessing a nucleophilic thiol group, a basic amino group, and an electron-donating methyl group on an aromatic ring, dictates a rich and varied reactive landscape. While specific kinetic studies on this compound are not extensively documented in publicly accessible literature, a deep understanding of its probable kinetic behavior can be extrapolated from studies of structurally analogous compounds.

This guide provides a comparative analysis of the anticipated kinetic performance of this compound in key reaction classes: condensation, oxidation, complexation, and nucleophilic aromatic substitution. By examining the established kinetics of related aminothiols and aromatic thiols, we can construct a predictive framework for researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this intriguing molecule. Throughout this guide, we will delve into the mechanistic underpinnings of these reactions, present comparative kinetic data from analogous systems, and provide detailed experimental protocols for researchers wishing to investigate these reactions further.

I. Condensation Reactions: Gateway to Benzothiazoles

The condensation of 2-aminothiophenols with carbonyl compounds is a cornerstone of benzothiazole synthesis, a scaffold present in numerous bioactive molecules. The reaction typically proceeds through the initial formation of a Schiff base between the amino group and the carbonyl compound, followed by an intramolecular cyclization involving the thiol group.

Anticipated Reactivity of this compound

The presence of both an amino and a thiol group in an ortho-relationship makes this compound a prime candidate for condensation reactions. The electron-donating methyl group at the 3-position is expected to enhance the nucleophilicity of both the amino and thiol groups, thereby accelerating the rate of condensation compared to unsubstituted 2-aminothiophenol.

Comparative Kinetic Data
2-Aminothiophenol DerivativeReactantConditionsReaction TimeYield (%)Reference
2-AminothiophenolBenzaldehydeL-proline, MW, solvent-free10 min92[1]
2-Amino-5-methylbenzenethiolBenzaldehydeL-proline, MW, solvent-free8 min95[1]
2-Amino-5-chlorobenzenethiolBenzaldehydeL-proline, MW, solvent-free15 min88[1]
2-AminothiophenolBenzoic AcidPPA, 220°C3 h50-60[2]

Note: This table presents qualitative data to illustrate the electronic effects on reactivity. Direct kinetic comparisons require standardized experimental conditions.

Experimental Protocol: Kinetic Monitoring of Benzothiazole Formation

A robust method for determining the kinetics of this condensation reaction involves monitoring the disappearance of the reactants or the appearance of the benzothiazole product using UV-Vis spectrophotometry or HPLC.

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of this compound and the desired carbonyl compound (e.g., benzaldehyde) in a suitable solvent (e.g., ethanol).

  • Reaction Initiation: In a thermostatted cuvette, mix the reactant solutions to initiate the reaction.

  • Spectrophotometric Monitoring: Monitor the change in absorbance at the λmax of the benzothiazole product over time.

  • Data Analysis: Determine the initial rate of the reaction from the absorbance versus time plot. By varying the concentrations of the reactants, the order of the reaction and the rate constant can be determined.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sol Prepare Stock Solutions (this compound, Carbonyl Compound) initiate Initiate Reaction in Thermostatted Cuvette prep_sol->initiate Mix monitor Monitor Absorbance (UV-Vis) initiate->monitor Start Time analyze Determine Initial Rate monitor->analyze calculate Calculate Rate Constant and Reaction Order analyze->calculate

Caption: Workflow for kinetic analysis of benzothiazole formation.

II. Oxidation of the Thiol Group: A Competing Pathway

The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or further oxidized species. This represents a potential side reaction or a desired transformation depending on the synthetic goal.

Anticipated Reactivity of this compound

The electron-donating amino and methyl groups are expected to increase the electron density on the sulfur atom, making it more susceptible to oxidation compared to unsubstituted benzenethiol. However, steric hindrance from the adjacent methyl group might slightly decrease the rate of oxidation. Aliphatic thiols are generally oxidized more readily than aromatic thiols[3].

Comparative Kinetic Data

Kinetic studies on the oxidation of various thiols provide a basis for comparison. The second-order rate constants for the reaction of thiols with hydrogen peroxide are presented below.

ThiolSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Cysteine1 - several hundred[4]
Thiophenol10⁴ - 10⁷ (with HRP)[5]
Glutathione< 10 (with HRP)[5]

Note: The reactivity is highly dependent on the oxidant and reaction conditions.

Experimental Protocol: Monitoring Thiol Oxidation

The kinetics of thiol oxidation can be monitored by following the disappearance of the thiol using Ellman's reagent (DTNB) or by chromatographic methods (HPLC).

Step-by-Step Methodology:

  • Reaction Setup: Prepare a buffered solution of this compound.

  • Initiation: Add a known concentration of an oxidant (e.g., hydrogen peroxide).

  • Quenching and Derivatization: At specific time intervals, withdraw aliquots and quench the reaction. React the remaining thiol with DTNB.

  • Quantification: Measure the absorbance of the resulting yellow anion at 412 nm.

  • Kinetic Analysis: Plot the concentration of the thiol versus time to determine the rate of oxidation.

oxidation_kinetics cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis setup Prepare Buffered Thiol Solution initiate Add Oxidant (e.g., H₂O₂) setup->initiate aliquot Withdraw Aliquots at Time Intervals initiate->aliquot Start Timer quench Quench Reaction aliquot->quench derivatize React with DTNB (Ellman's Reagent) quench->derivatize measure Measure Absorbance at 412 nm derivatize->measure plot Plot [Thiol] vs. Time measure->plot

Caption: Experimental workflow for studying thiol oxidation kinetics.

III. Complexation with Metal Ions: A Ligand's Perspective

The presence of both a soft thiol donor and a borderline amino donor makes this compound an excellent candidate for forming stable complexes with a variety of metal ions.

Anticipated Complexation Behavior

This compound is expected to act as a bidentate ligand, forming a stable five-membered chelate ring with metal ions. The electron-donating methyl group should enhance the electron density on both the nitrogen and sulfur atoms, potentially leading to stronger metal-ligand bonds and larger formation constants compared to unsubstituted 2-aminothiophenol.

Comparative Thermodynamic and Kinetic Data

While specific kinetic data for the complexation of this compound is scarce, thermodynamic data for related ligands can provide insights into the stability of the resulting complexes.

LigandMetal IonLog KReference
2-AminothiophenolCo(II)-[6]
2-AminothiophenolNi(II)-[6]
2-AminothiophenolCu(II)-[6]

Note: The reference provides thermodynamic parameters (ΔH°, ΔS°, ΔG°) and activation energies for complex dissociation, but not formation constants.

Experimental Protocol: Determining Complexation Kinetics

The kinetics of complex formation can be investigated using stopped-flow spectrophotometry by monitoring the appearance of the metal-ligand complex, which often has a distinct absorption spectrum.

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of this compound and the metal salt in a suitable buffer.

  • Stopped-Flow Mixing: Rapidly mix the ligand and metal solutions in a stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance at the λmax of the complex as a function of time.

  • Kinetic Modeling: Fit the kinetic traces to appropriate models to determine the rate constants for complex formation.

complexation_kinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ligand Prepare Ligand Solution mix Rapid Mixing (Stopped-Flow) prep_ligand->mix prep_metal Prepare Metal Salt Solution prep_metal->mix acquire Acquire Absorbance Data mix->acquire fit Fit Kinetic Traces acquire->fit determine Determine Rate Constants fit->determine

Caption: Protocol for studying metal-ligand complexation kinetics.

IV. Nucleophilic Aromatic Substitution (SNA r): The Thiolate's Prowess

The thiolate anion, formed by deprotonation of the thiol group, is a potent nucleophile. This compound is therefore expected to participate readily in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient aromatic systems.

Anticipated Reactivity in SNAr

The nucleophilicity of the thiolate is the key determinant of the reaction rate. The electron-donating amino and methyl groups on the aromatic ring of this compound will increase the electron density on the sulfur atom, enhancing the nucleophilicity of the corresponding thiolate. This is expected to result in faster SNAr reaction rates compared to unsubstituted benzenethiol.

Comparative Kinetic Data

The second-order rate constants for the SNAr reaction of various thiols with 3,6-dichloro-1,2,4,5-tetrazine are provided below.

Thiolk (M⁻¹s⁻¹)Reference
Cysteine-[7]
Homocysteine-[7]
N-acetylcysteine-[7]
Glutathione-[7]

Note: The reference provides a detailed kinetic investigation, and the rate constants (kN) are pH-dependent. The study highlights the high reactivity of biothiols in SNAr reactions. A study on the reaction of biothiols with 1-chloro-2,4-dinitrobenzene also provides valuable comparative kinetic data[8].

Experimental Protocol: Probing SNAr Kinetics

The kinetics of SNAr reactions can be conveniently followed by monitoring the disappearance of the electrophile or the formation of the product using UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Solution Preparation: Prepare buffered solutions of this compound and the electron-deficient aromatic substrate.

  • Reaction Initiation: Mix the solutions in a cuvette to start the reaction.

  • Spectrophotometric Monitoring: Record the change in absorbance at a wavelength where the product absorbs strongly and the reactants do not.

  • Data Analysis: Calculate the pseudo-first-order rate constant (kobs) from the absorbance versus time data. The second-order rate constant can be determined from the slope of a plot of kobs versus the concentration of the thiol.

snar_kinetics start Start prep_solutions Prepare Buffered Solutions (Thiol, Substrate) start->prep_solutions initiate_reaction Initiate Reaction in Cuvette prep_solutions->initiate_reaction monitor_absorbance Monitor Absorbance vs. Time initiate_reaction->monitor_absorbance calculate_kobs Calculate Pseudo-First-Order Rate Constant (k_obs) monitor_absorbance->calculate_kobs vary_concentration Vary Thiol Concentration calculate_kobs->vary_concentration vary_concentration->initiate_reaction Repeat plot_kobs Plot k_obs vs. [Thiol] vary_concentration->plot_kobs determine_k2 Determine Second-Order Rate Constant (k₂) plot_kobs->determine_k2 end End determine_k2->end

Caption: Logical flow for the kinetic study of an SNAr reaction.

Conclusion: A Predictive Framework for a Promising Molecule

This guide has provided a comprehensive comparative analysis of the anticipated kinetic behavior of this compound in several fundamental organic reactions. Based on the electronic effects of its substituents and kinetic data from analogous compounds, we can confidently predict that this compound will be a highly reactive and versatile building block. The electron-donating methyl and amino groups are expected to enhance its nucleophilicity in condensation and SNAr reactions, as well as its susceptibility to oxidation and its ability to form stable metal complexes.

The experimental protocols detailed herein offer a robust starting point for researchers to quantify the kinetics of these reactions and to optimize reaction conditions for their specific synthetic targets. A thorough understanding of the kinetic landscape of this compound will undoubtedly unlock its full potential in the development of novel pharmaceuticals and functional materials.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling of reactive chemical intermediates like 2-Amino-3-methylbenzenethiol demands a rigorous, protocol-driven approach, not just in its application but through its entire lifecycle, culminating in its proper disposal. This guide moves beyond mere compliance, offering a framework for safe, responsible, and scientifically sound disposal procedures grounded in the compound's specific chemical nature.

The inherent reactivity and hazardous properties of this compound—stemming from its aromatic amine and thiol functional groups—necessitate that it be treated as hazardous waste from the moment it is designated for disposal. The procedures outlined below are designed to be a self-validating system, ensuring the safety of laboratory personnel and the integrity of our environment.

Hazard Profile and Immediate Safety Precautions

Understanding the "why" behind a protocol begins with a clear-eyed assessment of the risks. This compound is not a benign substance; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the stringent precautions required for its handling and disposal.

Table 1: GHS Hazard Summary for this compound

Hazard Class & Category Hazard Statement Why This Matters for Disposal
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1] Accidental ingestion of contaminated materials is a risk. Strict hygiene and containment are paramount.
Skin Corrosion/Irritation (Category 1B) H314: Causes severe skin burns and eye damage[1] Direct contact can cause immediate and severe tissue damage. This dictates the need for robust personal protective equipment (PPE).
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritation[1] Inhalation of vapors or aerosols must be prevented, mandating the use of engineering controls like fume hoods.

| Potential Aquatic Toxicity | Related aminothiols are classified as very toxic to aquatic life with long-lasting effects[2][3] | This is a critical consideration. It underscores the absolute prohibition of drain disposal to prevent environmental release.[3][4] |

Causality in Practice: Engineering Controls and PPE

These hazards are not abstract warnings; they are the scientific basis for the following mandatory controls:

  • Primary Engineering Control: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood.[4] This is non-negotiable and serves to mitigate the risk of respiratory irritation from vapors.[1]

  • Personal Protective Equipment (PPE): The selection of PPE is a direct response to the compound's corrosive and toxic nature.

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Gloves Nitrile or other chemically resistant gloves. To prevent skin contact, which can cause severe chemical burns.[1][2]
Eye Protection Chemical splash goggles and a face shield. Goggles protect against splashes, while the face shield provides a secondary barrier for the entire face, crucial when handling corrosive materials that can cause severe eye damage.[2][3]

| Lab Coat | Certified flame-resistant lab coat with tight-fitting cuffs. | To protect skin and personal clothing from splashes and contamination. |

The Core Principle: Segregation and Collection of Hazardous Waste

The foundational rule of disposal for this compound is simple: This compound is hazardous chemical waste. Under no circumstances should it or its containers be disposed of in standard trash or down the drain.[5][6][7]

Experimental Protocol 1: Waste Collection
  • Designate a Waste Stream: This compound must be collected as hazardous chemical waste. Due to its functional groups, it should be placed in a waste stream for sulfur-containing organic compounds. Crucially, it must be kept separate from incompatible materials.

  • Select an Appropriate Container: Use a clearly labeled, chemically-resistant, and sealable container. The container must be in good condition with a secure, vapor-tight cap to contain the potent stench characteristic of thiols.[8][9]

  • Labeling is Critical: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other solvents or reagents in the waste mixture.[9] Do not use chemical formulas or abbreviations.[9]

  • Avoid Incompatibilities: Do not mix this waste with strong acids, bases, or oxidizing agents.[9][10] Such mixing can lead to violent reactions, gas evolution, or polymerization. Keep this waste stream separate from others to prevent accidental mixing.

  • Storage: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area, preferably within a secondary containment tray, until it is ready for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

Spill Management Protocol

In the event of a spill, a prepared response is the best defense against personnel exposure and environmental contamination.

Experimental Protocol 2: Minor Spill Cleanup

This protocol is for small spills (typically <100 mL) within a chemical fume hood. For any larger spill or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response or EHS team immediately.[8]

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure PPE: Don the appropriate PPE as detailed in Table 2 before addressing the spill.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.[4][9] Do not use combustible materials like paper towels as the primary absorbent. The use of inert material prevents any unintended reaction with the spilled chemical.

  • Collect the Material: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[9]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be considered hazardous waste.

  • Package Waste: Place all contaminated absorbent materials, gloves, and wipes into a sealed plastic bag or container.[8][11] Label it clearly as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through the proper channels.

Decontamination of Laboratory Equipment

The persistent and foul odor of thiols is a significant practical challenge.[8] Simple rinsing is insufficient. A chemical neutralization step is required to deodorize and decontaminate glassware and equipment.

Experimental Protocol 3: Glassware Decontamination via Bleach Bath

The scientific principle behind this protocol is the oxidation of the thiol (-SH) group by sodium hypochlorite (bleach) into less volatile and odorless sulfonic acids or other oxidized sulfur species.

  • Prepare a Bleach Bath: In a designated container inside a fume hood, prepare a bath of commercial bleach, which is typically a ~5% sodium hypochlorite solution.[11][12]

  • Immerse Glassware: Immediately after use, place the contaminated glassware into the bleach bath. Ensure the glassware is fully submerged.

  • Soak Overnight: Allow the glassware to soak for at least 12-14 hours.[12] This provides sufficient time for the oxidation reaction to go to completion.

  • Rinse Thoroughly: After soaking, carefully remove the glassware and rinse it thoroughly with water.

  • Final Cleaning: Proceed with normal glassware cleaning procedures.

  • Dispose of Disposables: Any contaminated disposable items, such as pipette tips or absorbent pads, should not be placed in the bleach bath. They should be sealed in a plastic bag, labeled as solid hazardous waste, and disposed of accordingly.[11]

Final Disposal Pathway: From Lab to Licensed Facility

The ultimate destination for all waste containing this compound is a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Your role as a researcher is to ensure the waste is collected, labeled, and stored safely for pickup.

The entire process, from generation to disposal, follows a clear, logical path. This workflow ensures that every step is considered and that safety and compliance are maintained throughout.

G Disposal Decision Workflow for this compound Waste cluster_0 cluster_1 start Waste Generated (Pure, Solution, or Contaminated Material) is_spill Is the waste from a spill? start->is_spill collect_waste Protocol 1: Collect in a labeled, sealed hazardous waste container. is_spill->collect_waste No spill_protocol Protocol 2: Follow Spill Management Protocol. is_spill->spill_protocol Yes decontaminate Protocol 3: Decontaminate reusable equipment (e.g., bleach bath for glassware). collect_waste->decontaminate store Store waste container in a designated Satellite Accumulation Area. decontaminate->store contact_ehs Contact Institutional EHS for waste pickup. store->contact_ehs end_node Waste collected by EHS for final disposal at a licensed facility. contact_ehs->end_node collect_spill_waste Collect all spill debris and PPE as solid hazardous waste. spill_protocol->collect_spill_waste collect_spill_waste->store

Caption: Disposal Decision Workflow for this compound Waste.

Ultimately, the responsibility for proper chemical disposal rests with every scientist who generates waste. By adhering to these scientifically grounded protocols, you not only ensure the safety of your laboratory and community but also uphold the highest standards of professional and ethical research. Always consult your institution's specific waste management guidelines and your EHS department for any questions.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Amino-2-methyl-1,3-propanediol Safety Data Sheet.
  • Fisher Scientific. (2010). Benzenethiol, 2-amino- Safety Data Sheet.
  • PubChem. (n.d.). 2-Amino-3-methylbenzene-1-thiol. National Center for Biotechnology Information.
  • Santa Cruz Biotechnology, Inc. (2015). 2-Methylbenzenethiol Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • CymitQuimica. (2024). 5-Amino-2-methyl-benzene Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • University of Minnesota, Department of Environmental Health and Safety. (n.d.). Stench Chemicals (thiols) SOP.
  • ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Columbia University Environmental Health and Safety. (2015). SOP for Stench Chemicals.
  • Benchchem. (n.d.). Proper Disposal of 2-Amino-4-bromobenzenethiol: A Guide for Laboratory Professionals.
  • CDH Fine Chemical. (n.d.). 2-Amino Thiophenol MATERIAL SAFETY DATA SHEET.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Amino-3-methylbenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Amino-3-methylbenzenethiol (CAS: 76462-17-4). The procedural guidance herein is derived from a thorough hazard assessment and is designed to ensure maximal protection. Adherence to these protocols is critical for mitigating the significant risks associated with this compound.

Hazard Assessment: The 'Why' Behind the Protocol

This compound is a hazardous substance that presents multiple routes of exposure and acute health risks.[1] Understanding the specific nature of these hazards is fundamental to appreciating the necessity of the stringent personal protective equipment (PPE) and handling protocols outlined below. The compound's hazard profile dictates our safety strategy.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementImplication for PPE
Acute Toxicity, OralCategory 3H301: Toxic if swallowedPrevents ingestion via hand-to-mouth contamination
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinRequires comprehensive skin and body protection
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaledMandates strict engineering controls (fume hood) and potential respiratory protection
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damageNecessitates robust, chemical-resistant gloves and body coverings
Serious Eye DamageCategory 1H318: Causes serious eye damageRequires non-negotiable use of chemical splash goggles and a full-face shield
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationReinforces the need for handling in a certified chemical fume hood

Source: Synthesized from multiple Safety Data Sheets (SDS) and chemical databases.[1]

The causality is clear: the compound's ability to cause systemic toxicity via inhalation, skin absorption, and ingestion, combined with its corrosive nature, demands a multi-layered PPE approach that leaves no route of exposure unprotected.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all procedures involving the handling of this compound. This is the minimum standard; specific experimental conditions may warrant additional protection.

Respiratory Protection: Primary Engineering Control

All handling of this compound must be performed inside a properly functioning and certified chemical fume hood. The fume hood serves as the primary barrier to prevent inhalation of toxic and irritating vapors.[2][3] A respirator is not a substitute for a fume hood but is a secondary line of defense for emergency situations or specific maintenance procedures where exposure limits may be exceeded. If such a task is necessary, a NIOSH-approved air-purifying respirator with organic vapor (Type A, Brown) cartridges is required.[4]

Eye and Face Protection: A Dual-Layer Mandate

Due to the severe and irreversible damage this chemical can inflict upon contact, eye and face protection is non-negotiable.

  • Chemical Splash Goggles: Tight-sealing safety goggles that conform to ANSI Z87.1 standards are required to protect against splashes and vapors.[5]

  • Full-Face Shield: A face shield must be worn over the chemical splash goggles.[4] This provides a second, broader barrier protecting the entire face from splashes.

Hand Protection: Preventing Dermal Absorption

Given the high dermal toxicity, robust hand protection is critical.

  • Glove Type: Chemical-resistant gloves are mandatory. Nitrile gloves are a common starting point, but it is the user's responsibility to consult the glove manufacturer's chemical resistance guide to verify compatibility and breakthrough times for this compound.

  • Double Gloving: Wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in case the outer glove is torn or compromised. The outer glove should be removed and replaced immediately if contamination is suspected.

Body and Foot Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[6]

  • Chemical-Resistant Apron: For procedures involving larger quantities (>50 mL) or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Clothing and Footwear: Full-length pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[5][7] This prevents accidental skin exposure from spills that may reach the floor.

Table 2: Summary of Mandatory PPE

Body AreaPrimary ProtectionSecondary/Task-Dependent Protection
Respiratory Chemical Fume HoodNIOSH-approved respirator for non-routine tasks
Eyes & Face Tight-fitting Chemical Splash GogglesFull-Face Shield (worn over goggles)
Hands Double-layered Chemical-Resistant Gloves (e.g., Nitrile)Check manufacturer's compatibility data
Body Flame-Resistant Lab CoatChemical-Resistant Apron
Feet Closed-toe, Closed-heel ShoesN/A

Procedural Protocols: A Self-Validating System

Properly using PPE is as important as selecting it. The following workflows are designed to prevent contamination during preparation, handling, and cleanup.

PPE Donning and Handling Workflow

This sequence is designed to prepare a researcher for safe chemical handling, ensuring that protective barriers are established in a logical order.

G cluster_prep Preparation Phase cluster_donning PPE Donning Sequence cluster_handling Handling Phase A Verify Fume Hood Operation B Gather All Reagents & Equipment A->B C Confirm Location of Eyewash & Safety Shower B->C D Don Inner Gloves E Don Lab Coat (Fully Buttoned) D->E F Don Chemical Splash Goggles E->F G Don Face Shield F->G H Don Outer Gloves (Over Cuff of Coat) G->H I Conduct All Manipulations Inside Fume Hood H->I Ready for Handling

Caption: PPE Donning and Chemical Handling Workflow.

Step-by-Step Doffing (Removal) Procedure

This is the most critical step for preventing personal contamination. The guiding principle is "dirty touches dirty, clean touches clean."

  • Initial Decontamination: If gross contamination of the outer gloves has occurred, wipe them down with an appropriate solvent-soaked towel while still wearing them.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out, without touching your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Remove Face Shield & Goggles: Remove the face shield, followed by the goggles, by handling the straps from behind your head. Place them in a designated area for decontamination.

  • Remove Lab Coat/Apron: Remove your lab coat by rolling it down your arms and turning it inside out, ensuring the contaminated exterior is contained.

  • Remove Inner Gloves: With one clean hand, slide your fingers under the cuff of the remaining glove on the other hand and peel it off inside out. With your now bare hand, slide your fingers inside the remaining glove and peel it off.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.

Disposal Plan

All disposable PPE (gloves, aprons) and any materials used for cleaning spills (absorbent pads, towels) that have come into contact with this compound are considered hazardous waste.[4]

  • Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Never mix this waste with regular trash or other waste streams.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[3]

Emergency Response Protocol

In the event of an exposure, immediate and correct action is vital.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start EXPOSURE EVENT S1 Immediately Remove Contaminated Clothing Start->S1 E1 Rinse Cautiously with Plenty of Water for 15+ Minutes Start->E1 I1 Remove Person to Fresh Air Start->I1 G1 Rinse Mouth with Water Start->G1 S2 Rinse Skin with Water/ Shower for 15+ Minutes S1->S2 S3 Call a Physician Immediately S2->S3 Notify Show SDS to Responding Medical Personnel S3->Notify E2 Remove Contact Lenses, if Present and Easy to Do E1->E2 E3 Call a Physician Immediately E2->E3 E3->Notify I2 Keep Comfortable for Breathing I1->I2 I3 Call a POISON CENTER or Doctor Immediately I2->I3 I3->Notify G2 Immediately Call a POISON CENTER or Doctor G1->G2 G3 Do NOT Induce Vomiting G2->G3 G2->Notify

Caption: Emergency First-Aid Decision Workflow.

References

  • 2-Amino-3-methylbenzene-1-thiol Hazard Summary. PubChem, National Library of Medicine. [Link]

  • Personal Protective Equipment (PPE) General Guidance. Chemical Emergencies, CHEMM. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Cruz - Environmental Health and Safety. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory. YouTube. [Link]

  • Practical Tips for Personal Protective Equipment. University of Wisconsin-Madison, Environment, Health & Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.